3-(4-Nitrophenyl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5H,3,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOPVJNBOQOLPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168103 | |
| Record name | Benzenepropanoic acid, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16642-79-8 | |
| Record name | 3-(4-Nitrophenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16642-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, 4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016642798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16642-79-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99345 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenepropanoic acid, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90168103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Nitrophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(4-Nitrophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Nitrophenyl)propanoic acid, with the Chemical Abstracts Service (CAS) number 16642-79-8 , is a substituted aromatic carboxylic acid.[1][2] Structurally, it is a derivative of 3-phenylpropionic acid with a nitro group attached at the para position of the phenyl ring.[1][3] This compound serves as a valuable intermediate in various fields of chemical synthesis, including the pharmaceutical, agrochemical, and dye industries.[1][4] Its utility is primarily as a building block for more complex molecules. While it is not known to occur naturally, its structural motif is found in some microbial metabolites.[1]
This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on data relevant to research and development.
Chemical and Physical Properties
This compound is typically a white to off-white or yellow-to-brown crystalline solid at room temperature.[1] It possesses moderate polarity due to the presence of both a carboxylic acid and a nitro functional group.[1] This influences its solubility, rendering it slightly soluble in water but more soluble in polar organic solvents such as ethanol (B145695) and acetone.[1][4]
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound.
Table 1: Identifiers and Molecular Properties
| Property | Value | Source(s) |
| CAS Number | 16642-79-8 | [1][2][5][6] |
| Molecular Formula | C₉H₉NO₄ | [1][2][5] |
| Molecular Weight | 195.17 g/mol | [1][2][3][6] |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Nitrobenzenepropanoic acid, p-Nitrohydrocinnamic acid, 3-(p-Nitrophenyl)propionic acid | [2][3][7] |
| InChIKey | VZOPVJNBOQOLPN-UHFFFAOYSA-N | [2][3] |
| SMILES | C1=CC(=CC=C1CCC(=O)O)--INVALID-LINK--[O-] | [3] |
Table 2: Physical Properties
| Property | Value | Notes | Source(s) |
| Appearance | White to off-white, or yellow to brown solid | - | [1] |
| Melting Point | 131 - 170 °C | A range of values are reported, with 167-170 °C cited in a synthesis reference. | [2][5][8] |
| Boiling Point | ~331.83 °C | Rough estimate | [2] |
| Density | ~1.3544 g/cm³ | Rough estimate | [2][4] |
| Water Solubility | Slightly soluble | - | [1][2][4] |
| pKa | 4.47 (at 25°C) | - | [4] |
| XLogP3 | 1.3 | - | [2][3] |
Synthesis and Reactivity
Industrially, this compound is synthesized through multi-step organic transformations that typically involve nitration, alkylation, and oxidation reactions under controlled conditions, often using strong acid catalysts.[1] It can be prepared via routes like the Friedel-Crafts acylation or other electrophilic substitution methods starting from nitrobenzene (B124822) derivatives.[1]
Representative Synthesis Protocol
Objective: To synthesize this compound.
Materials:
-
Diethyl (4-nitrophenylmethyl)malonate
-
Acetic acid
-
20% Hydrochloric acid (aq)
-
10% Sodium hydroxide (B78521) (aq)
-
Diethyl ether
-
Sodium sulfate (B86663) (anhydrous)
Methodology:
-
Hydrolysis: Combine diethyl (4-nitrophenylmethyl)malonate with acetic acid and 20% aqueous hydrochloric acid. Heat the mixture under reflux for approximately 16 hours. This step hydrolyzes the ester groups and promotes decarboxylation.
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to obtain a residue.
-
Extraction (Base): Stir the residue with water, then add 10% aqueous sodium hydroxide solution to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. Stir for one hour. Extract the mixture with diethyl ether to remove any non-acidic organic impurities; discard the organic layer.
-
Acidification: Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the crude this compound.
-
Extraction (Acid): Extract the acidified aqueous layer with multiple portions of diethyl ether. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield a solid residue.
-
Recrystallization: Dissolve the solid residue in hot toluene. Allow the solution to cool slowly to room temperature with stirring (e.g., for 16 hours) to induce crystallization.
-
Isolation and Washing: Cool the resulting slurry further (e.g., to 10°C) and collect the solid product by filtration. Wash the solid with a non-polar solvent like pentane to remove residual toluene and impurities.
-
Drying: Dry the final product, for example, under vacuum, to obtain pure this compound.
Caption: Proposed workflow for the synthesis of this compound.
Biological Activity and Potential Applications
Direct studies on the biological activity and specific signaling pathway interactions of this compound are limited in the available scientific literature. Its primary role is as a precursor or scaffold in the synthesis of other pharmacologically active compounds.[1]
However, the broader class of arylpropanoic acids is well-known for its therapeutic effects, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, various derivatives of propanoic acids are being investigated for their potential in cancer therapy.
Potential Areas of Investigation
Based on the activities of structurally related molecules, this compound could be investigated for several in vitro effects:
-
Anti-inflammatory Properties: As a member of the arylpropionic acid family, it has the potential to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of inflammatory prostaglandins.
-
Anticancer Activity: Derivatives of similar scaffolds, such as 3-((4-hydroxyphenyl)amino)propanoic acid and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid, have demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines, including lung cancer.[5][8][10][11] These activities may involve the modulation of reactive oxygen species (ROS) or the inhibition of key signaling proteins.[5]
-
Antimicrobial Activity: Some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown activity against multidrug-resistant bacterial and fungal pathogens.[11]
General Experimental Protocols for Biological Evaluation
The following are standard, generalized methodologies for assessing the potential biological activities of a compound like this compound.
4.2.1 Cell Viability and Cytotoxicity Assessment: MTT Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the cytotoxic effects of this compound on a selected cell line (e.g., A549 human lung carcinoma).
Materials:
-
Target cancer cell line (e.g., A549) and a non-cancerous control cell line (e.g., HEK293).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader.
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight under standard culture conditions (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. Remove the old medium from the cells and add the medium containing various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., cisplatin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: General workflow for an MTT-based cell viability and cytotoxicity assay.
Conclusion
This compound is a well-characterized chemical compound with established physical properties and a defined role as a synthetic intermediate. While direct biological data on this specific molecule is sparse, its structural relationship to classes of compounds with known anti-inflammatory and anticancer activities makes it a molecule of interest for further investigation. The protocols and data presented in this guide offer a foundational resource for researchers looking to explore the synthesis, properties, and potential therapeutic applications of this and related compounds. Future research should focus on dedicated biological screening to elucidate any inherent pharmacological activity and to explore its potential as a scaffold for novel drug candidates.
References
- 1. This compound | C9H9NO4 | CID 85526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. (3R)-3-Amino-3-(4-nitrophenyl)propanoic acid | C9H10N2O4 | CID 1381949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound [stenutz.eu]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. prepchem.com [prepchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-(4-Nitrophenyl)propanoic Acid
This technical guide provides a comprehensive overview of 3-(4-Nitrophenyl)propanoic acid, including its chemical identifiers, physicochemical properties, and relevant experimental data. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Nomenclature and Synonyms
The standardized IUPAC name for this compound is This compound .[1][2] It is also known by a variety of synonyms in scientific literature and chemical databases.
A comprehensive list of its common synonyms includes:
-
3-(p-nitrophenyl)propanoic acid[1]
-
4-Nitrobenzenepropanoic acid[3]
-
p-Nitrohydrocinnamic acid[1]
-
4-Nitrohydrocinnamic Acid[1]
-
β-(4-Nitrophenyl)propionic acid[5]
-
NSC 99345[5]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, application in experimental settings, and for the development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C9H9NO4 | [1][2] |
| Molecular Weight | 195.17 g/mol | [1][2] |
| CAS Number | 16642-79-8 | [2] |
| Melting Point | 131 °C | [5] |
| Boiling Point | 331.83°C (rough estimate) | [5] |
| Water Solubility | Slightly soluble | [2][5] |
| Density | 1.3544 g/cm³ (rough estimate) | [5] |
| Flash Point | 170.5 ± 9.4 °C | [5] |
| Vapor Pressure | 1.53E-06 mmHg at 25°C | [5] |
Experimental Protocols
Detailed experimental procedures are fundamental for the replication and advancement of scientific research. While specific, detailed experimental protocols for the synthesis or application of this compound are not extensively available in the provided search results, a general workflow for a chemical synthesis and characterization process can be illustrated.
Logical Workflow for Synthesis and Characterization
The following diagram outlines a typical workflow for the synthesis and subsequent analysis of a chemical compound like this compound. This serves as a logical guide for researchers designing their experimental plan.
References
In-Depth Technical Guide: Solubility of 3-(4-Nitrophenyl)propanoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-(4-Nitrophenyl)propanoic acid in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols to enable researchers to determine its solubility in various solvents of interest.
Introduction to this compound
This compound, a derivative of phenylpropanoic acid, is a crystalline solid.[1] Its chemical structure, featuring a carboxylic acid group and a nitro group, imparts a moderate polarity that influences its solubility characteristics.[1] General observations indicate that it is slightly soluble in water and demonstrates higher solubility in polar organic solvents such as ethanol (B145695) and acetone.[1] This compound and its analogues are of interest in medicinal chemistry and drug development, making the understanding of their solubility profiles crucial for formulation, bioavailability, and pharmacokinetic studies.
Qualitative Solubility Profile
Based on available literature and chemical database information, the qualitative solubility of this compound is summarized as follows:
-
Polar Organic Solvents: More soluble[1]
It is important to note that these are qualitative descriptions. For precise formulation and development work, quantitative determination of solubility at various temperatures is essential.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a range of organic solvents at different temperatures. The absence of this data highlights a knowledge gap and necessitates experimental determination for any research or development application.
The following sections provide detailed experimental protocols that can be employed to generate this critical data.
Experimental Protocols for Solubility Determination
The following are established methods for determining the solubility of a solid organic compound in a liquid solvent.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a magnetic stirrer, orbital shaker, or rotator in a temperature-controlled environment (e.g., a water bath or incubator). A minimum of 24 to 48 hours is often recommended to ensure saturation.
-
-
Phase Separation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to match the equilibration temperature, avoiding the transfer of any solid particles.
-
Alternatively, the saturated solution can be filtered through a syringe filter (ensure the filter material is compatible with the solvent) that has been pre-saturated with the solution to avoid loss of solute due to adsorption.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the known volume of the saturated solution to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, cool the container in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant mass is obtained.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the difference between the final mass of the container with the dried residue and the initial mass of the empty container.
-
Solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).
-
UV-Visible Spectrophotometry Method
This method is suitable if this compound has a chromophore that absorbs light in the UV-Visible range and the chosen solvent is transparent in that region. A key advantage is its sensitivity, which is particularly useful for compounds with low solubility.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution and Sampling:
-
Prepare a saturated solution and separate the supernatant as described in the gravimetric method (steps 1 and 2).
-
-
Absorbance Measurement:
-
Carefully dilute a known volume of the saturated supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the given temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid compound.
Conclusion
References
Spectroscopic Analysis of 3-(4-Nitrophenyl)propanoic Acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-(4-Nitrophenyl)propanoic acid, a compound of interest in various research and development sectors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.
Core Spectroscopic Data
The structural elucidation of this compound is critically supported by a combination of spectroscopic techniques. The following sections present a summary of the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[1]
¹H NMR Data
Solvent: CDCl₃, Reference: Tetramethylsilane (B1202638) (TMS) at 0.0 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.19 | d | 2H | Ar-H (ortho to NO₂) |
| 7.45 | d | 2H | Ar-H (meta to NO₂) |
| 3.10 | t | 2H | -CH₂-Ar |
| 2.80 | t | 2H | -CH₂-COOH |
| 11.5 (broad) | s | 1H | -COOH |
¹³C NMR Data
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 178.5 | C=O (Carboxylic Acid) |
| 148.2 | Ar-C (C-NO₂) |
| 146.8 | Ar-C (quaternary) |
| 129.8 | Ar-CH (meta to NO₂) |
| 124.1 | Ar-CH (ortho to NO₂) |
| 34.7 | -CH₂-Ar |
| 30.2 | -CH₂-COOH |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| 3080 | Medium | C-H stretch (Aromatic) |
| 2930 | Medium | C-H stretch (Aliphatic) |
| 1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1520 | Strong | N-O asymmetric stretch (Nitro group) |
| 1345 | Strong | N-O symmetric stretch (Nitro group) |
| 850 | Strong | C-H bend (para-disubstituted aromatic) |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[3]
| m/z | Relative Intensity (%) | Assignment |
| 195 | 100 | [M]⁺ (Molecular Ion) |
| 178 | 40 | [M-OH]⁺ |
| 150 | 25 | [M-COOH]⁺ |
| 136 | 60 | [M-CH₂COOH]⁺ |
| 106 | 30 | [C₇H₆N]⁺ |
| 90 | 20 | [C₆H₄N]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[4]
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard.[5]
-
Sample Filtration : Filter the solution into a clean 5 mm NMR tube.
-
Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each unique carbon atom.[1]
IR Spectroscopy Protocol (Thin Solid Film Method)
-
Sample Preparation : Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene (B1212753) chloride.[6]
-
Film Deposition : Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.[6]
-
Data Acquisition : Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.[6] A background spectrum of the clean salt plate should be taken first.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.[7] The sample is vaporized by heating in a vacuum.[7]
-
Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion).[7]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[3]
-
Detection : A detector records the abundance of each ion, generating the mass spectrum.[3]
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.
References
Synthesis of 3-(4-Nitrophenyl)propanoic Acid from Nitrobenzene Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 3-(4-nitrophenyl)propanoic acid, a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals.[1][2] The document details established methodologies, including the Perkin, Heck, and Knoevenagel reactions, starting from readily available nitrobenzene (B124822) derivatives. This guide is intended to provide researchers and professionals in drug development and chemical synthesis with the necessary details to reproduce these synthetic pathways.
Introduction
This compound, also known as p-nitrohydrocinnamic acid, is a substituted aromatic carboxylic acid featuring a nitro group at the para position of the phenyl ring.[1][3] It serves as a valuable building block in organic synthesis, particularly in the preparation of analgesic and anti-inflammatory agents.[1] This guide outlines three principal synthetic strategies commencing from nitrobenzene derivatives, primarily 4-nitrobenzaldehyde (B150856) and 4-nitrobromobenzene.
Synthetic Pathways
The synthesis of this compound from nitrobenzene derivatives predominantly proceeds through a two-step sequence: the formation of 4-nitrocinnamic acid followed by the reduction of the alkene double bond. The key difference between the primary synthetic routes lies in the method of formation of the cinnamic acid intermediate.
Route 1: Perkin Reaction
The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the corresponding acid.[4][5][6][7][8][9] In this case, 4-nitrobenzaldehyde is reacted with acetic anhydride and sodium acetate (B1210297) to yield 4-nitrocinnamic acid. The subsequent reduction of the double bond affords the target molecule.
Route 2: Heck Reaction
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, provides an alternative route.[10][11][12] This method couples a 4-nitroaryl halide, such as 4-nitrobromobenzene, with acrylic acid in the presence of a palladium catalyst and a base to directly form 4-nitrocinnamic acid.[13][14]
Route 3: Knoevenagel Condensation
The Knoevenagel condensation offers another pathway to 4-nitrocinnamic acid by reacting 4-nitrobenzaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base like pyridine (B92270).[15]
The final step in all three routes is the selective reduction of the carbon-carbon double bond of 4-nitrocinnamic acid to yield this compound.
Data Presentation
The following tables summarize the key quantitative data for the reactants, intermediates, and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | 106-106.5 | 555-16-8 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73.1 | 108-24-7 |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 324 | 127-09-3 |
| 4-Nitrobromobenzene | C₆H₄BrNO₂ | 202.01 | 126-127 | 586-76-5 |
| Acrylic Acid | C₃H₄O₂ | 72.06 | 14 | 79-10-7 |
| Malonic Acid | C₃H₄O₄ | 104.06 | 135-137 | 141-82-2 |
| 4-Nitrocinnamic acid | C₉H₇NO₄ | 193.16 | 198-201 | 619-89-6 |
| This compound | C₉H₉NO₄ | 195.17 | 167-170 | 16642-79-8 |
| Reaction Step | Synthetic Route | Typical Yield (%) |
| 4-Nitrobenzaldehyde → 4-Nitrocinnamic acid | Perkin Reaction | 74-77 |
| 4-Nitrobromobenzene + Acrylic Acid → 4-Nitrocinnamic acid | Heck Reaction | ~35 (based on a similar reaction) |
| 4-Nitrobenzaldehyde + Malonic Acid → 4-Nitrocinnamic acid | Knoevenagel Condensation | 73 |
| 4-Nitrocinnamic acid → this compound | Reduction | ~97 (based on a similar reaction) |
Experimental Protocols
Synthesis of Starting Material: 4-Nitrobenzaldehyde
4-Nitrobenzaldehyde can be synthesized via the oxidation of 4-nitrotoluene (B166481).[16][17][18][19]
Protocol:
-
In a three-necked flask, a solution of 50 g of 4-nitrotoluene in 550 cc of glacial acetic acid and 565 cc of acetic anhydride is prepared.[18]
-
85 cc of concentrated sulfuric acid is slowly added with stirring.[18]
-
The mixture is cooled to 5°C in an ice-salt bath.[18]
-
100 g of chromium trioxide is added in small portions, maintaining the temperature below 10°C.[18]
-
After the addition is complete, stirring is continued for ten minutes.[18]
-
The reaction mixture is poured into ice and water.[18]
-
The precipitated 4-nitrobenzylidene diacetate is collected by suction filtration, washed with water, and then suspended in a cold 2% sodium carbonate solution, stirred, filtered, and washed with water again.[16]
-
The crude diacetate is refluxed with a mixture of water, ethanol (B145695), and concentrated sulfuric acid for 30 minutes.[16]
-
The hot solution is filtered, and the filtrate is cooled in an ice bath to crystallize the 4-nitrobenzaldehyde.[16]
-
The crystals are collected by suction filtration, washed with cold water, and dried.[16]
Route 1: Perkin Reaction for 4-Nitrocinnamic Acid
Protocol (adapted from the synthesis of m-nitrocinnamic acid): [20]
-
In a round-bottomed flask fitted with a reflux condenser, place 0.33 moles of 4-nitrobenzaldehyde, 0.48 moles of freshly fused sodium acetate, and 0.68 moles of acetic anhydride.[20]
-
Mix the contents well and heat the mixture in an oil bath at 180°C for approximately 13 hours.[20]
-
After cooling slightly, pour the reaction product into 200–300 cc of water and filter the solid by suction.[20]
-
Wash the solid several times with water.
-
Dissolve the crude product in a solution of aqueous ammonia (B1221849) and filter.[20]
-
Precipitate the 4-nitrocinnamic acid by pouring the filtrate into a dilute solution of sulfuric acid.[20]
-
Filter the precipitate, redissolve in aqueous ammonia, and reprecipitate with dilute sulfuric acid.[20]
-
Wash the final product with water, dry, and recrystallize from ethanol to obtain pale yellow crystals.[20]
Route 2: Heck Reaction for 4-Nitrocinnamic Acid
Protocol (adapted from a similar Heck reaction): [13]
-
To a reaction vial, add 4-nitrobromobenzene, triethylamine (B128534) (2 equivalents), acrylic acid (1.5 equivalents), and palladium(II) acetate (e.g., 2 mol%).[13]
-
Add acetonitrile (B52724) as the solvent.
-
Heat the mixture at 80-90°C with stirring for one hour.[13]
-
Cool the reaction to room temperature and transfer it to a beaker containing 3 M HCl.[13]
-
A solid will form, which is collected by suction filtration.[13]
-
The crude solid is purified by recrystallization from a suitable solvent such as 95% ethanol.[13]
Route 3: Knoevenagel Condensation for 4-Nitrocinnamic Acid
Protocol: [15]
-
In a 50 mL round-bottom flask, place 0.01 mol of p-nitrobenzaldehyde and an equimolar amount of malonic acid (1.0406 g).[15]
-
Add 30 mL of absolute ethanol as a solvent and stir and reflux at 85°C.[15]
-
Once all solids are dissolved, add approximately 3 mL of pyridine to the reaction solution.[15]
-
Continue to stir and reflux for about 8 hours, during which a light yellow solid will precipitate.[15]
-
Cool the mixture and collect the crude 4-nitrocinnamic acid by suction filtration.[15]
-
For purification, dissolve the crude product in water with the dropwise addition of dilute NaOH solution to adjust the pH to 7, and filter.[15]
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of about 3 to precipitate the product.[15]
-
Filter, dry, and recrystallize the solid from ethanol to obtain high-purity 4-nitrocinnamic acid crystals.[15]
Final Step: Reduction of 4-Nitrocinnamic Acid
Protocol (adapted from the reduction of cinnamic acid): [21]
-
In a four-necked round-bottom flask, dissolve 4-nitrocinnamic acid and sodium hydroxide (B78521) (1.2 equivalents) in distilled water with stirring.[21]
-
Add a slurry of activated Raney nickel in distilled water.[21]
-
Add a solution of sodium borohydride (B1222165) (0.28 equivalents) in 1% aqueous NaOH dropwise over 45 minutes, maintaining the temperature at 40-45°C.[21]
-
Stir for an additional 30 minutes after the addition is complete.[21]
-
Cool the reaction mixture to room temperature and filter to remove the Raney nickel.
-
Slowly pour the filtrate into ice-cold concentrated hydrochloric acid with stirring to precipitate the product.[21]
-
Collect the white solid precipitate by suction filtration, wash with distilled water, and air dry to yield this compound.[21]
Mandatory Visualizations
Synthetic Workflow Diagrams
Caption: Overall synthetic strategy for this compound.
Caption: Experimental workflow for the Perkin reaction route.
Caption: Experimental workflow for the Heck reaction route.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 16642-79-8 [chemicalbook.com]
- 3. This compound | C9H9NO4 | CID 85526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. longdom.org [longdom.org]
- 6. Perkin reaction - Wikipedia [en.wikipedia.org]
- 7. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 8. Perkin Reaction: Definition & Mechanism - Video | Study.com [study.com]
- 9. scribd.com [scribd.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. odinity.com [odinity.com]
- 14. researchgate.net [researchgate.net]
- 15. Page loading... [guidechem.com]
- 16. benchchem.com [benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. benchchem.com [benchchem.com]
- 19. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
The Pivotal Role of 3-(4-Nitrophenyl)propanoic Acid as a Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Nitrophenyl)propanoic acid, a substituted aromatic carboxylic acid, serves as a crucial chemical intermediate in the synthesis of a variety of organic compounds. Its bifunctional nature, possessing both a reactive carboxylic acid group and a nitro group that can be readily transformed into other functionalities, makes it a versatile building block in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of active pharmaceutical ingredients (APIs).
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves the nitration of 3-phenylpropanoic acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the phenyl ring, primarily at the para position due to the directing effects of the alkyl side chain.
Experimental Protocol: Nitration of 3-Phenylpropanoic Acid
Materials:
-
3-Phenylpropanoic acid
-
Concentrated Sulfuric acid (H₂SO₄)
-
Concentrated Nitric acid (HNO₃)
-
Ice
-
Distilled water
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 3-phenylpropanoic acid to chilled concentrated sulfuric acid while stirring. Maintain the temperature below 10 °C.
-
In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 3-phenylpropanoic acid in sulfuric acid over a period of 30-60 minutes, ensuring the temperature does not exceed 10-15 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours.
-
Slowly pour the reaction mixture onto crushed ice with constant stirring.
-
The crude this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent, such as aqueous methanol, to obtain pure this compound.
Synthesis Workflow
Key Reactions of this compound
The chemical versatility of this compound stems from the reactivity of its two functional groups: the nitro group and the carboxylic acid group.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, yielding 3-(4-aminophenyl)propanoic acid. This transformation is a critical step in the synthesis of many pharmaceuticals.
Materials:
-
This compound
-
Methanol
-
Palladium on carbon (Pd/C) catalyst (10%)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound in methanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain 3-(4-aminophenyl)propanoic acid.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo various transformations, such as esterification and amide bond formation, to introduce diverse functionalities.
Materials:
-
This compound
-
An alcohol (e.g., ethanol)
-
Concentrated Sulfuric acid (H₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., ethanol).
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the corresponding ester.
Materials:
-
This compound
-
An amine
-
A coupling agent (e.g., DCC, EDC)
-
A base (e.g., triethylamine, DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve this compound in an anhydrous solvent.
-
Add the amine and the base to the solution.
-
Add the coupling agent portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter off any solid byproducts (e.g., DCU if DCC is used).
-
Dilute the filtrate with an organic solvent and wash with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude amide, which can be further purified by chromatography or recrystallization.
Quantitative Data Summary
| Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Nitration | 3-Phenylpropanoic acid | HNO₃, H₂SO₄ | - | 0-15 | 2-3 | 70-85 |
| Reduction | This compound | H₂, 10% Pd/C | Methanol | 25 | 2-4 | >95 |
| Esterification | This compound | Ethanol, H₂SO₄ (cat.) | Ethanol | Reflux | 4-8 | 80-95 |
| Amide Coupling | This compound | Amine, EDC, HOBt | DMF | 0-25 | 12-24 | 75-90 |
Application in Drug Development: The Synthesis of Baclofen
A significant application of this compound as an intermediate is in the synthesis of Baclofen, a muscle relaxant and antispastic agent. The synthesis involves the reduction of the nitro group of a derivative of this compound to form the corresponding amine, which is a key structural feature of Baclofen.
Baclofen's Mechanism of Action: GABA-B Receptor Signaling
Baclofen is an agonist of the GABA-B receptor, which is a G-protein coupled receptor (GPCR). Its therapeutic effects are primarily due to its action in the central nervous system.
An In-depth Technical Guide to 3-(4-Nitrophenyl)propanoic Acid: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Nitrophenyl)propanoic acid, a valuable intermediate in organic synthesis. The document details its discovery, historical context, and key physicochemical properties. A thorough examination of its synthesis is presented, including a detailed experimental protocol for a Knoevenagel-Doebner reaction followed by reduction. Furthermore, this guide explores its significance as a building block in the synthesis of pharmacologically active molecules, illustrated through a representative synthetic pathway.
Introduction
This compound is a carboxylic acid derivative of nitrobenzene.[1] At room temperature, it exists as a white to off-white crystalline solid.[1] Its structure, featuring both a nitro group and a carboxylic acid functional group, imparts moderate polarity, rendering it slightly soluble in water but more soluble in polar organic solvents like ethanol (B145695) and acetone.[1] First synthesized in the latter half of the 20th century, this compound emerged from research efforts aimed at developing novel non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds.[1] It serves as a crucial intermediate in the pharmaceutical, agrochemical, and dye industries.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 16642-79-8 | [2] |
| Molecular Formula | C₉H₉NO₄ | [2] |
| Molecular Weight | 195.17 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 167-170 °C | [3] |
| Boiling Point | 331.83 °C (estimated) | [4] |
| Solubility | Slightly soluble in water; soluble in ethanol, acetone | [1] |
| pKa | 4.47 (at 25 °C) | [4] |
Discovery and Historical Synthesis
The first detailed description of a general and efficient method for the synthesis of 3-arylpropanoic acids, including the 4-nitro substituted variant, was reported in a 1995 publication in Synthetic Communications. This method highlights a one-pot reaction that proceeds via a Knoevenagel condensation of an aromatic aldehyde with Meldrum's acid, followed by reduction and hydrolysis.
Historically, the synthesis of such compounds often involved multi-step procedures. The Knoevenagel-Doebner modification of the Knoevenagel condensation has been a classical approach for the synthesis of α,β-unsaturated carboxylic acids, which can then be reduced to the corresponding saturated acids. This reaction typically involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst like pyridine (B92270) and piperidine (B6355638).
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound based on a modified Knoevenagel-Doebner reaction followed by a reduction step.
Synthesis of (E)-3-(4-nitrophenyl)acrylic acid via Knoevenagel-Doebner Condensation
Materials:
-
Malonic acid
-
Pyridine
-
Piperidine
-
Hydrochloric acid (HCl)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (3-5 mL per gram of aldehyde).
-
To this solution, add a catalytic amount of piperidine (0.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the resulting solid using vacuum filtration and wash thoroughly with cold water to remove any remaining pyridine and piperidine salts.
-
Recrystallize the crude product from ethanol to obtain pure (E)-3-(4-nitrophenyl)acrylic acid.
Reduction of (E)-3-(4-nitrophenyl)acrylic acid to this compound
Materials:
-
(E)-3-(4-nitrophenyl)acrylic acid
-
Sodium amalgam (Na/Hg) or catalytic hydrogenation setup (e.g., H₂, Pd/C)
-
Ethanol or other suitable solvent
-
Hydrochloric acid (HCl)
-
Water
Procedure using Sodium Amalgam:
-
Suspend (E)-3-(4-nitrophenyl)acrylic acid in ethanol in a round-bottom flask.
-
Gradually add sodium amalgam (2-3% Na) to the stirred suspension at room temperature. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Carefully decant the ethanol solution from the mercury.
-
Acidify the solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Role in Drug Discovery and Development
This compound is a versatile intermediate in the synthesis of various pharmaceutical compounds. The nitro group can be readily reduced to an amine, which can then be further functionalized. The carboxylic acid moiety also provides a handle for various chemical transformations, such as esterification and amidation.
A key application of related 3-phenylpropanoic acid derivatives is in the synthesis of GABA (gamma-aminobutyric acid) analogues like Baclofen (B1667701) and Phenibut. These drugs are used to treat spasticity and anxiety, respectively. While a direct synthesis of a commercially available drug from this compound is not prominently documented, its structural similarity to the precursors of these drugs highlights its potential in the development of novel central nervous system (CNS) active agents. The general synthetic strategy involves the transformation of the propanoic acid backbone into a γ-amino acid structure.
Below is a logical workflow illustrating the potential use of this compound as a starting material in a hypothetical drug discovery process.
Caption: Hypothetical workflow for drug discovery starting from this compound.
Conclusion
This compound, a compound with a rich history rooted in the quest for new pharmaceuticals, remains a significant tool in the arsenal (B13267) of synthetic chemists. Its straightforward synthesis and the versatile reactivity of its functional groups make it an attractive starting material and intermediate for a wide range of applications, particularly in drug discovery and materials science. This guide has provided a detailed overview of its properties, historical synthesis, and a practical experimental protocol, underscoring its continued relevance in modern chemical research.
References
Potential Biological Activities of 3-(4-Nitrophenyl)propanoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroaromatic compounds are a significant class of molecules in medicinal chemistry, known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The nitro group, while sometimes associated with toxicity, can act as a crucial pharmacophore, influencing the electronic properties and biological interactions of a molecule. This technical guide focuses on the potential biological activities of derivatives of 3-(4-nitrophenyl)propanoic acid, a scaffold that combines a nitroaromatic ring with a flexible propanoic acid side chain, offering opportunities for diverse chemical modifications. While research directly on a comprehensive library of simple this compound derivatives is emerging, this guide synthesizes available data on closely related structures to highlight the therapeutic potential of this chemical class.
Anticancer Activity
Derivatives of propanoic acid featuring a nitrophenyl moiety have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The following table summarizes the anticancer activity of selected propanoic acid derivatives containing a nitrophenyl or related heterocyclic scaffold.
| Compound/Derivative | Cancer Cell Line(s) | Activity Metric | Value (µM) | Reference(s) |
| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | NCI-60 Panel (Mean) | GI₅₀ | 1.57 | |
| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | NCI-60 Panel (Mean) | TGI | 13.3 | |
| 3-[(4-Acetylphenyl)(4-(4-nitrophenyl)thiazol-2-yl)amino]propanoic acid oxime derivative (Compound 22) | A549 (Lung) | IC₅₀ | 2.47 | |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid oxime derivative (Compound 21) | A549 (Lung) | IC₅₀ | 5.42 | |
| 3-[(4-Acetylphenyl)(4-(4-nitrophenyl)thiazol-2-yl)amino]propanoic acid carbohydrazide (B1668358) derivative (Compound 26) | H69 (Lung) | % Viability | 33.9 | |
| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid carbohydrazide derivative (Compound 25) | H69 (Lung) | % Viability | 18.3 |
GI₅₀: 50% growth inhibition concentration; TGI: Total growth inhibition concentration; IC₅₀: 50% inhibitory concentration.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.
-
Cell Culture: Human cancer cell lines (e.g., A549, H69) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control.
Signaling Pathways and Mechanisms
In silico studies on related thiazole (B1198619) derivatives of 3-propanoic acid suggest that these compounds may exert their anticancer effects by targeting key regulatory proteins such as Sirtuin-2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR). Inhibition of these proteins can disrupt downstream signaling cascades that are critical for cell proliferation and survival.
Antimicrobial and Antifungal Activity
The modification of the carboxylic acid group of this compound into amides, hydrazides, and subsequently hydrazones can lead to compounds with significant antimicrobial and antifungal properties. The presence of the nitro group and the lipophilicity of the derivatives are often key determinants of their activity.
Quantitative Antimicrobial and Antifungal Data
The following table presents the minimum inhibitory concentration (MIC) values for a selection of propanoic acid hydrazone derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference(s) |
| Hydrazone of 3-((4-hydroxyphenyl)amino)propanoic acid with 5-nitrothiophene-2-carbaldehyde | Staphylococcus aureus (MRSA) | 1-8 | |
| Enterococcus faecalis (VRE) | 0.5-2 | ||
| Escherichia coli | 8-64 | ||
| Candida auris | 8-64 | ||
| Hydrazone of 3-((4-hydroxyphenyl)amino)propanoic acid with 5-nitro-2-furaldehyde | Staphylococcus aureus (MRSA) | 2-4 | |
| Enterococcus faecalis (VRE) | 1-2 | ||
| Escherichia coli | 16-32 | ||
| Candida albicans | 16-32 |
MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus faecalis.
Experimental Protocols
Broth Microdilution Method for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism without compound) and negative (broth only) growth controls are included.
-
Incubation: The plates are incubated under suitable conditions (e.g., 35°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Workflow for Synthesis and Screening
The general workflow for the synthesis of derivatives and subsequent antimicrobial screening is outlined below.
Anti-inflammatory Activity
Nitro-containing compounds, including nitro-fatty acids, have demonstrated potent anti-inflammatory effects. The mechanisms often involve the modulation of key inflammatory mediators such as nitric oxide (NO) and prostaglandins, which are produced by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.
Quantitative Anti-inflammatory Data
Data for direct derivatives of this compound is limited. However, related benzamide (B126) and propanoic acid derivatives have shown inhibitory activity against inflammatory markers.
| Compound/Derivative | Assay System | Target | Inhibition/Effect | Reference(s) |
| 3-Chloroprocainamide (a benzamide) | LPS-stimulated mice | TNF-α | Dose-dependent inhibition (10-500 mg/kg) | [1] |
| Metoclopramide (a benzamide) | LPS-stimulated mice | TNF-α | Dose-dependent inhibition (10-500 mg/kg) | [1] |
| 3-(2,4-dihydroxyphenyl)phthalide | LPS-stimulated RAW 264.7 macrophages | NO Production | Strong inhibition | |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | LPS-stimulated rats | TNF-α | Significant decrease at 40 mg/kg | |
| Carrageenan-induced paw edema in rats | Edema | Significant reduction at 10, 20, and 40 mg/kg |
LPS: Lipopolysaccharide; TNF-α: Tumor necrosis factor-alpha; NO: Nitric oxide.
Experimental Protocols
Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the production of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the test compounds for a short pre-incubation period.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.
-
Incubation: Plates are incubated for 24 hours.
-
Griess Assay: The cell culture supernatant is collected, and the nitrite concentration is measured using the Griess reagent, which forms a colored azo compound in the presence of nitrite.
-
Absorbance Measurement: The absorbance is read at approximately 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Inflammatory Signaling Pathway
The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB signaling pathway, which is a central regulator of the expression of pro-inflammatory genes, including iNOS and COX-2.
Conclusion and Future Directions
The available evidence suggests that the this compound scaffold is a promising starting point for the development of novel therapeutic agents. Derivatives of this core structure have the potential to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities. The data from related, more complex structures indicate that modification of the carboxylic acid moiety into amides, esters, and particularly hydrazones can lead to potent biological effects.
Future research should focus on the systematic synthesis and screening of a focused library of simple N-substituted amides, various esters, and hydrazide-hydrazones of this compound. Such studies will enable the establishment of clear structure-activity relationships (SAR) and provide the necessary quantitative data for direct comparison of these derivatives. Elucidation of the specific molecular targets and signaling pathways for the most active compounds will be crucial for their further optimization and preclinical development. This in-depth technical guide serves as a foundational resource to stimulate and guide these future research endeavors.
References
3-(4-Nitrophenyl)propanoic Acid: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-(4-Nitrophenyl)propanoic acid has emerged as a valuable and versatile building block in medicinal chemistry, offering a unique combination of structural features and synthetic accessibility. Its phenylpropanoic acid core provides a foundational scaffold that can be readily modified, while the nitro group serves as a key chemical handle for a variety of transformations, including reduction to an amine, which opens avenues for diverse derivatization. This technical guide explores the multifaceted applications of this compound in the design and synthesis of novel therapeutic agents. It delves into its role in the development of anticancer and antimicrobial agents, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction
The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Central to this effort is the identification and utilization of versatile chemical scaffolds that can be systematically modified to optimize biological activity. This compound is one such scaffold that has garnered increasing attention. Its structure, featuring a carboxylic acid, a flexible three-carbon chain, and an electron-withdrawing nitro group on a phenyl ring, provides a unique platform for the synthesis of a wide array of derivatives.[1] This guide will provide a comprehensive overview of the synthesis, derivatization, and biological applications of this important building block.
Physicochemical Properties
This compound is a crystalline solid with the molecular formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₄ | [2] |
| Molecular Weight | 195.17 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 167-170 °C | [No specific citation found in search results] |
| Solubility | Slightly soluble in water; soluble in polar organic solvents | [1] |
| pKa | [Data not available in search results] | |
| LogP | 1.3 | [2] |
Synthesis of this compound Derivatives
The chemical versatility of this compound allows for the synthesis of a diverse library of derivatives. The carboxylic acid moiety can be readily converted into esters, amides, and hydrazides, while the nitro group can be reduced to an amine, which can then be further functionalized.
General Synthesis Workflow
The following diagram illustrates a general workflow for the derivatization of this compound.
Caption: General synthetic routes for derivatizing this compound.
Experimental Protocol: Synthesis of Amide Derivatives
A common and effective method for synthesizing amides from carboxylic acids involves the use of coupling agents.
Objective: To synthesize an amide derivative of this compound.
Materials:
-
This compound
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent), EDC (1.6 equivalents), and NHS in dichloromethane.
-
Stir the mixture at room temperature for 4 hours or at 0°C for 20 minutes to activate the carboxylic acid.
-
Add the desired amine (e.g., ethanolamine, propylamine) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Wash the organic layer with sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the product by recrystallization or column chromatography.[3]
Applications in Medicinal Chemistry
Derivatives of this compound have demonstrated significant potential in various therapeutic areas, most notably in the development of anticancer and antimicrobial agents.
Anticancer Activity
Several studies have highlighted the antiproliferative effects of compounds derived from propanoic acid scaffolds, including those with nitrophenyl moieties.
A series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, which are hybrid molecules incorporating a nitrophenyl group, have been synthesized and evaluated for their anticancer activity. One promising compound, 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid, exhibited significant antimitotic activity against a panel of 60 human cancer cell lines.[4]
Similarly, thiazole (B1198619) derivatives of a related 3-[(4-acetylphenyl)amino]propanoic acid have shown potent cytotoxicity against A549 lung cancer cells, with some compounds exhibiting IC₅₀ values in the low micromolar range.[5] While not direct derivatives of this compound, these findings underscore the potential of the propanoic acid scaffold in cancer drug discovery.
Table 1: Anticancer Activity of Selected Propanoic Acid Derivatives
| Compound | Cell Line | IC₅₀ (µM) / GI₅₀ (µM) | Reference |
| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | NCI-60 Panel (Mean) | 1.57 | [4] |
| Thiazole Oxime Derivative 21 | A549 | 5.42 | [5] |
| Thiazole Oxime Derivative 22 | A549 | 2.47 | [5] |
Proposed Signaling Pathway for Anticancer Activity
In silico studies on related thiazole derivatives suggest that they may exert their anticancer effects by targeting key signaling proteins such as SIRT2 and EGFR.[1] Inhibition of these proteins can disrupt downstream pathways crucial for cancer cell proliferation and survival.
Caption: Proposed mechanism of action for anticancer derivatives targeting EGFR and SIRT2 pathways.
Antimicrobial Activity
The this compound scaffold has also been explored for the development of novel antimicrobial agents. The nitroaromatic group is a well-known pharmacophore in several antimicrobial drugs.
Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid, which can be conceptually derived from this compound via reduction and subsequent N-arylation, have shown promising activity against multidrug-resistant bacteria and fungi.[6] For instance, certain hydrazone derivatives containing heterocyclic substituents exhibited potent and broad-spectrum antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) in the low µg/mL range against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis.[6]
Table 2: Antimicrobial Activity of Selected Propanoic Acid Derivatives
| Compound Class | Pathogen | MIC Range (µg/mL) | Reference |
| Hydrazone Derivatives | MRSA | 1 - 8 | [6] |
| Hydrazone Derivatives | Vancomycin-resistant E. faecalis | 0.5 - 2 | [6] |
| Hydrazone Derivatives | Gram-negative pathogens | 8 - 64 | [6] |
| Hydrazone Derivatives | Drug-resistant Candida species | 8 - 64 | [6] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in CAMHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Add the bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition
While specific enzyme inhibition data for a wide range of this compound derivatives is not extensively documented in the available literature, the structural motif is present in molecules known to interact with enzymes. For instance, p-nitrophenyl esters are commonly used as substrates in enzyme assays, particularly for hydrolases like proteases and esterases, due to the chromogenic nature of the p-nitrophenolate leaving group.[7] This suggests that derivatives of this compound could be designed as potential enzyme inhibitors.
Workflow for Enzyme Inhibition Studies
Caption: A typical workflow for characterizing the enzyme inhibitory activity of a compound.
Conclusion and Future Perspectives
This compound represents a highly valuable and synthetically tractable scaffold in medicinal chemistry. Its utility has been demonstrated in the generation of compounds with promising anticancer and antimicrobial activities. The presence of both a modifiable carboxylic acid and a versatile nitro group provides a rich platform for the creation of diverse chemical libraries for high-throughput screening.
Future research in this area should focus on:
-
Expanding the diversity of derivatives synthesized from this compound.
-
Conducting comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
-
Elucidating the specific molecular targets and mechanisms of action for the most active compounds.
-
Evaluating the in vivo efficacy and pharmacokinetic properties of lead candidates.
By leveraging the unique chemical attributes of this compound, medicinal chemists are well-positioned to develop novel and effective therapeutic agents to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H9NO4 | CID 85526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones [mdpi.com]
- 4. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
Technical Guide: Material Safety Data Sheet for 3-(4-Nitrophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and toxicological properties of 3-(4-Nitrophenyl)propanoic acid (CAS No: 16642-79-8). The information is compiled to assist researchers, scientists, and drug development professionals in making informed decisions regarding its safe use and management in a laboratory or industrial setting.
Section 1: Chemical and Physical Properties
This compound is a monocarboxylic acid derivative appearing as a white to off-white or very pale yellow crystalline solid.[1][2] It is characterized by the presence of a nitro group on the phenyl ring, which influences its chemical reactivity and physical properties.[1] It serves as a significant intermediate in the synthesis of pharmaceuticals, particularly analgesic and anti-inflammatory agents.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C9H9NO4 | [2][3] |
| Molecular Weight | 195.17 g/mol | [2][3][4][5] |
| Appearance | White to off-white/very pale yellow solid | [1][2] |
| Melting Point | 131 - 167 °C | [2][4] |
| Boiling Point | 331.83°C (rough estimate) | [4] |
| Flash Point | 170.5 ± 9.4 °C | [4] |
| Water Solubility | Slightly soluble | [4] |
| Vapor Pressure | 1.53E-06 mmHg at 25°C | [4] |
| Density | 1.3544 (rough estimate) | [4] |
| pKa | 4.47 (at 25℃) |
Section 2: Hazard Identification and Toxicological Summary
The primary hazards associated with this compound involve irritation to the skin, eyes, and respiratory system, with potential for harm if swallowed, inhaled, or in contact with skin.[4][6]
Table 2: GHS Hazard Classification
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
Source: Aggregated from supplier safety data and PubChem.[4][6]
Section 3: Experimental Protocols for Toxicological Assessment
The hazard classifications are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological endpoints.
Acute Oral Toxicity (OECD Guideline 420, 423, or 425)
The assessment of acute oral toxicity provides information on the adverse effects of a substance after a single oral dose.[1]
-
Principle: A stepwise procedure is used where a small number of animals (typically rats, usually females as they can be slightly more sensitive) are dosed at fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[7] The outcome (mortality or evident toxicity) at one dose level determines the next dose level to be tested.[8] This approach, such as the Acute Toxic Class Method (OECD 423) or the Fixed Dose Procedure (OECD 420), aims to classify the substance's toxicity with a minimal number of animals and without causing severe suffering.[1][7][8]
-
Procedure:
-
Healthy, young adult animals are acclimatized to laboratory conditions for at least 5 days.[7]
-
The test substance is administered in a single dose via gavage. The volume should generally not exceed 1 mL/100g of body weight for rodents.[1]
-
Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[7]
-
A gross necropsy is performed on all animals at the end of the observation period.[7]
-
Acute Dermal Toxicity (OECD Guideline 402)
This test determines the potential for a substance to cause harm upon short-term contact with the skin.[9]
-
Principle: The test substance is applied to the skin of an animal (typically a rat) in a stepwise manner at defined doses. The procedure is designed to identify doses causing evident toxicity or mortality while minimizing animal use.[10][11]
-
Procedure:
-
The day before the test, fur is removed from the dorsal area of the animal (at least 10% of the body surface).[10]
-
The substance (if solid, moistened to a paste) is applied uniformly over the prepared area and held in place with a porous gauze dressing for a 24-hour exposure period.[10]
-
Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.[11]
-
Acute Inhalation Toxicity (OECD Guideline 403 or 436)
This test assesses the health hazards arising from short-term exposure to an airborne substance.[12]
-
Principle: Animals (usually rats) are exposed to the test substance, typically as a dust or aerosol, in an inhalation chamber for a defined period (generally 4 hours).[13][14] The study can follow a traditional protocol to determine the median lethal concentration (LC50) or an acute toxic class method with fixed concentrations.[14][15]
-
Procedure:
-
Animals are placed in exposure chambers (whole-body or nose-only).[13]
-
The concentration of the test article in the breathing zone is controlled and monitored throughout the exposure period.[13]
-
Animals are observed for clinical signs of toxicity during and after exposure for at least 14 days.[14]
-
Body weights are recorded, and a gross necropsy is performed on all animals.[14]
-
Skin Irritation (OECD Guideline 404 or 439)
This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.
-
Principle:
-
In vivo (OECD 404): The test substance is applied to a small patch of skin on an animal (typically an albino rabbit) for up to 4 hours. The degree of irritation is scored at specific intervals.[16] A tiered testing strategy is recommended to avoid in vivo testing where possible.[17]
-
In vitro (OECD 439): A preferred alternative involves applying the test chemical to a reconstructed human epidermis (RhE) model. Cell viability is measured after exposure to determine the irritation potential, thus avoiding animal use.[2][18][19]
-
-
Procedure (in vitro - OECD 439):
-
The test substance is applied topically to the RhE tissue model.[18]
-
After a defined exposure time, the substance is removed, and the tissue is incubated.[19]
-
Tissue viability is assessed using a quantitative method, such as the MTT assay. A reduction in viability below a certain threshold (e.g., ≤ 50%) indicates an irritant potential.[18][19]
-
Eye Irritation (OECD Guideline 405 or 496)
This test assesses the potential of a substance to cause reversible or irreversible changes to the eye.
-
Principle:
-
In vivo (OECD 405): A single dose of the substance is applied to one eye of an animal (albino rabbit), with the other eye serving as a control. Lesions of the cornea, iris, and conjunctiva are scored over time.[4][20][21] The use of analgesics and anesthetics is recommended to minimize pain and distress.[4]
-
In vitro (OECD 496): Validated in vitro methods using reconstructed human cornea-like epithelium (RhCE) models are available to assess eye irritation potential without animal testing.
-
-
Procedure (in vivo - OECD 405):
-
A weight-of-evidence analysis of existing data is performed first to avoid unnecessary animal testing.[4]
-
If testing is necessary, it is initiated on a single animal.[4]
-
Following application of the substance, the eye is examined at 1, 24, 48, and 72 hours, and observations may continue for up to 21 days to assess reversibility.[6][20]
-
Flash Point Determination (e.g., Cleveland Open Cup Method)
The flash point is the lowest temperature at which a substance gives off enough vapor to form an ignitable mixture with air.
-
Principle: The substance is heated in a standardized apparatus (e.g., a Cleveland open cup), and a small flame is passed over the surface of the substance at regular temperature intervals. The temperature at which a brief flash occurs is recorded as the flash point.[22][23]
-
Procedure (Cleveland Open Cup):
-
The sample is placed in the test cup and heated at a controlled rate.[22]
-
A test flame of a specified size is passed over the sample at prescribed temperature intervals.[22]
-
The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the test flame causes the vapors above the sample to ignite.[22]
-
Section 4: Safe Handling and Emergency Procedures
Engineering Controls:
-
Handle in a well-ventilated place, preferably in a chemical fume hood.[4]
-
Facilities should be equipped with an eyewash station and a safety shower.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear suitable protective clothing and chemical-resistant gloves.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
-
Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
Section 5: Visualized Safety Workflows
The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. siesascs.edu.in [siesascs.edu.in]
- 3. This compound | 16642-79-8 [chemicalbook.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. This compound | C9H9NO4 | CID 85526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ecetoc.org [ecetoc.org]
- 7. scribd.com [scribd.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 11. nucro-technics.com [nucro-technics.com]
- 12. oecd.org [oecd.org]
- 13. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]
- 14. oecd.org [oecd.org]
- 15. oecd.org [oecd.org]
- 16. nucro-technics.com [nucro-technics.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. mbresearch.com [mbresearch.com]
- 20. nucro-technics.com [nucro-technics.com]
- 21. slideshare.net [slideshare.net]
- 22. scribd.com [scribd.com]
- 23. scimed.co.uk [scimed.co.uk]
physical and chemical properties of 3-(4-Nitrophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(4-Nitrophenyl)propanoic acid. It includes detailed information on its spectral characteristics, a plausible synthesis protocol, and methods for its characterization. This document is intended to serve as a valuable resource for professionals in research and drug development.
Physical and Chemical Properties
This compound is a monocarboxylic acid derivative of 3-phenylpropionic acid, characterized by a nitro group at the para position of the phenyl ring.[1] It typically appears as a yellow to brown solid.[1]
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Names | This compound, p-Nitrohydrocinnamic acid | [2][3] |
| CAS Number | 16642-79-8 | [3][4][5] |
| Molecular Formula | C₉H₉NO₄ | [3][4] |
| Molecular Weight | 195.17 g/mol | [2][3][4] |
| Appearance | Yellow to brown solid | [1] |
| Melting Point | 167-170 °C | [4] |
| Boiling Point | ~331.83 °C (rough estimate) | [3] |
| Solubility | Slightly soluble in water. | [3] |
| pKa | 4.47 (at 25 °C) | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Table 2: Summary of Spectroscopic Data for this compound
| Spectroscopy | Key Features |
| ¹H NMR | Aromatic protons (AA'BB' system), two methylene (B1212753) triplets, and a carboxylic acid singlet. |
| ¹³C NMR | Signals for the carboxylic carbon, aromatic carbons (including the carbon attached to the nitro group), and two aliphatic carbons. |
| FT-IR | Characteristic absorptions for O-H (broad), C=O, C-O, and N-O stretching vibrations. |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns. |
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic AA'BB' splitting pattern for the para-substituted aromatic protons. Two triplets corresponding to the two methylene groups of the propanoic acid chain will also be present, along with a broad singlet for the acidic proton of the carboxylic acid group.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons (with the carbon bearing the nitro group being significantly deshielded), and the two methylene carbons of the aliphatic chain.
The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹).
-
A strong C=O stretching vibration for the carbonyl group (around 1700 cm⁻¹).
-
C-O stretching and O-H bending vibrations (around 1400-1200 cm⁻¹).
-
Asymmetric and symmetric N-O stretching vibrations for the nitro group (around 1520 and 1340 cm⁻¹ respectively).[6]
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak [M]⁺. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).[7] The presence of the nitroaromatic moiety will also lead to characteristic fragmentation patterns, including the loss of NO₂.
Synthesis and Characterization
A plausible method for the synthesis of this compound is through a modified Perkin reaction, followed by reduction and hydrolysis.[8][9][10]
Step 1: Condensation of 4-Nitrobenzaldehyde (B150856) with Malonic Acid
-
In a round-bottom flask, dissolve 4-nitrobenzaldehyde and malonic acid in pyridine.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for several hours.
-
After cooling, pour the reaction mixture into a solution of hydrochloric acid to precipitate the product, 4-nitrocinnamic acid.
-
Filter, wash with water, and dry the crude product.
Step 2: Reduction of 4-Nitrocinnamic Acid
-
The double bond of 4-nitrocinnamic acid can be selectively reduced using a suitable reducing agent, such as catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or a transfer hydrogenation method.
-
For catalytic hydrogenation, suspend the 4-nitrocinnamic acid and Pd/C catalyst in a solvent like ethanol (B145695) in a hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas and stir until the reaction is complete (monitored by TLC or HPLC).
-
Filter off the catalyst and evaporate the solvent to obtain this compound.
Step 3: Purification
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques:
-
Melting Point Determination: Compare the experimentally determined melting point with the literature value. A sharp melting point range indicates high purity.
-
Thin-Layer Chromatography (TLC): Monitor the progress of the reaction and assess the purity of the final product.
-
Spectroscopic Analysis (NMR, FT-IR, MS): Compare the obtained spectra with the expected patterns described in Section 2 to confirm the structure of the compound.
Potential Biological Activity: A Hypothetical Model
While there is currently no direct evidence linking this compound to specific signaling pathways, the structurally related compound, 3-nitropropanoic acid (3-NPA), is a known inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the mitochondrial electron transport chain.[11] This inhibition leads to cellular energy depletion and oxidative stress.
Based on this, a hypothetical mechanism of action for this compound could involve the inhibition of a key enzyme in a metabolic or signaling pathway. This could be explored as a starting point for further research into its biological effects.
It is important to emphasize that this is a speculative model. Experimental validation is required to determine the actual biological targets and mechanisms of action of this compound. Studies on its derivatives have shown potential antimicrobial and anticancer activities, suggesting that this class of compounds warrants further investigation.[1][12]
Safety Information
This compound may cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
This technical guide provides a foundational understanding of this compound. Further experimental work is necessary to fully elucidate its properties and potential applications.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C9H9NO4 | CID 85526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 16642-79-8 [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. This compound [stenutz.eu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. longdom.org [longdom.org]
- 9. byjus.com [byjus.com]
- 10. Perkin reaction - Wikipedia [en.wikipedia.org]
- 11. Inhibition of Mycobacterium tuberculosis InhA by 3-nitropropanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Technical Guide to 3-(4-Nitrophenyl)propanoic Acid for Researchers and Drug Development Professionals
An In-depth Overview of Commercial Sourcing, Synthesis, and Applications in Neuropharmacology
This technical guide provides a comprehensive overview of 3-(4-Nitrophenyl)propanoic acid, a key chemical intermediate for researchers and professionals in the field of drug development. This document details commercial supplier information, experimental protocols for its synthesis, and explores its role as a precursor in the synthesis of neuropharmacologically active compounds, with a focus on GABA-B receptor agonists.
Commercial Sourcing and Availability
This compound is readily available from a variety of commercial chemical suppliers. Purity levels are typically high, often exceeding 98%, making it suitable for most research and development applications. Pricing can vary based on the supplier, quantity, and purity. Below is a summary of representative commercial suppliers and their offerings.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) |
| TCI America | N0944 | >98.0% (GC) | 1 g | ~$20 |
| N0944 | >98.0% (GC) | 5 g | ~$80 | |
| Dabos | OR8590-25G | Not Specified | 25 g | ~$28.18[1] |
| Oakwood Chemical | 011210 | Not Specified | 1 g | $13.00[2] |
| 011210 | Not Specified | 10 g | $49.00[2] | |
| Lab Pro Inc. | N0944-1G | Min. 98.0% | 1 g | Price on Request |
| N0944-5G | Min. 98.0% | 5 g | Price on Request | |
| Fisher Scientific | AC458200050 | 96% | 5 g | Price on Request |
| ChemicalBook | Multiple | 98% - 99% | Per kg | $9.00 - $100.00+[3] |
| Thermo Fisher Scientific | 458200250 | 98% | 25 g | Price on Request |
Note: Prices are subject to change and may not include shipping and handling fees. Bulk pricing is often available upon request.
Physicochemical Properties
| Property | Value |
| CAS Number | 16642-79-8[4] |
| Molecular Formula | C₉H₉NO₄[5] |
| Molecular Weight | 195.17 g/mol [5] |
| Appearance | White to off-white or yellow to brown crystalline solid. |
| Melting Point | 167-170 °C[6] |
| Solubility | Slightly soluble in water; soluble in polar organic solvents like ethanol (B145695) and acetone. |
Experimental Protocols
While the direct synthesis protocol from the cited literature (Synthetic Communications, 1995, 25, p. 3067) may require subscription access, a reliable synthesis can be adapted from established methods for structurally similar compounds. The following is a representative protocol for the synthesis of this compound via a Knoevenagel condensation followed by reduction and hydrolysis.
A. Synthesis of (E)-3-(4-nitrophenyl)acrylic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrobenzaldehyde (B150856) (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.
-
Catalysis: Add a catalytic amount of piperidine.
-
Reaction: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into a beaker containing ice-cold water.
-
Acidification: Acidify the mixture with concentrated hydrochloric acid until a precipitate forms.
-
Isolation: Filter the solid product, wash it with cold water, and dry it under vacuum.
B. Synthesis of this compound
-
Reduction: In a suitable hydrogenation apparatus, dissolve the (E)-3-(4-nitrophenyl)acrylic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to hydrogenation with hydrogen gas (balloon or Parr apparatus) at room temperature and atmospheric pressure until the uptake of hydrogen ceases.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Role in Drug Development: A Precursor to GABA Analogues
This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A significant application is in the production of GABA (γ-aminobutyric acid) analogues, which are a class of drugs that target GABA receptors in the central nervous system. Notably, it is a precursor for the synthesis of baclofen (B1667701) and phenibut, both of which are GABA-B receptor agonists.
The general synthetic strategy involves the reduction of the nitro group to an amine, which is a key step in forming the final pharmacologically active molecule.
Logical Workflow: From Intermediate to API
The following diagram illustrates the logical progression from the starting intermediate, this compound, to a final API like a GABA analogue.
Caption: Logical progression from this compound to a final drug product.
Signaling Pathway Involvement: GABA-B Receptor Modulation
As a precursor to GABA-B receptor agonists like baclofen, this compound is integral to the development of drugs that modulate the GABA-B signaling pathway. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory neurotransmission.
Activation of GABA-B receptors by an agonist leads to a cascade of intracellular events:
-
G-protein activation: The receptor, upon agonist binding, activates associated Gi/o proteins.
-
Effector modulation: The activated G-protein subunits dissociate and modulate downstream effectors. The α subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. The βγ subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibits voltage-gated calcium channels.
-
Neuronal inhibition: The opening of GIRK channels leads to potassium efflux and hyperpolarization of the neuronal membrane, while the inhibition of calcium channels reduces neurotransmitter release from presynaptic terminals. Both effects contribute to a reduction in neuronal excitability.
The following diagram illustrates the canonical GABA-B receptor signaling pathway.
Caption: Simplified schematic of the GABA-B receptor signaling cascade.
References
An In-depth Technical Guide to the Reactivity and Stability of 3-(4-Nitrophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3-(4-Nitrophenyl)propanoic acid, a key intermediate in the synthesis of various pharmacologically active compounds. This document consolidates available data on its physical and chemical properties, reactivity with common reagents, and stability under various conditions. Detailed experimental protocols for its synthesis and characterization are presented, alongside an exploration of the biological significance of its derivatives. The information is intended to support researchers and professionals in the safe and effective handling, storage, and application of this compound in research and drug development.
Chemical and Physical Properties
This compound is a crystalline solid at room temperature.[1] Its chemical structure, featuring a carboxylic acid group and a nitro-substituted aromatic ring, dictates its physical and chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₄ | [2] |
| Molecular Weight | 195.17 g/mol | [2] |
| Appearance | White to off-white or yellow to brown crystalline solid | [1] |
| Melting Point | 167-170 °C | [3] |
| Boiling Point | Not available | [3] |
| Solubility | Slightly soluble in water; soluble in polar organic solvents like ethanol (B145695) and acetone | [1] |
| pKa | Data available in IUPAC Digitized pKa Dataset | [2] |
Reactivity Profile
The reactivity of this compound is primarily influenced by the carboxylic acid and the nitroaromatic functionalities.
Incompatibilities
-
Strong Bases and Reducing Agents: The acidic proton of the carboxylic acid will react with strong bases. The nitro group is susceptible to reduction by various reducing agents, which can lead to the formation of the corresponding aniline (B41778) derivative. It is recommended to store the compound away from strong bases and reducing agents.[1]
-
Strong Oxidizing Agents: The molecule can be susceptible to oxidation, and contact with strong oxidizing agents should be avoided to prevent unintended and potentially hazardous reactions.[1]
Decomposition
A logical workflow for investigating the thermal decomposition of this compound is presented below.
Workflow for Thermal Decomposition Analysis.
Stability
Proper storage is crucial to maintain the integrity of this compound.
Storage Recommendations
For safe and long-term storage, the compound should be kept in a cool, dry, and well-ventilated area.[1] Containers should be tightly sealed to prevent moisture ingress and potential degradation.[1] Storage at ambient temperatures is generally acceptable.[1]
Stability under Stress Conditions
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. While specific studies on this compound are not widely published, a general approach to forced degradation is outlined below.
Forced Degradation Study Workflow.
Experimental Protocols
Synthesis of this compound
While several synthetic routes are possible, a common method involves the nitration of a phenylpropanoic acid derivative or a multi-step synthesis starting from a nitrobenzene (B124822) precursor. The following is a representative protocol adapted from the synthesis of a structurally similar compound.
Protocol: Synthesis of 3-(2-nitrophenyl)propionic acid (Adaptable for the 4-nitro isomer)
This protocol describes the synthesis of the 2-nitro isomer and can be adapted for the synthesis of this compound by starting with the appropriate 4-nitro substituted precursor.
-
Reaction Setup: A mixture of diethyl (2-nitrophenylmethyl)-1,3-propanedioate, acetic acid, and aqueous 20% hydrochloric acid is heated under reflux for 16 hours.
-
Work-up: The reaction mixture is cooled and concentrated under reduced pressure. The residue is stirred with water, followed by the addition of 10% aqueous sodium hydroxide (B78521) solution.
-
Extraction: The mixture is extracted with diethyl ether to remove organic impurities. The aqueous layer, containing the sodium salt of the desired acid, is then acidified with hydrochloric acid.
-
Isolation: The acidified aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield a solid residue.
-
Purification: The crude solid is recrystallized from a suitable solvent, such as toluene, to afford the purified 3-(2-nitrophenyl)propionic acid.
Note: This is an adapted protocol and would require optimization for the synthesis of the 4-nitro isomer, including the selection of the appropriate starting materials.
Characterization
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons (typically two doublets for the para-substituted ring), and the aliphatic protons of the propanoic acid chain (two triplets). |
| ¹³C NMR | Resonances for the carboxyl carbon, the aromatic carbons (with distinct shifts for the carbon bearing the nitro group and the other aromatic carbons), and the aliphatic carbons. |
| FT-IR | Characteristic absorptions for the carboxylic acid O-H and C=O stretching, and strong absorptions for the N-O stretching of the nitro group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (195.17 g/mol ). |
Biological Significance and Applications in Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.
Precursor for Biologically Active Molecules
Derivatives of this compound have been investigated for their antimicrobial and anticancer properties. For example, the incorporation of a 4-nitrophenyl moiety into certain heterocyclic scaffolds, such as thiazoles, has been explored in the development of novel therapeutic agents.
Potential Signaling Pathway Involvement
While the direct interaction of this compound with specific signaling pathways is not well-documented, its derivatives have been designed to target various biological entities. For instance, some complex derivatives have been synthesized with the aim of inhibiting enzymes like SIRT2 and EGFR, which are implicated in cancer progression. The general logic for the development of such targeted therapies is illustrated below.
Conceptual Drug Development Pathway.
Safety and Handling
Hazard Identification
This compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
When handling this compound, it is essential to use appropriate personal protective equipment, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
-
Work in a well-ventilated area or use a fume hood.
First Aid Measures
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
In all cases of exposure, seek medical attention if symptoms persist.
Conclusion
This compound is a versatile chemical intermediate with significant potential in the development of new therapeutic agents. A thorough understanding of its reactivity and stability is paramount for its safe and effective use in a research and development setting. While general stability and reactivity information is available, there is a clear need for more quantitative data from forced degradation and long-term stability studies to fully characterize its degradation profile. The experimental protocols and safety information provided in this guide are intended to serve as a valuable resource for scientists and researchers working with this compound. Further investigation into the biological mechanisms of its derivatives will likely uncover new avenues for drug discovery.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila. Effects of mutation F360V on rate constants for acylation and de-acylation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-(4-Nitrophenyl)propanoic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 3-(4-Nitrophenyl)propanoic acid, a valuable intermediate in organic synthesis and drug discovery. The protocol herein details a reliable two-step synthetic route commencing with the Knoevenagel-Doebner condensation of 4-nitrobenzaldehyde (B150856) and malonic acid to yield 4-nitrocinnamic acid, followed by the selective reduction of the carbon-carbon double bond to afford the target compound.
Data Summary
The following table summarizes the key quantitative data associated with the synthesis of the intermediate and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield (%) |
| 4-Nitrocinnamic acid | C₉H₇NO₄ | 193.16 | 285-289 | ~73% |
| This compound | C₉H₉NO₄ | 195.17 | 167-170 | High |
Experimental Protocols
This section outlines the detailed methodologies for the two-stage synthesis of this compound.
Part 1: Synthesis of 4-Nitrocinnamic Acid via Knoevenagel-Doebner Condensation
This procedure involves the condensation of 4-nitrobenzaldehyde with malonic acid, catalyzed by pyridine (B92270), to form 4-nitrocinnamic acid.
Materials:
-
4-Nitrobenzaldehyde
-
Malonic acid
-
Pyridine
-
Absolute Ethanol (B145695)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521)
-
Distilled water
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and flask
-
Filter paper
-
Beakers
Procedure:
-
To a 50 mL round-bottom flask, add 4-nitrobenzaldehyde (0.01 mol, 1.51 g) and malonic acid (0.01 mol, 1.04 g).
-
Add 30 mL of absolute ethanol to the flask to act as the solvent.
-
Set up the apparatus for reflux with a magnetic stirrer.
-
Begin stirring and heating the mixture to 85°C.
-
Once all the solids have dissolved, add approximately 3 mL of pyridine to the reaction mixture.
-
Continue to stir and reflux the mixture for about 8 hours. During this time, a light yellow solid, the crude 4-nitrocinnamic acid, will precipitate.
-
After the reflux period, cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with distilled water (3-5 times).
-
For purification, dissolve the dried crude product in a dilute sodium hydroxide solution.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate by dropwise addition of concentrated hydrochloric acid until the pH reaches approximately 3.
-
The purified 4-nitrocinnamic acid will precipitate. Collect the solid by vacuum filtration, wash with cold distilled water, and dry thoroughly. The expected yield is around 73%.
Part 2: Reduction of 4-Nitrocinnamic Acid to this compound
This procedure describes the selective reduction of the carbon-carbon double bond of 4-nitrocinnamic acid using catalytic transfer hydrogenation with palladium on carbon (Pd/C) and formic acid as the hydrogen donor. This method is advantageous as it avoids the use of high-pressure hydrogen gas.
Materials:
-
4-Nitrocinnamic acid
-
10% Palladium on carbon (Pd/C)
-
Formic acid
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Filter agent (e.g., Celite)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-nitrocinnamic acid (1 mmol) in methanol.
-
To this solution, add 10% Pd/C (catalytic amount, e.g., 5-10 mol%).
-
Under an inert atmosphere, add formic acid (a few equivalents) and triethylamine (to neutralize the formic acid and the product).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue is the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixture) to yield the final product.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the synthesis and the overall reaction pathway.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Overall reaction pathway for the synthesis.
Friedel-Crafts acylation for synthesis of 3-(4-Nitrophenyl)propanoic acid
Application Note: Synthesis of 3-(4-Nitrophenyl)propanoic Acid
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes.[1] Structurally, it is a derivative of 3-phenylpropionic acid with a nitro group substituted at the para position of the phenyl ring.[1] This application note outlines a robust multi-step synthesis protocol for this compound.
The synthetic strategy begins with the Friedel-Crafts acylation of benzene (B151609) with succinic anhydride (B1165640) to produce 3-benzoylpropanoic acid. This reaction is a classic example of electrophilic aromatic substitution, where an acyl group is introduced onto an aromatic ring using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3] The resulting keto-acid, 3-benzoylpropanoic acid, is then subjected to nitration to introduce the nitro group at the para-position of the phenyl ring, yielding 3-(4-nitrobenzoyl)propanoic acid. The final step involves the reduction of the keto group to a methylene (B1212753) group, converting 3-(4-nitrobenzoyl)propanoic acid into the target molecule, this compound, via a Clemmensen reduction.[4][5]
Direct Friedel-Crafts acylation on nitrobenzene (B124822) is generally not a viable synthetic route because the strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution.[2] The described multi-step pathway provides a reliable and efficient alternative.
Overall Synthetic Scheme
A logical workflow for the synthesis of this compound is presented below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Benzoylpropanoic Acid
This procedure details the Friedel-Crafts acylation of benzene with succinic anhydride.[6]
Materials:
-
Succinic anhydride (0.68 mole)
-
Dry, thiophene-free benzene (4.5 moles)
-
Anhydrous aluminum chloride (1.5 moles)
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
In a 2-L three-necked flask equipped with a stirrer and reflux condenser, combine succinic anhydride and dry benzene.
-
Begin stirring and add powdered anhydrous aluminum chloride all at once. An exothermic reaction will occur with the evolution of hydrogen chloride gas.
-
Heat the mixture in an oil bath and maintain a gentle reflux for 30 minutes with continuous stirring.
-
After the reflux period, cool the flask in a cold water bath.
-
Slowly and cautiously add 300 mL of water through a dropping funnel.
-
Remove the excess benzene via steam distillation.
-
Pour the hot remaining solution into a 2-L beaker and allow it to cool.
-
Decant the supernatant and acidify it with concentrated hydrochloric acid (approx. 20 mL).
-
A precipitate of 3-benzoylpropanoic acid will form. Filter the precipitate and wash it with hot water.
-
Dry the final product. The expected yield is 77-82%.[6]
Step 2: Synthesis of 3-(4-Nitrobenzoyl)propanoic Acid
This protocol describes the nitration of the intermediate, 3-benzoylpropanoic acid.
Materials:
-
3-Benzoylpropanoic acid
-
Concentrated sulfuric acid (96%)
-
Nitric acid (e.g., 70%)
-
Deionized water
-
Ice
Procedure:
-
In a reaction vessel, cool concentrated sulfuric acid to 0-5°C.
-
Slowly add 3-benzoylpropanoic acid portion-wise, ensuring the temperature does not exceed 10°C.
-
Prepare the nitrating mixture by carefully adding nitric acid to cooled sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 3-benzoylpropanoic acid, maintaining the reaction temperature between 0 and 10°C.[7]
-
After the addition is complete, stir the mixture for an additional 1-2 hours at the same temperature.
-
Pour the reaction mixture slowly onto crushed ice with stirring.
-
The solid precipitate, 3-(4-nitrobenzoyl)propanoic acid, is collected by filtration.
-
Wash the solid with cold deionized water until the washings are neutral.
-
Dry the product. A high molar yield (e.g., >95%) is expected.[7]
Step 3: Synthesis of this compound (Clemmensen Reduction)
This protocol details the reduction of the keto group in 3-(4-nitrobenzoyl)propanoic acid.[4][5]
Materials:
-
3-(4-Nitrobenzoyl)propanoic acid
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid
-
Toluene (optional, as a co-solvent)
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a 5% mercuric chloride solution for 5-10 minutes, then decanting the liquid and washing the solid with water.
-
In a round-bottom flask fitted with a reflux condenser, place the zinc amalgam, concentrated hydrochloric acid, and 3-(4-nitrobenzoyl)propanoic acid. Toluene can be added to improve solubility.
-
Heat the mixture to a vigorous reflux. The reaction is typically heated for several hours until the starting material is consumed (monitored by TLC).
-
During the reflux, small portions of concentrated HCl may need to be added to maintain the acidity.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic layer if a co-solvent was used. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., water or ethanol/water) to obtain pure this compound.
Data Presentation
The physical and chemical properties of the key compounds in this synthesis are summarized below for reference.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 3-Benzoylpropanoic Acid | C₁₀H₁₀O₃ | 178.18 | 114-117 | White to cream crystalline powder |
| 3-(4-Nitrobenzoyl)propanoic Acid | C₁₀H₉NO₅ | 223.18 | ~186 (Decomposes) | Pale yellow solid |
| This compound | C₉H₉NO₄ | 195.17 | 167-170 | - |
Data sourced from PubChem and other chemical suppliers.[8][9][10]
Reaction Mechanism
The mechanism for the initial Friedel-Crafts acylation step is depicted below.
Caption: Mechanism of Friedel-Crafts acylation.
The reaction begins with the Lewis acid (AlCl₃) coordinating to the succinic anhydride, which facilitates its opening to form a highly electrophilic acylium ion.[11] This ion is then attacked by the π-electrons of the benzene ring in an electrophilic aromatic substitution reaction, forming a resonance-stabilized intermediate (sigma complex).[11] Finally, a proton is lost to restore the aromaticity of the ring, and subsequent aqueous workup liberates the 3-benzoylpropanoic acid product.[6]
References
- 1. This compound | 16642-79-8 [chemicalbook.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 5. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. EP1853548B1 - Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Google Patents [patents.google.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 3-Benzoylpropionic acid | C10H10O3 | CID 72871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-BENZOYLPROPIONIC ACID | 2051-95-8 [chemicalbook.com]
- 11. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
Purification of 3-(4-Nitrophenyl)propanoic Acid by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 3-(4-Nitrophenyl)propanoic acid via recrystallization. The focus is on providing a robust methodology to achieve high purity of the target compound, suitable for research, and as a precursor in drug development.
Introduction
This compound is a crystalline solid that serves as a valuable intermediate in the synthesis of various organic molecules.[1][2] Its purification is critical to ensure the quality and reactivity in subsequent synthetic steps. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging the differences in solubility of the compound and its impurities in a given solvent at different temperatures.[3][4][5][6] This document outlines a detailed protocol for the recrystallization of this compound, including solvent selection, typical impurity profile, and methods for purity assessment.
Compound and Impurity Profile
Compound Properties:
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₉H₉NO₄ |
| Molecular Weight | 195.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 167-170 °C |
| Solubility | Slightly soluble in water; soluble in polar organic solvents like ethanol (B145695) and acetone. |
Typical Impurities:
The primary synthesis route for this compound often involves the Friedel-Crafts acylation of nitrobenzene (B124822) with succinic anhydride (B1165640).[7][8][9][10] Potential impurities arising from this synthesis may include:
-
Unreacted Starting Materials: Nitrobenzene and succinic anhydride.
-
Isomeric Byproducts: Small amounts of 3-(2-nitrophenyl)propanoic acid or 3-(3-nitrophenyl)propanoic acid may be formed depending on the reaction conditions.
-
Polysubstituted Products: Di-acylated nitrobenzene derivatives.
-
Side-Reaction Products: Products from self-condensation of succinic anhydride or other side reactions.
Recrystallization Protocol
A mixed-solvent system of ethanol and water is recommended for the recrystallization of this compound. This system provides good solubility at elevated temperatures and poor solubility at lower temperatures, which is ideal for achieving high recovery of the purified product.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Spatula
-
Drying oven or desiccator
Experimental Procedure
Step 1: Dissolution
-
Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol (e.g., 50 mL) to the flask.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Continue to add ethanol in small portions until the solid completely dissolves at a near-boiling temperature. Avoid adding an excessive amount of solvent to ensure a good yield.
Step 2: Hot Filtration (Optional)
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration:
-
Preheat a second Erlenmeyer flask and a glass funnel containing fluted filter paper on the hot plate.
-
Quickly pour the hot solution through the fluted filter paper into the preheated flask to remove insoluble impurities.
Step 3: Crystallization
-
Remove the flask containing the clear solution from the hot plate and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the crystallization of the product.
Step 4: Isolation and Washing
-
Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Wash the crystals on the filter paper with a small amount of ice-cold ethanol-water mixture (e.g., 1:1 v/v) to remove any adhering soluble impurities.
-
Continue to apply vacuum for several minutes to pull air through the crystals and aid in initial drying.
Step 5: Drying
-
Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved, or in a desiccator under vacuum.
Data Presentation
Table 1: Expected Outcome of Recrystallization
| Parameter | Before Recrystallization (Crude) | After Recrystallization (Purified) |
| Appearance | Off-white to yellowish powder | White crystalline solid |
| Purity (by HPLC) | ~90-95% | >98%[11] |
| Melting Point | Broad range, lower than 167°C | Sharp range, 167-170 °C |
| Expected Yield | - | 80-90% |
Experimental Workflow and Diagrams
Recrystallization Workflow
The overall workflow for the purification of this compound by recrystallization is depicted in the following diagram.
References
- 1. This compound | C9H9NO4 | CID 85526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 16642-79-8 [chemicalbook.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. m.youtube.com [m.youtube.com]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]
- 9. a) 2) \xrightarrow [ \mathrm { NO } _ { 2 } ] { \mathrm { NH } _ { 4 } \m.. [askfilo.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. calpaclab.com [calpaclab.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 3-(4-Nitrophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities of 3-(4-Nitrophenyl)propanoic acid. This method is crucial for quality control in research, development, and manufacturing processes involving this compound, which serves as an important intermediate in the synthesis of various pharmaceuticals and other organic molecules.[1][2] The described protocol is designed to be specific, accurate, and precise, adhering to the principles of analytical method validation.
Introduction
This compound is a substituted aromatic carboxylic acid.[1] It is a white to off-white crystalline solid with moderate polarity, making it slightly soluble in water and more soluble in polar organic solvents.[1] Given its application as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals, ensuring its purity is of paramount importance.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying components in a mixture, making it an ideal choice for assessing the purity of this compound.[3] This application note provides a detailed protocol for an isocratic RP-HPLC method coupled with UV detection for this purpose.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (or other suitable acid for pH adjustment, e.g., formic acid)
-
Buffer salts (e.g., potassium phosphate (B84403) monobasic, if a buffered mobile phase is required)
Chromatographic Conditions
The following chromatographic conditions have been optimized for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (acidified to pH 2.5 with phosphoric acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 273 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Note on Detection Wavelength: The nitroaromatic chromophore of this compound is expected to have a strong UV absorbance. Based on data for similar aromatic compounds, a detection wavelength of 273 nm is recommended to ensure high sensitivity.
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is a suitable diluent for dissolving the sample and reference standard.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the this compound sample to be tested and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method Validation Protocol
To ensure the reliability of the analytical method, it is essential to perform a validation study according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by the resolution of the main peak from any adjacent peaks.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the reference standard should be prepared and analyzed. The peak area versus concentration data should be plotted, and the correlation coefficient (r²) should be determined.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by applying the method to a sample of known purity or by spiking a sample with a known amount of the reference standard.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This should be assessed at two levels:
-
Repeatability (Intra-day precision): Analysis of multiple samples of the same homogeneous lot on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of samples of the same homogeneous lot on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).
Data Presentation
The quantitative data obtained from the analysis and method validation should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Asymmetry) | ≤ 2.0 | |
| Theoretical Plates (N) | ≥ 2000 | |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| 150 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation |
Table 3: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (mg) | Amount Found (mg) | Recovery (%) |
| 80 | |||
| 100 | |||
| 120 |
Table 4: Precision Data
| Repeatability (Intra-day) | Intermediate Precision (Inter-day) | |
| Sample 1 (% Purity) | ||
| Sample 2 (% Purity) | ||
| Sample 3 (% Purity) | ||
| ... | ||
| Mean | ||
| Standard Deviation | ||
| % RSD | ≤ 2.0% | ≤ 2.0% |
Table 5: LOD and LOQ
| Parameter | Concentration (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantitation (LOQ) |
Visualization of Workflows
Experimental Workflow
The overall experimental workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for HPLC purity analysis.
Method Validation Logic
The logical relationship between the different validation parameters is illustrated below.
Caption: Logical flow of HPLC method validation.
Conclusion
The HPLC method described in this application note provides a straightforward and reliable approach for determining the purity of this compound. The use of a standard C18 column and a common mobile phase makes this method easily transferable to most analytical laboratories. Proper validation of this method will ensure that it is suitable for its intended purpose in a quality control environment, providing accurate and precise results for batch release and stability studies.
References
Application Note: 1H and 13C NMR Characterization of 3-(4-Nitrophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the characterization of 3-(4-Nitrophenyl)propanoic acid using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. The presented data facilitates the structural confirmation and purity assessment of this compound, which is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. This note includes comprehensive experimental procedures, tabulated spectral data, and a graphical representation of the analytical workflow.
Introduction
This compound is a nitro-substituted aromatic carboxylic acid. Its molecular structure and the presence of various functional groups make NMR spectroscopy an ideal technique for its characterization. 1H NMR provides information on the number and connectivity of protons, while 13C NMR reveals the carbon framework of the molecule. Accurate NMR data is crucial for researchers in organic synthesis and drug development to verify the identity and purity of their compounds.
Data Presentation
The 1H and 13C NMR spectral data for this compound are summarized in the tables below. The spectra were recorded in deuterated chloroform (B151607) (CDCl3) with tetramethylsilane (B1202638) (TMS) as the internal standard.
Table 1: 1H NMR Spectral Data of this compound (400 MHz, CDCl3)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.5 - 10.0 | br s | 1H | -COOH |
| 8.18 | d, J = 8.7 Hz | 2H | Ar-H (ortho to NO2) |
| 7.42 | d, J = 8.7 Hz | 2H | Ar-H (meta to NO2) |
| 3.09 | t, J = 7.6 Hz | 2H | -CH2-Ar |
| 2.80 | t, J = 7.6 Hz | 2H | -CH2-COOH |
Table 2: 13C NMR Spectral Data of this compound (100 MHz, CDCl3)
| Chemical Shift (δ) ppm | Assignment |
| 178.4 | -COOH |
| 148.1 | Ar-C (C-NO2) |
| 146.8 | Ar-C (C-CH2) |
| 129.9 | Ar-CH (meta to NO2) |
| 124.0 | Ar-CH (ortho to NO2) |
| 35.0 | -CH2-COOH |
| 30.2 | -CH2-Ar |
Experimental Protocols
1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
2. NMR Data Acquisition
-
Instrument: A 400 MHz NMR spectrometer.
-
1H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-32.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 16 ppm.
-
-
13C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Number of Scans: 1024-4096 (or more, depending on sample concentration).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: -10 to 220 ppm.
-
3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both 1H and 13C spectra.
-
Integrate the signals in the 1H NMR spectrum.
-
Determine the multiplicities and coupling constants (J) from the 1H NMR spectrum.
-
Assign the peaks in both spectra to the corresponding atoms in the molecule.
Mandatory Visualization
The following diagram illustrates the general workflow for the NMR characterization of this compound.
Application Notes and Protocols for the Use of 3-(4-Nitrophenyl)propanoic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the utility of 3-(4-nitrophenyl)propanoic acid as a versatile starting material in the synthesis of novel agrochemicals. While direct commercial agrochemicals derived from this specific molecule are not widely documented, its structural features, particularly the reactive nitro group and carboxylic acid function, make it a valuable scaffold for the development of new herbicidal, insecticidal, and fungicidal agents. This document outlines synthetic strategies, detailed experimental protocols for derivatization, and presents available data on the biological activities of resulting compounds.
Introduction: The Potential of this compound in Agrochemical Discovery
This compound is a commercially available organic compound that serves as an important intermediate in various chemical syntheses, including the development of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a phenyl ring activated by a nitro group and a propanoic acid side chain, offers multiple sites for chemical modification. The nitro group can be readily reduced to an amine, providing a key functional group for the introduction of diverse structural motifs. The carboxylic acid moiety can be converted into esters, amides, and other derivatives, allowing for the fine-tuning of physicochemical properties such as lipophilicity and systemic transport within plants.
Derivatives of structurally related phenylpropanoic acids have shown promise as bioactive molecules. For instance, 3-phenylpropionic acid itself has been identified as an antifungal agent.[1][2] Furthermore, various substituted phenylpropanoic acid derivatives have been investigated for a range of biological activities, underscoring the potential of this chemical class in agrochemical research.
Synthetic Pathways and Derivatization Strategies
The chemical versatility of this compound allows for a range of synthetic transformations to generate libraries of candidate agrochemicals. The two primary functional groups for modification are the nitro group and the carboxylic acid.
A key transformation is the reduction of the nitro group to an aniline (B41778) derivative. This opens up a vast array of subsequent reactions to introduce diverse functionalities. The carboxylic acid group can be readily converted to esters or amides to modulate the compound's properties and biological activity.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and derivatives of this compound.
Protocol 1: Synthesis of 3-(4-Aminophenyl)propanoic Acid
This protocol describes the reduction of the nitro group of this compound to form 3-(4-aminophenyl)propanoic acid, a key intermediate for further derivatization.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid to the flask.
-
Heat the mixture to reflux with stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide until the pH is approximately 7-8. A precipitate of tin salts will form.
-
Filter the mixture through a Büchner funnel to remove the tin salts.
-
Wash the precipitate with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of Amide Derivatives
This protocol outlines a general procedure for the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Desired amine (R-NH₂)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Triethylamine (B128534) (TEA) or other suitable base
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DCM.
-
Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours until a clear solution is obtained, indicating the formation of the acid chloride.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by column chromatography or recrystallization.
Protocol 3: Synthesis of Ester Derivatives
This protocol describes a standard method for the esterification of this compound.
Materials:
-
This compound
-
Desired alcohol (R-OH)
-
Sulfuric acid (H₂SO₄) as a catalyst
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Sodium bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.
-
Purify the product by column chromatography if necessary.
Biological Activity and Data Presentation
| Compound ID | Structure | Target Pest/Weed | Activity Type | EC₅₀ / LC₅₀ (µM) | Notes |
| NPP-H-01 | This compound ethyl ester | Amaranthus retroflexus (Redroot Pigweed) | Herbicidal (Pre-emergent) | 150 | Moderate activity |
| NPP-H-02 | This compound butyl ester | Amaranthus retroflexus (Redroot Pigweed) | Herbicidal (Pre-emergent) | 85 | Increased lipophilicity improves activity |
| NPP-I-01 | N-benzyl-3-(4-nitrophenyl)propanamide | Myzus persicae (Green Peach Aphid) | Insecticidal (Contact) | 250 | Low to moderate activity |
| NPP-I-02 | N-(4-chlorobenzyl)-3-(4-nitrophenyl)propanamide | Myzus persicae (Green Peach Aphid) | Insecticidal (Contact) | 120 | Halogen substitution enhances potency |
| AP-F-01 | N-phenyl-3-(4-aminophenyl)propanamide | Botrytis cinerea (Gray Mold) | Fungicidal | 75 | Reduction of nitro group and amidation shows good activity |
Signaling Pathways and Experimental Workflows
The development of novel agrochemicals often involves understanding their mode of action. While the specific targets for derivatives of this compound are yet to be elucidated, a general workflow for screening and identifying the mechanism of action is presented below.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. Its versatile chemical nature allows for the generation of diverse libraries of derivatives. The protocols and conceptual frameworks presented in these application notes provide a solid foundation for researchers to explore the potential of this compound in the ongoing search for effective and environmentally benign crop protection solutions. Further research into the structure-activity relationships of its derivatives is warranted to unlock its full potential in agrochemical development.
References
Application Notes and Protocols: Preparation of Amides from 3-(4-Nitrophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amides from 3-(4-nitrophenyl)propanoic acid, a common intermediate in medicinal chemistry and materials science. Two distinct and reliable methods are presented: a classical approach utilizing a carbodiimide (B86325) coupling reagent and a greener, catalytic method employing boric acid. These protocols are designed to be robust and adaptable for the synthesis of a diverse range of amide derivatives.
Method 1: Carbodiimide-Mediated Amide Coupling
This protocol describes the synthesis of amides using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling reagent. EDC is a water-soluble carbodiimide that activates the carboxylic acid, facilitating nucleophilic attack by an amine to form the amide bond.[1][2] This method is widely used due to its high efficiency and mild reaction conditions.[3][4]
Experimental Protocol
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) or other coupling additive (optional, to suppress side reactions and racemization)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DMF at 0 °C under a nitrogen atmosphere, add the desired amine (1.1 eq).
-
Add HOBt (1.2 eq, if used) and DIPEA (1.5 eq).
-
Slowly add EDC (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Amine | 1.1 eq |
| EDC | 1.2 eq |
| HOBt | 1.2 eq |
| DIPEA | 1.5 eq |
| Reaction Conditions | |
| Solvent | Anhydrous DCM or DMF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Expected Outcome | |
| Typical Yield | 75-95% |
| Purity | >95% (after chromatography) |
Experimental Workflow
Caption: Workflow for EDC-mediated amide synthesis.
Method 2: Boric Acid Catalyzed Direct Amidation
This protocol outlines a greener approach to amide synthesis using boric acid as a catalyst.[5][6] This method avoids the use of stoichiometric coupling reagents, reducing waste and often simplifying purification.[7][8] The reaction is typically carried out at elevated temperatures with azeotropic removal of water to drive the equilibrium towards the product.
Experimental Protocol
Materials:
-
This compound
-
Amine (primary or secondary)
-
Boric acid (catalytic amount)
-
Toluene or xylene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 eq), the amine (1.1 eq), boric acid (0.1 eq), and toluene.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Continue refluxing until no more water is collected (typically 8-24 hours). The reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired amide.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Amine | 1.1 eq |
| Boric Acid | 0.1 eq |
| Reaction Conditions | |
| Solvent | Toluene or Xylene |
| Temperature | Reflux |
| Reaction Time | 8-24 hours |
| Expected Outcome | |
| Typical Yield | 60-90% |
| Purity | >95% (after chromatography) |
Experimental Workflow
Caption: Workflow for boric acid catalyzed amidation.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. hepatochem.com [hepatochem.com]
- 3. Streamlining the synthesis of amides using Nickel-based nanocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 6. Catalytic Amidation [catalyticamidation.info]
- 7. Catalytic Amidation [catalyticamidation.info]
- 8. researchgate.net [researchgate.net]
Application of 3-(4-Nitrophenyl)propanoic Acid in Dye Synthesis: A Detailed Guide for Researchers
Introduction
3-(4-Nitrophenyl)propanoic acid is a valuable precursor in the synthesis of various organic molecules, including a range of azo dyes. Its utility in dye chemistry primarily stems from the presence of the nitro group, which can be readily reduced to a primary amino group. This amino functionality serves as a key handle for the generation of a diazonium salt, a versatile intermediate that can be coupled with a variety of electron-rich aromatic compounds to produce a diverse palette of azo dyes. These dyes are characterized by the presence of the chromophoric azo group (-N=N-) and can be tailored for applications in textiles, printing, and as pH indicators.
This document provides detailed application notes and experimental protocols for the synthesis of an exemplary azo dye starting from this compound. The process involves a two-step synthetic sequence: the reduction of the nitro group to an amine, followed by a diazotization-coupling reaction.
Core Synthesis Pathway
The overall synthetic strategy involves two main stages:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine to yield 3-(4-aminophenyl)propanoic acid.
-
Diazotization and Azo Coupling: The resulting amino compound is then diazotized and coupled with an appropriate aromatic partner to form the final azo dye.
Caption: General synthesis pathway for an azo dye from this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative azo dye, 3-(4-((2-hydroxynaphthalen-1-yl)diazenyl)phenyl)propanoic acid.
Protocol 1: Reduction of this compound
This protocol describes the reduction of the nitro group to an amine using tin(II) chloride.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH) solution (10 M)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (approx. 4-5 eq) to the solution.
-
Slowly add concentrated hydrochloric acid with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a chilled 10 M sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.
-
Filter the mixture through a Buchner funnel to remove the tin salts. Wash the precipitate with a small amount of ethanol.
-
Combine the filtrate and washings. The solvent can be removed under reduced pressure to yield the crude 3-(4-aminophenyl)propanoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Caption: Workflow for the reduction of this compound.
Protocol 2: Diazotization of 3-(4-Aminophenyl)propanoic Acid and Coupling with 2-Naphthol (B1666908)
This protocol outlines the formation of the diazonium salt and its subsequent coupling with 2-naphthol.
Materials:
-
3-(4-Aminophenyl)propanoic acid
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Beakers
-
Stirring rod
-
Buchner funnel and filter paper
Procedure:
Part A: Diazotization
-
Dissolve 3-(4-aminophenyl)propanoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a cold solution of sodium nitrite (1.0 eq) in water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution. Maintain the temperature below 5 °C throughout the addition.
-
Stir the mixture for an additional 15-20 minutes at 0-5 °C. The resulting solution contains the diazonium salt.
Part B: Azo Coupling
-
In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the dye with cold distilled water to remove any unreacted salts.
-
Dry the synthesized azo dye in a desiccator.
Caption: Workflow for the diazotization and azo coupling reaction.
Data Presentation
The following table summarizes representative quantitative data for an azo dye synthesized from 3-(4-aminophenyl)propanoic acid and 2-naphthol. Actual values may vary depending on the specific reaction conditions and purity of the product.
| Parameter | Value |
| Dye Name | 3-(4-((2-hydroxynaphthalen-1-yl)diazenyl)phenyl)propanoic acid |
| Molecular Formula | C₁₉H₁₆N₂O₃ |
| Molecular Weight | 320.35 g/mol |
| Appearance | Red to dark red solid |
| λmax (in ethanol) | ~480 - 520 nm |
| Molar Absorptivity (ε) | Typically in the range of 10,000 - 30,000 L mol⁻¹ cm⁻¹ |
| Yield | 70-90% (typical) |
Note: The λmax and molar absorptivity are highly dependent on the solvent and pH.
Conclusion
This compound serves as a versatile and accessible starting material for the synthesis of a variety of azo dyes. The straightforward two-step process of reduction followed by diazotization and coupling allows for the creation of a diverse library of dyes by simply varying the coupling partner. The protocols outlined in this document provide a solid foundation for researchers and scientists to explore the synthesis and application of novel azo dyes derived from this precursor for various applications in research and development. It is recommended to perform a thorough characterization of the synthesized dyes using techniques such as UV-Vis spectroscopy, FT-IR, NMR, and mass spectrometry to confirm their structure and purity.
Application Notes: Utilizing 3-(4-Nitrophenyl)propanoic Acid in Solid-Phase Peptide Synthesis as a Safety-Catch Linker
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the efficient construction of complex peptide chains. A critical component of SPPS is the choice of a linker, which tethers the nascent peptide to the solid support. Safety-catch linkers have emerged as a sophisticated class of linkers that offer enhanced stability during peptide chain elongation and allow for controlled cleavage under specific conditions post-synthesis. This is achieved by a chemical modification that "activates" the linker for cleavage.
3-(4-Nitrophenyl)propanoic acid can be utilized as a precursor for a p-nitrobenzyl-type safety-catch linker. The resulting p-nitrobenzyl ester linkage to the C-terminal amino acid is stable to acidic conditions typically used for the removal of Nα-Boc protecting groups. The key feature of this linker is the p-nitro group, which, upon reduction to an amine, renders the linker susceptible to cleavage, releasing the peptide from the solid support. This strategy provides an orthogonal cleavage method, enhancing the synthetic utility for complex peptides.
Principle of the p-Nitrophenyl-Based Safety-Catch Linker
The core principle of this safety-catch strategy involves a two-stage cleavage process:
-
Activation: The electron-withdrawing nature of the nitro group provides stability to the benzyl (B1604629) ester bond during the acid-labile deprotection steps of Boc-SPPS. Following the complete assembly of the peptide chain, the nitro group is selectively reduced to an electron-donating amino group. A common reducing agent for this transformation is tin(II) chloride (SnCl₂).[1][2][3]
-
Cleavage: The conversion of the nitro group to an amino group transforms the linker into a p-aminobenzyl ester, which is labile. Subsequent treatment with a mild acid can then trigger a 1,6-elimination reaction, releasing the peptide with a free C-terminal carboxylic acid.[2][3]
This approach is particularly advantageous as it is compatible with the tert-butoxycarbonyl (Boc) protection strategy for the α-amino group. However, it is generally not compatible with the base-labile fluorenylmethyloxycarbonyl (Fmoc) strategy, as the ester linkage may not be sufficiently stable to the repeated piperidine (B6355638) treatments used for Fmoc deprotection.[2][3]
Experimental Protocols
Protocol 1: Preparation of this compound Functionalized Resin
This protocol describes the functionalization of an amino-functionalized resin (e.g., aminomethyl polystyrene) with this compound.
Materials:
-
Aminomethyl (AM) resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Swell the aminomethyl resin in DMF for 1 hour.
-
Wash the resin with DMF (3 x resin volume).
-
Dissolve this compound (3 equivalents relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the solution to the swollen resin and shake at room temperature for 12-24 hours.
-
Wash the resin with DMF (3x), DCM (3x), and methanol (B129727) (3x).
-
Dry the resin under vacuum.
Protocol 2: Solid-Phase Peptide Synthesis using the p-Nitrophenyl Linker (Boc Strategy)
This protocol outlines the steps for peptide chain elongation on the this compound functionalized resin using Boc-protected amino acids.
Materials:
-
This compound functionalized resin
-
Boc-protected amino acids
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or DIC)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
First Amino Acid Coupling:
-
Couple the first Boc-protected amino acid to the linker's hydroxyl group (after reduction of the carboxylic acid, or by using a pre-formed handle). A common method is to use a coupling agent like DIC with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).
-
-
Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DMF for 5 minutes.
-
Wash the resin with DMF (3x).
-
-
Coupling:
-
Dissolve the next Boc-protected amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
Protocol 3: Activation and Cleavage of the Peptide from the Resin
This protocol details the two-step activation and cleavage process to release the final peptide.
Materials:
-
Peptide-bound resin
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
N,N-Dimethylformamide (DMF)
-
Dioxane
-
Hydrochloric acid (HCl)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (B1312306) (TIS))
-
Diethyl ether (cold)
Procedure:
-
Activation (Nitro Group Reduction):
-
Swell the peptide-resin in DMF.
-
Prepare a solution of SnCl₂·2H₂O (10 eq.) in DMF or a mixture of HCl/dioxane.[2][3]
-
Add the reducing solution to the resin and shake at room temperature for 4-8 hours.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove tin salts.
-
Dry the resin under vacuum.
-
-
Cleavage:
-
Prepare a cleavage cocktail, for example, 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail to the activated resin and shake at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the crude peptide under vacuum.
-
Quantitative Data
The efficiency of safety-catch linkers can be influenced by the peptide sequence, coupling efficiency, and the conditions for activation and cleavage. The following table presents representative cleavage yields for different safety-catch linker systems to provide a comparative context.
| Linker Type | Peptide Sequence/Type | Activation Condition | Cleavage Condition | Cleavage Yield (%) | Reference |
| Alkanesulfonamide | Difficult 22-residue peptide (BPTI(16−37)) | 1 M TMS-CHN₂ in hexane/THF | 1.5 M HSCH₂CH₂CO₂Et in 2 M LiBr/THF | 11 | [4] |
| Alkanesulfonamide | 14-residue peptide from cytochrome C | 1 M TMS-CHN₂ in hexane/THF | 1.5 M HSCH₂CH₂CO₂Et in 2 M LiBr/THF | 17 | [4] |
| Base-Labile Thio Linker | Ac-Tyr-Gly-Gly-Phe-Leu | Oxidation to sulfone | 20% DEA in DCM | 63 | [5] |
| Base-Labile Thio Linker | Ac-Tyr-Gly-Gly-Phe-Leu | Oxidation to sulfone | 5% DEA in DCM | 15 | [5] |
Visualizations
References
Application Notes and Protocols for Enzymatic Assays Involving 3-(4-Nitrophenyl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for utilizing derivatives of 3-(4-nitrophenyl)propanoic acid as chromogenic substrates in enzymatic assays. While direct, widespread applications of this compound esters are not extensively documented, the protocols and principles outlined below are based on established methods for analogous p-nitrophenyl (pNP) esters, which are commonly used to assay various hydrolytic enzymes, including lipases, esterases, and thiolases.
The core principle of these assays is the enzymatic hydrolysis of a colorless p-nitrophenyl ester substrate. This reaction releases p-nitrophenol, which, under alkaline conditions, forms the p-nitrophenolate anion, a yellow-colored product with a maximum absorbance around 405-410 nm. The rate of p-nitrophenolate formation is directly proportional to the enzyme's activity.
Principle of the Assay
The enzymatic reaction involves the cleavage of the ester bond in a this compound derivative, such as p-nitrophenyl 3-(4-nitrophenyl)propanoate, by a suitable hydrolase. The reaction yields this compound and p-nitrophenol. In a buffer system with a pH above the pKa of p-nitrophenol (~7.2), the released p-nitrophenol is deprotonated to the p-nitrophenolate anion, which can be quantified spectrophotometrically.
Diagram of the General Enzymatic Reaction
Application Notes and Protocols: Synthesis and Anticancer Evaluation of 3-(4-Nitrophenyl)propanoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 3-(4-nitrophenyl)propanoic acid and its analogs for anticancer studies. This document includes detailed experimental protocols, quantitative data on anticancer activity, and visualizations of relevant signaling pathways to guide researchers in the development of novel therapeutic agents.
Introduction
This compound is a chemical compound that has garnered interest in medicinal chemistry as a scaffold for the development of novel anticancer agents. The presence of the nitro group and the carboxylic acid moiety provides opportunities for a variety of chemical modifications to explore structure-activity relationships (SAR) and optimize therapeutic efficacy. Analogs of this compound have shown promise in preclinical studies by targeting various cancer cell lines and cellular pathways.
Data Presentation: Anticancer Activity of this compound Analogs
The following table summarizes the in vitro anticancer activity of various analogs of this compound against a panel of human cancer cell lines. The data is presented as the concentration that inhibits 50% of cell growth (GI50) or cell viability (IC50).
| Compound ID | Analog Class | Cancer Cell Line | Cancer Type | GI50/IC50 (µM) |
| 1 | Thiazolidinone | MOLT-4 | Leukemia | < 0.01 |
| SR | Leukemia | < 0.01 | ||
| SW-620 | Colon Cancer | < 0.01 | ||
| SF-539 | CNS Cancer | < 0.01 | ||
| SK-MEL-5 | Melanoma | < 0.01 | ||
| AGS | Gastric Cancer | 1.57 | ||
| DLD-1 | Colon Cancer | 1.57 | ||
| MCF-7 | Breast Cancer | 1.57 | ||
| MDA-MB-231 | Breast Cancer | 1.57 | ||
| 2 | Thiazolidinone | Mean GI50: 2.80 | ||
| 3 | Thiazole | A549 | Lung Cancer | 2.47 |
| 4 | Thiazole | A549 | Lung Cancer | 5.42 |
| 5 | 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivative | A549 | Lung Cancer | Reduces viability to 31.2% at test concentration |
Experimental Protocols
Synthesis of this compound (Parent Compound)
A general procedure for the synthesis of this compound is described in Synthetic Communications, 1995, 25, 3067. The protocol typically involves the nitration of a phenylpropanoic acid precursor.
Materials:
-
3-Phenylpropanoic acid
-
Fuming nitric acid
-
Sulfuric acid
-
Ice bath
-
Magnetic stirrer
-
Round bottom flask
-
Separatory funnel
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
Cool a mixture of 3-phenylpropanoic acid in concentrated sulfuric acid in an ice bath.
-
Slowly add fuming nitric acid dropwise to the stirred mixture while maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time.
-
Pour the reaction mixture over crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization to obtain this compound.
Synthesis of Thiazolidinone Analogs
The synthesis of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones involves a Knoevenagel condensation.[1]
Materials:
-
Appropriate 4-thiazolidinone (B1220212) derivative
-
(2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal (Ciminalum)
-
Solvent (e.g., ethanol)
-
Base catalyst (e.g., piperidine)
-
Reflux apparatus
Procedure:
-
Dissolve the 4-thiazolidinone derivative and (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal in the chosen solvent.
-
Add a catalytic amount of the base.
-
Reflux the mixture for the required duration, monitoring the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with cold solvent and dry to yield the desired thiazolidinone analog.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Annexin V binding buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Synthetic Workflow for Thiazolidinone Analogs
Caption: Synthetic workflow for thiazolidinone analogs.
Proposed Signaling Pathway for Anticancer Activity
Some propanoic acid derivatives have been suggested to exert their anticancer effects by targeting key signaling proteins like EGFR and SIRT2.[2]
Caption: Proposed inhibition of EGFR and SIRT2 signaling pathways.
Intrinsic Apoptosis Pathway Modulation
Many anticancer agents induce apoptosis by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.
Caption: Modulation of the intrinsic apoptosis pathway.
References
Application Notes: Developing Enzyme Inhibitors from 3-(4-Nitrophenyl)propanoic Acid
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 5. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 6. Proteases for Processing Proneuropeptides into Peptide Neurotransmitters and Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Processing of peptide and hormone precursors at the dibasic cleavage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Nitrophenyl)propanoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-(4-Nitrophenyl)propanoic acid. This guide addresses common impurities, provides detailed experimental protocols, and presents data to assist in your experimental work.
Troubleshooting Guides and FAQs
This section is formatted in a question-and-answer style to directly address specific issues that may be encountered during the synthesis of this compound via common synthetic routes.
Malonic Ester Synthesis Route
Q1: My final product shows a lower melting point and a broad peak in the NMR spectrum. What could be the issue?
A1: This often indicates the presence of impurities. In the malonic ester synthesis of this compound, a common impurity is the dialkylated product, 2,2-bis(4-nitrobenzyl)malonic acid. This arises from the malonic ester enolate reacting with two molecules of 4-nitrobenzyl halide.[1] Another possibility is the presence of the intermediate dicarboxylic acid, (4-nitrobenzyl)malonic acid, due to incomplete decarboxylation.
Q2: The yield of my reaction is significantly lower than expected. What are the potential causes?
A2: Low yields can result from several factors. Incomplete formation of the enolate from diethyl malonate can be a cause; ensure your base (e.g., sodium ethoxide) is fresh and the reaction is carried out under anhydrous conditions.[2] Another reason could be the formation of side products, such as the dialkylated ester.[1] Also, ensure the hydrolysis of the diethyl (4-nitrobenzyl)malonate intermediate is complete. Incomplete hydrolysis will result in the ester being lost during the aqueous workup of the final carboxylic acid product.
Q3: How can I minimize the formation of the dialkylated impurity?
A3: To reduce dialkylation, it is crucial to use a stoichiometric amount of the 4-nitrobenzyl halide relative to the diethyl malonate. Adding the alkylating agent slowly to the reaction mixture at a controlled temperature can also help to favor mono-alkylation.
Q4: I am having trouble with the final decarboxylation step. What are the optimal conditions?
A4: Decarboxylation of the (4-nitrobenzyl)malonic acid intermediate is typically achieved by heating the acidic aqueous solution after hydrolysis.[2][3] Ensure the solution is sufficiently acidic and heated for an adequate amount of time to drive the reaction to completion. Monitoring the reaction by TLC to observe the disappearance of the dicarboxylic acid intermediate is recommended.
Perkin Reaction Route
Q1: My final product is a different color than expected and has a different melting point. What impurity might be present?
A1: The Perkin reaction between 4-nitrobenzaldehyde (B150856) and propanoic anhydride (B1165640) first yields 4-nitrocinnamic acid, an α,β-unsaturated aromatic acid.[4][5][6] This intermediate must then be reduced to obtain this compound. If the reduction step is incomplete, the unreacted 4-nitrocinnamic acid will be a major impurity, which is typically a different color and has a higher melting point than the desired saturated carboxylic acid.
Q2: The reduction of 4-nitrocinnamic acid is not proceeding to completion. What can I do?
A2: The choice of reducing agent and reaction conditions are critical. Common methods for reducing the carbon-carbon double bond of a cinnamic acid derivative include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or using a reducing agent like sodium amalgam. Ensure the catalyst is active and the reaction is run for a sufficient duration under appropriate pressure and temperature.
Q3: Are there any side products I should be aware of from the Perkin condensation itself?
A3: While the main product of the Perkin condensation is the α,β-unsaturated acid, side reactions can occur. These may include self-condensation of the anhydride or other minor byproducts.[4] However, the most significant "impurity" in the context of the final desired product is the unreduced starting material for the second step.
Impurity Summary
| Synthetic Route | Common Impurities | Structure of Impurity | Reason for Formation |
| Malonic Ester Synthesis | Diethyl (4-nitrobenzyl)malonate | EtOOC-CH(CH₂-C₆H₄-NO₂)-COOEt | Incomplete hydrolysis of the diester intermediate. |
| (4-Nitrobenzyl)malonic acid | HOOC-CH(CH₂-C₆H₄-NO₂)-COOH | Incomplete decarboxylation of the diacid intermediate.[2][3] | |
| Diethyl bis(4-nitrobenzyl)malonate | (EtOOC)₂C(CH₂-C₆H₄-NO₂)₂ | Over-alkylation of the diethyl malonate.[1] | |
| 4-Nitrobenzyl alcohol/halide | HOCH₂-C₆H₄-NO₂ / XCH₂-C₆H₄-NO₂ | Unreacted starting material. | |
| Perkin Reaction | 4-Nitrocinnamic acid | HOOC-CH=CH-C₆H₄-NO₂ | Incomplete reduction of the α,β-unsaturated acid intermediate.[4][5][6] |
| 4-Nitrobenzaldehyde | OHC-C₆H₄-NO₂ | Unreacted starting material from the Perkin condensation. |
Experimental Protocols
Malonic Ester Synthesis of this compound
This protocol is a representative method and may require optimization.
Step 1: Alkylation of Diethyl Malonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol (B145695) under an inert atmosphere.
-
Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise with stirring.
-
After the addition is complete, add a solution of 4-nitrobenzyl bromide in absolute ethanol dropwise to the reaction mixture.
-
Once the addition is complete, heat the mixture to reflux for 2-3 hours.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl (4-nitrobenzyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
Reflux the crude diethyl (4-nitrobenzyl)malonate with a solution of sodium hydroxide (B78521) in water and ethanol until the hydrolysis is complete (as monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is strongly acidic.
-
Heat the acidic mixture to reflux for several hours to effect decarboxylation.
-
Cool the solution to room temperature and then in an ice bath to precipitate the crude this compound.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
Perkin Reaction and Reduction Route
Step 1: Synthesis of 4-Nitrocinnamic Acid (Perkin Reaction)
-
In a round-bottom flask, combine 4-nitrobenzaldehyde, propanoic anhydride, and anhydrous sodium propionate.
-
Heat the mixture in an oil bath at 160-180 °C for several hours.
-
Allow the mixture to cool slightly and then pour it into a beaker of water.
-
Boil the aqueous mixture to hydrolyze the unreacted propanoic anhydride.
-
Add a saturated solution of sodium carbonate to make the solution basic, which will dissolve the acidic product.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude 4-nitrocinnamic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 2: Reduction of 4-Nitrocinnamic Acid
-
Dissolve the crude 4-nitrocinnamic acid in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of palladium on carbon (10% w/w).
-
Hydrogenate the mixture in a Parr apparatus under hydrogen gas pressure until the theoretical amount of hydrogen is consumed.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude this compound.
-
Recrystallize the crude product from a suitable solvent to obtain the pure compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of 3-(4-Nitrophenyl)propanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Nitrophenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common synthesis routes are:
-
Perkin Condensation followed by Reduction: This two-step process involves the condensation of 4-nitrobenzaldehyde (B150856) with an acid anhydride (B1165640) (like acetic or succinic anhydride) to form an unsaturated intermediate, 4-nitrocinnamic acid. This intermediate is then reduced to the final product.
-
Malonic Ester Synthesis: This method involves the reaction of a 4-nitrobenzyl halide with diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired product.
Q2: My Perkin condensation step is resulting in a very low yield. What are the likely causes?
A2: Low yields in the Perkin condensation are often due to several factors:
-
Presence of Moisture: The reaction is highly sensitive to moisture, which can hydrolyze the acid anhydride. It is crucial to use anhydrous reagents and thoroughly dried glassware.[1]
-
Impure Reactants: 4-Nitrobenzaldehyde can oxidize to 4-nitrobenzoic acid when exposed to air, which will not participate in the desired reaction. Using freshly purified or distilled 4-nitrobenzaldehyde is recommended.[1]
-
Suboptimal Reaction Temperature: The Perkin reaction typically requires high temperatures, often around 180°C, to proceed to completion.[1] Insufficient heating can lead to an incomplete reaction.
-
Inadequate Reaction Time: This reaction often requires several hours (3-5 hours) of heating.[1]
-
Incorrect Stoichiometry: An improper ratio of reactants, particularly the base catalyst (e.g., sodium acetate), can negatively impact the yield.
Q3: I am observing a dark, tarry substance in my Perkin reaction mixture. What is this and how can I prevent it?
A3: The formation of dark, resinous materials is a common side reaction in the Perkin condensation, especially at high temperatures.[1] This is often due to the self-condensation or polymerization of the aldehyde. To minimize this, ensure the reaction temperature does not significantly exceed the optimal range and use purified 4-nitrobenzaldehyde.[1]
Q4: How does the nitro group in 4-nitrobenzaldehyde affect the Perkin reaction?
A4: The electron-withdrawing nature of the nitro group makes the carbonyl carbon of 4-nitrobenzaldehyde more electrophilic and thus more susceptible to nucleophilic attack. This increased reactivity generally favors the Perkin condensation.
Q5: What are the common methods for reducing the carbon-carbon double bond in 4-nitrocinnamic acid?
A5: Common reduction methods include:
-
Catalytic Hydrogenation: This is a widely used method that employs a catalyst such as palladium on carbon (Pd/C) with hydrogen gas. It is often a clean and efficient method.
-
Sodium Amalgam: A safer alternative to pure sodium, sodium amalgam in an aqueous or alcoholic solution is an effective reducing agent for this transformation.[2][3]
Q6: I am having trouble purifying the final product. What are some recommended techniques?
A6: this compound is a solid at room temperature and can typically be purified by recrystallization . The choice of solvent is critical and depends on the impurities present. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for polar compounds include ethanol (B145695), methanol, or mixtures such as ethanol/water or acetone/water.
Troubleshooting Guides
Low Yield in the Perkin Condensation Step
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Presence of moisture in reagents or glassware.2. Impure 4-nitrobenzaldehyde (oxidized).3. Insufficient reaction temperature or time.4. Incorrect stoichiometry of the base catalyst. | 1. Ensure all glassware is oven-dried and use anhydrous reagents.[1]2. Use freshly distilled or purified 4-nitrobenzaldehyde.[1]3. Maintain a reaction temperature of at least 180°C for 3-5 hours.[1]4. Use a 1:1 molar ratio of the base catalyst (e.g., anhydrous sodium acetate) to the aldehyde. |
| Formation of Dark, Resinous Byproducts | 1. Reaction temperature is too high.2. Impurities in the 4-nitrobenzaldehyde are catalyzing polymerization. | 1. Carefully control the reaction temperature, avoiding significant overheating.2. Ensure the purity of the starting aldehyde.[1] |
| Incomplete Reaction | 1. Insufficient reaction time.2. Poor mixing of the reaction components. | 1. Monitor the reaction progress using TLC and extend the reaction time if necessary.2. Ensure vigorous stirring throughout the reaction. |
Low Yield in the Reduction Step
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction (Catalytic Hydrogenation) | 1. Inactive catalyst.2. Insufficient hydrogen pressure.3. Poor mixing. | 1. Use fresh, high-quality catalyst.2. Ensure the system is properly sealed and pressurized with hydrogen.3. Use vigorous stirring to ensure good contact between the substrate, catalyst, and hydrogen. |
| Incomplete Reduction (Sodium Amalgam) | 1. Insufficient amount of sodium amalgam.2. Reaction temperature is too low. | 1. Use a sufficient molar excess of sodium amalgam.2. Maintain a mildly elevated temperature if the reaction is sluggish at room temperature. |
| Formation of Side Products | 1. Over-reduction of the nitro group (if not desired). | 1. Carefully monitor the reaction progress and stop it once the double bond is reduced.2. Choose a milder reducing agent or conditions if selective reduction is required. |
Data Presentation
Reported Yields for the Synthesis of Substituted Cinnamic Acids via Perkin Condensation
| Substituent on Benzaldehyde | Product | Yield (%) |
| H | Cinnamic acid | 70-75 |
| 4-NO₂ | 4-Nitrocinnamic acid | 82 |
| 2-NO₂ | 2-Nitrocinnamic acid | 75 |
| 4-Cl | 4-Chlorocinnamic acid | 52 |
| 2-Cl | 2-Chlorocinnamic acid | 71 |
| 4-MeO | 4-Methoxycinnamic acid | 30 |
| 2-MeO | 2-Methoxycinnamic acid | 55 |
| 4-Me | 4-Methylcinnamic acid | 33 |
Data sourced from a review on the Perkin reaction.
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of 4-Nitrocinnamic Acid (Perkin Condensation)
-
Apparatus Setup: In a round-bottom flask equipped with a reflux condenser, add 4-nitrobenzaldehyde, acetic anhydride, and anhydrous sodium acetate (B1210297) in a 1:1.5:1 molar ratio.
-
Reaction: Heat the mixture in an oil bath to 180°C with vigorous stirring for 4-5 hours.[1]
-
Work-up: Allow the reaction mixture to cool slightly and then pour it into a large volume of water.
-
Boil the aqueous mixture to hydrolyze any remaining acetic anhydride.
-
Add a saturated solution of sodium carbonate until the mixture is alkaline to dissolve the 4-nitrocinnamic acid as its sodium salt.
-
Filter the hot solution to remove any insoluble byproducts.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the crude 4-nitrocinnamic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. A typical yield for this step is around 82%.
Step 2: Reduction of 4-Nitrocinnamic Acid to this compound (Catalytic Hydrogenation)
-
Apparatus Setup: In a hydrogenation vessel, dissolve the crude 4-nitrocinnamic acid from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 5-10% Palladium on Carbon (Pd/C) to the solution (typically 1-5 mol%).
-
Hydrogenation: Place the vessel in a hydrogenation apparatus, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi).
-
Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically a few hours).
-
Work-up: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound.
Visualizations
Caption: Synthesis pathway for this compound.
References
Technical Support Center: Optimizing Friedel-Crafts Acylation of Nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts acylation of nitrobenzene (B124822). The information is presented in a clear question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my Friedel-Crafts acylation of nitrobenzene failing or resulting in extremely low yields?
The primary reason for the difficulty in acylating nitrobenzene via a Friedel-Crafts reaction is the strong deactivating effect of the nitro (-NO2) group.[1] This group is a powerful electron-withdrawing group, operating through both inductive and resonance effects.[1] This withdrawal of electron density makes the benzene (B151609) ring electron-poor and therefore, a very weak nucleophile. The electrophilic aromatic substitution mechanism of the Friedel-Crafts reaction requires an electron-rich aromatic ring to attack the acylium ion electrophile. Consequently, the activation energy for the reaction with nitrobenzene is significantly high, often preventing the reaction from proceeding under standard conditions.[1] In fact, due to its inertness, nitrobenzene is sometimes used as a solvent for Friedel-Crafts reactions on other, more reactive aromatic compounds.[2]
Q2: Can the reaction be forced to proceed with traditional Lewis acid catalysts like AlCl₃?
Under typical Friedel-Crafts conditions using stoichiometric amounts of a Lewis acid like aluminum chloride (AlCl₃), the acylation of nitrobenzene is generally unsuccessful.[3][4] There are two main reasons for this:
-
Ring Deactivation: As mentioned, the nitro group strongly deactivates the aromatic ring, making it resistant to electrophilic attack.[1]
-
Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) can preferentially coordinate with the oxygen atoms of the nitro group. This complexation further deactivates the substrate by placing a partial positive charge on the ring and also renders the catalyst ineffective.[1]
Q3: Are there any successful reported methods for the Friedel-Crafts acylation of nitrobenzene?
While classical Friedel-Crafts acylation is not feasible, researchers have explored alternative catalytic systems to achieve this transformation. One study has reported the successful acylation of nitrobenzene and its substituted derivatives with benzoyl chloride using GaClₓ- and GaAlClₓ-grafted mesoporous silica (B1680970) (Si-MCM-41) catalysts. These heterogeneous catalysts can provide good yields in relatively short reaction times, even in the presence of moisture.
It is important to note that a widely cited paper titled "The first Friedel-Crafts reaction of nitrobenzene" by Shen, Liu, and Chen actually describes an alkylation (ethylation with ethanol (B145695) and sulfuric acid), not an acylation.[5]
Q4: What are some alternative strategies to synthesize acylated nitrobenzene derivatives?
Given the challenges of direct Friedel-Crafts acylation, a more practical approach is often a multi-step synthesis. A common strategy involves:
-
Acylation of Benzene: Perform the Friedel-Crafts acylation on unsubstituted benzene first, which proceeds readily.
-
Nitration of the Aryl Ketone: The resulting aryl ketone can then be nitrated. The acyl group is a deactivating group and a meta-director, so the nitro group will be introduced at the meta position relative to the acyl group.
This two-step process bypasses the difficulties of working with a deactivated nitrobenzene ring in a Friedel-Crafts reaction.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No reaction or trace product | Strong deactivation of the nitrobenzene ring. The electron-withdrawing nitro group makes the ring too electron-poor for electrophilic attack. | - Confirm the identity and purity of starting materials. - Consider that the reaction is inherently very difficult under standard conditions. - Explore alternative synthetic routes, such as acylating benzene first and then nitrating the product. |
| Lewis acid catalyst deactivation. The catalyst (e.g., AlCl₃) may be complexing with the nitro group, rendering it inactive. | - Increasing the stoichiometry of the Lewis acid is unlikely to be effective and may lead to side reactions. - Investigate alternative, non-traditional catalyst systems like the Ga-grafted mesoporous silica catalysts mentioned in the literature. | |
| Insufficiently reactive acylating agent. The acylium ion generated may not be electrophilic enough to react with the highly deactivated ring. | - Using more reactive acylating agents (e.g., acyl anhydrides with a stronger Lewis acid) is generally not sufficient to overcome the deactivation of nitrobenzene. | |
| Formation of complex mixtures or charring | Harsh reaction conditions. Attempting to force the reaction with high temperatures and high catalyst loading can lead to decomposition and side reactions. | - It is advisable to avoid extreme conditions with this substrate. - If attempting a non-traditional catalytic method, carefully optimize the reaction temperature and time as reported in the literature. |
Experimental Protocols
Standard (Generally Unsuccessful) Protocol for Friedel-Crafts Acylation of Nitrobenzene
Disclaimer: This protocol is provided for illustrative purposes to highlight a typical, yet generally unsuccessful, approach.
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is suspended in dry nitrobenzene (1.0 equivalent) as the solvent and reactant.
-
Addition of Acylating Agent: The acyl chloride (e.g., acetyl chloride, 1.0 equivalent) is dissolved in a small amount of dry nitrobenzene and added dropwise to the stirred suspension via the addition funnel at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: The reaction mixture is cooled to room temperature and then slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
Expected Outcome: Little to no formation of the desired acylated nitrobenzene product.
Visualizations
Caption: Troubleshooting workflow for Friedel-Crafts acylation of nitrobenzene.
Caption: Logical relationship of factors inhibiting the Friedel-Crafts acylation of nitrobenzene.
References
Technical Support Center: Synthesis of 3-(4-Nitrophenyl)propanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Nitrophenyl)propanoic acid. The content is structured to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is the Knoevenagel-Doebner condensation of 4-nitrobenzaldehyde (B150856) with malonic acid, followed by in situ decarboxylation. This reaction is typically catalyzed by a weak base system, such as pyridine (B92270) and a catalytic amount of piperidine (B6355638).[1][2][3]
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Suboptimal Temperature: The reaction temperature might be too low for efficient condensation and decarboxylation, or too high, leading to side reactions.[4]
-
Catalyst Issues: The pyridine or piperidine used may be of poor quality or used in incorrect ratios.
-
Moisture in Reagents: The presence of water can interfere with the reaction.
-
Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product.
Q3: I am observing a significant amount of an intermediate that is difficult to separate. What is it likely to be?
The most probable intermediate is the dicarboxylic acid, 4-nitrocinnamylidene malonic acid (also known as 2-(4-nitrobenzylidene)malonic acid). Its presence indicates incomplete decarboxylation.[5][6]
Q4: Can the nitro group be reduced during the reaction?
Under the typical basic conditions of the Knoevenagel-Doebner condensation, reduction of the nitro group is unlikely. However, if any reducing agents are inadvertently introduced during the reaction or workup, this could become a possibility, leading to the formation of 3-(4-aminophenyl)propanoic acid.
Troubleshooting Guide
Issue 1: Incomplete Decarboxylation
Symptom: Presence of a significant amount of a polar byproduct, identified as 4-nitrocinnamylidene malonic acid, in the crude product. This can be observed by TLC or NMR spectroscopy.
Cause: The decarboxylation step is often the rate-limiting step and is sensitive to reaction conditions. Insufficient heating or reaction time can lead to the accumulation of the dicarboxylic acid intermediate.[6][7]
Solutions:
-
Increase Reaction Temperature: Gently increase the reflux temperature to promote decarboxylation.
-
Prolong Reaction Time: Continue heating the reaction mixture and monitor the disappearance of the intermediate by TLC.
-
Optimize Catalyst System: Ensure the correct ratio of pyridine to piperidine is used. Pyridine also acts as a solvent and facilitates the decarboxylation.[1]
| Condition | Temperature (°C) | Time (h) | Estimated Yield of this compound (%) | Estimated remaining 4-nitrocinnamylidene malonic acid (%) |
| A | 80 | 2 | 60 | 35 |
| B | 100 | 2 | 85 | 10 |
| C | 100 | 4 | 92 | <5 |
Issue 2: Formation of a Yellow Precipitate (Other than Product)
Symptom: Formation of a yellow, likely polymeric, material that is difficult to dissolve.
Cause: Aldehyde self-condensation (an aldol-type reaction) can occur, especially if too strong a base is used or if the concentration of the aldehyde is high.[2] This can lead to the formation of colored oligomers or polymers.
Solutions:
-
Use a Weak Base: Stick to the recommended pyridine/piperidine catalytic system. Avoid strong bases like sodium hydroxide (B78521) or sodium ethoxide.
-
Control Reagent Addition: Add the 4-nitrobenzaldehyde portion-wise to the reaction mixture to maintain a low instantaneous concentration.
-
Maintain Proper Stoichiometry: An excess of malonic acid can help to minimize the self-condensation of the aldehyde.
Issue 3: Michael Addition Side Products
Symptom: Presence of complex, higher molecular weight byproducts in the crude product mixture, which can be difficult to characterize.
Cause: The initial Knoevenagel product, an α,β-unsaturated dicarboxylic acid, is a Michael acceptor. It can react with nucleophiles present in the reaction mixture, such as the enolate of malonic acid, leading to the formation of adducts.[8][9][10]
Solutions:
-
Control Reaction Temperature: Lowering the reaction temperature may disfavor the Michael addition reaction.
-
Optimize Catalyst Concentration: Use the minimum effective amount of piperidine to avoid an excess of the malonate enolate.
Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel-Doebner Condensation
Materials:
-
4-Nitrobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Concentrated Hydrochloric Acid
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add malonic acid (1.2 equivalents) and pyridine (3 volumes relative to the aldehyde).
-
Stir the mixture until the malonic acid is completely dissolved.
-
To this solution, add 4-nitrobenzaldehyde (1.0 equivalent).
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Heat the reaction mixture to a gentle reflux (approximately 100-110 °C) for 2-4 hours.[11] Monitor the progress of the reaction by TLC, observing the disappearance of the 4-nitrobenzaldehyde spot.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid to precipitate the product. The pH should be acidic.[12]
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by acid-base extraction.[13]
Purification via Acid-Base Extraction:
-
Dissolve the crude product in diethyl ether.
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The desired product will move to the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with diethyl ether to remove any neutral impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to re-precipitate the this compound.
-
Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. DSpace [open.bu.edu]
- 6. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-(4-Nitrophenyl)propanoic Acid
Welcome to the technical support center for the purification of 3-(4-Nitrophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Recrystallization | The chosen solvent is not optimal for separating the desired compound from impurities. | Perform small-scale solubility tests with a variety of solvents and solvent mixtures (e.g., ethanol (B145695)/water, toluene, ethyl acetate (B1210297)/hexane) to find a system where the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. |
| Crystals formed too quickly, trapping impurities within the crystal lattice. | Ensure the hot, saturated solution cools slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of purer, larger crystals. | |
| The crude material is highly impure. | Consider a preliminary purification step, such as column chromatography, to remove the bulk of impurities before recrystallization. | |
| Product "Oils Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound or a eutectic mixture with impurities. | Select a solvent with a lower boiling point. Alternatively, dissolve the compound in a good solvent and then slowly add a miscible anti-solvent until the solution becomes turbid, then allow it to cool slowly. |
| High concentration of impurities depressing the melting point. | Purify the crude product by column chromatography before attempting recrystallization. | |
| Colored Impurities in the Final Product | Co-crystallization of colored byproducts from the synthesis, particularly oxidation products or nitrated impurities. | Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as this may reduce your overall yield. Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Poor Separation During Column Chromatography | The polarity of the eluent is either too high or too low. | Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between the product and impurities (aim for an Rf value of 0.2-0.4 for the product). |
| The compound is strongly adsorbing to the silica (B1680970) gel due to its acidic nature. | Add a small percentage of acetic acid or formic acid to the eluent to reduce tailing and improve elution. | |
| The column is overloaded. | Use a larger column or reduce the amount of crude material loaded onto the column. | |
| No Crystal Formation Upon Cooling | The solution is not sufficiently supersaturated. | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. Reduce the volume of the solvent by evaporation and allow it to cool again. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude this compound?
A1: Common impurities often originate from the synthetic route. If prepared by nitration of 3-phenylpropanoic acid, you can expect positional isomers such as 3-(2-nitrophenyl)propanoic acid and 3-(3-nitrophenyl)propanoic acid. Unreacted starting materials and byproducts from side reactions are also common.
Q2: How can I effectively remove the positional isomers of this compound?
A2: Careful optimization of recrystallization conditions can sometimes selectively crystallize the desired para-isomer. However, due to the similar polarities of the isomers, column chromatography is often the most effective method for achieving high isomeric purity. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) should provide good separation.
Q3: What is the best solvent for recrystallizing this compound?
A3: The ideal solvent will depend on the impurities present in your crude material. Based on its polarity, good starting points for solvent screening include ethanol, methanol, ethyl acetate, and toluene, or mixtures of these with water or hexane (B92381).[1] It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system for your specific batch.
Q4: My purified product has a yellowish tint. How can I remove the color?
A4: A yellowish tint often indicates the presence of colored impurities, which can be nitrated byproducts or oxidation products. Treating the hot solution with a small amount of activated charcoal during recrystallization can help adsorb these colored impurities. However, use charcoal sparingly as it can also adsorb your desired product and reduce the yield.
Q5: Is this compound thermally stable?
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₄ | [2][3] |
| Molecular Weight | 195.17 g/mol | [2][3] |
| Appearance | White to off-white or pale yellow crystalline solid | [1] |
| Melting Point | 167-170 °C | [4] |
| Solubility | Slightly soluble in water; soluble in polar organic solvents like ethanol and acetone. | [1] |
| Purity (Commercial) | ≥98% (by HPLC) | [5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be optimized based on preliminary solubility tests.
-
Solvent Selection: In a small test tube, add approximately 50 mg of the crude product and a few drops of the chosen solvent (e.g., ethanol). Observe the solubility at room temperature. Heat the mixture gently. A good solvent will dissolve the compound when hot but not at room temperature. If the compound is too soluble, try a less polar solvent or a solvent mixture.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the hot recrystallization solvent required to fully dissolve the solid.
-
(Optional) Decolorization: If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. The formation of crystals should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a moderate temperature to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
-
Eluent Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable eluent system. A mixture of ethyl acetate and hexane is a good starting point. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the desired product. The addition of 0.5-1% acetic acid to the eluent can help to reduce tailing of the acidic compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is necessary, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Final Purification: The product obtained from column chromatography can be further purified by recrystallization if necessary.
Visualizations
Caption: A workflow diagram for troubleshooting the purification of this compound.
Caption: A troubleshooting guide for column chromatography of this compound.
References
Technical Support Center: Purification of 3-(4-Nitrophenyl)propanoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the purity of 3-(4-nitrophenyl)propanoic acid following its synthesis. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to assist in your purification efforts.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Q1: My crude this compound is a brownish or yellowish solid. What are the likely impurities?
A1: The coloration of your crude product likely indicates the presence of unreacted starting materials or byproducts from the synthesis. A common synthetic route to this compound is the Doebner-von Knoop condensation of 4-nitrobenzaldehyde (B150856) with malonic acid, followed by reduction. Potential impurities from this synthesis include:
-
Unreacted 4-nitrobenzaldehyde: This is a common impurity if the initial condensation reaction did not go to completion.
-
4-Nitrocinnamic acid: This is the intermediate formed during the Doebner-von Knoop condensation. If the subsequent reduction step is incomplete, it will remain as an impurity.
-
Malonic acid: Unreacted malonic acid may also be present in the crude product.
-
Polymerization byproducts: Aldehydes, in particular, can be prone to polymerization under reaction conditions, leading to tar-like impurities.
Q2: I attempted to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. Here are some troubleshooting steps:
-
Increase the solvent volume: Your solution may be too concentrated. Add more of the hot solvent to fully dissolve the oil, then allow it to cool slowly.
-
Use a different solvent system: The boiling point of your chosen solvent may be too high. Consider a solvent with a lower boiling point or a mixed solvent system. For this compound, an ethanol (B145695)/water mixture is often effective. Dissolve the compound in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then cool slowly.
-
Lower the dissolution temperature: If possible, try to dissolve your compound at a temperature below its melting point (approximately 167-170°C).
-
Perform a preliminary purification: If the crude product is highly impure, consider a simple purification step before recrystallization, such as washing the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are more soluble.
Q3: My recrystallization resulted in a low yield of purified product. How can I improve this?
A3: Low recovery during recrystallization can be due to several factors:
-
Using too much solvent: This is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Washing the crystals with too much cold solvent: While washing is necessary to remove residual impurities, using an excessive amount of cold solvent can dissolve some of your purified product. Use a minimal amount of ice-cold solvent for washing.
Q4: After recrystallization, my product is still not pure enough. What other purification techniques can I use?
A4: If recrystallization does not yield a product of the desired purity, column chromatography is a highly effective alternative. Due to the carboxylic acid group, it is advisable to add a small amount of a volatile acid, such as acetic acid or formic acid (around 0.5-1%), to the mobile phase to prevent streaking on the silica (B1680970) gel.
Data Presentation
The following table summarizes the effectiveness of different purification techniques for improving the purity of this compound. Please note that these are typical values and actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Typical Purity Before | Typical Purity After | Typical Yield | Notes |
| Single Solvent Recrystallization (Ethanol) | 85-90% | 95-97% | 70-85% | Good for removing less polar impurities. |
| Mixed Solvent Recrystallization (Ethanol/Water) | 85-90% | >98% | 65-80% | Often provides higher purity than a single solvent.[1] |
| Column Chromatography (Silica Gel, Ethyl Acetate (B1210297)/Hexane with 0.5% Acetic Acid) | 85-90% | >99% | 50-70% | Effective for removing closely related impurities. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.
-
Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (e.g., 1:1 v/v).
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Mobile Phase Selection: A common mobile phase for separating carboxylic acids is a mixture of ethyl acetate and hexane. The polarity can be adjusted based on the separation observed by Thin Layer Chromatography (TLC). A typical starting point is 30-50% ethyl acetate in hexane, with the addition of 0.5% acetic acid to the mobile phase to improve peak shape.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
preventing byproduct formation in 3-(4-Nitrophenyl)propanoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-(4-nitrophenyl)propanoic acid. The information is designed to help overcome common challenges and prevent the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most frequently employed synthetic strategies include:
-
Malonic Ester Synthesis: This is a direct approach involving the alkylation of a malonic ester with a 4-nitrobenzyl halide, followed by hydrolysis and decarboxylation.
-
Perkin Condensation followed by Reduction: This two-step process begins with the condensation of 4-nitrobenzaldehyde (B150856) with acetic anhydride (B1165640) to form 4-nitrocinnamic acid, which is subsequently reduced to the desired product.
-
Wittig Reaction followed by Reduction: This route involves the reaction of 4-nitrobenzaldehyde with a phosphorus ylide to generate an unsaturated intermediate (e.g., ethyl 4-nitrocinnamate), which is then hydrolyzed and reduced.
-
Friedel-Crafts Acylation followed by Reduction: This method entails the acylation of nitrobenzene (B124822) with succinic anhydride to produce 4-(4-nitrophenyl)-4-oxobutanoic acid, followed by reduction of the keto group. However, this route can be challenging due to the deactivating nature of the nitro group on the aromatic ring.
Q2: I am observing a significant amount of a higher molecular weight byproduct in my malonic ester synthesis. What is the likely cause and how can I prevent it?
A2: The most probable cause is the formation of a dialkylated malonic ester. This occurs when the mono-alkylated intermediate is deprotonated and reacts with a second molecule of the 4-nitrobenzyl halide.
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of the malonic ester relative to the 4-nitrobenzyl halide to favor mono-alkylation.
-
Slow Addition: Add the 4-nitrobenzyl halide slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of the mono-alkylated product reacting again.
-
Choice of Base and Solvent: Using a less reactive base or a solvent system that minimizes the solubility of the mono-alkylated product can sometimes suppress dialkylation.
Q3: My Perkin condensation reaction to form 4-nitrocinnamic acid is giving a low yield and a dark-colored, tar-like substance. What could be the issue?
A3: High reaction temperatures and prolonged reaction times in the Perkin condensation can lead to decarboxylation of the product and polymerization of the starting materials or intermediates, resulting in low yields and the formation of tarry byproducts.
Troubleshooting:
-
Temperature Control: Carefully control the reaction temperature, avoiding excessive heating.
-
Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) and stop the reaction once the starting material is consumed to prevent degradation of the product.
-
Purity of Reagents: Ensure that the 4-nitrobenzaldehyde and acetic anhydride are pure, as impurities can catalyze side reactions.
Q4: During the catalytic hydrogenation of 4-nitrocinnamic acid, I am losing my nitro group. How can I selectively reduce the double bond?
A4: The nitro group is susceptible to reduction under certain catalytic hydrogenation conditions. To selectively reduce the carbon-carbon double bond while preserving the nitro group, consider the following:
-
Catalyst Selection: Use a catalyst with higher selectivity for alkene reduction over nitro group reduction. Palladium on carbon (Pd/C) is often a good choice for this transformation under controlled conditions.
-
Hydrogen Pressure: Employ lower hydrogen pressures to favor the reduction of the more reactive double bond.
-
Reaction Temperature: Conduct the reaction at or near room temperature to minimize the reduction of the nitro group.
-
Alternative Reducing Agents: Consider transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) with a palladium catalyst, which can offer greater selectivity.
Troubleshooting Guides
Issue 1: Low Yield in Malonic Ester Synthesis
| Potential Cause | Identification | Recommended Solution |
| Incomplete Deprotonation | Presence of unreacted diethyl malonate in the crude product (identified by ¹H NMR or GC-MS). | Ensure the use of a sufficiently strong and anhydrous base (e.g., sodium ethoxide). Use a slight excess of the base. |
| Dialkylation | Presence of a higher molecular weight byproduct corresponding to the dialkylated ester in the mass spectrum. | Use a 1.1:1 to 1.5:1 molar ratio of diethyl malonate to 4-nitrobenzyl bromide. Add the alkyl halide dropwise to the reaction mixture. |
| Incomplete Hydrolysis/Decarboxylation | Presence of the intermediate diester or dicarboxylic acid in the final product. | Ensure complete hydrolysis by using a sufficient excess of acid or base and adequate heating. Ensure the decarboxylation temperature is reached and maintained. |
Issue 2: Formation of Isomers in Friedel-Crafts Acylation
| Potential Cause | Identification | Recommended Solution |
| Formation of ortho and meta Isomers | Presence of multiple product spots on TLC with similar Rf values. Identification of isomers by HPLC or ¹H NMR analysis of the aromatic region. | The nitro group is strongly deactivating and meta-directing. Acylation of nitrobenzene is generally low-yielding and can produce the meta isomer. To favor the para product, consider alternative synthetic routes. If this route is necessary, careful purification by column chromatography or recrystallization will be required. |
| Polyacylation | Presence of byproducts with significantly higher molecular weights. | This is less common with acylation of deactivated rings. However, using a stoichiometric amount of the Lewis acid catalyst (AlCl₃) is crucial. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Malonic Ester Synthesis
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.0 eq) in absolute ethanol (B145695) to prepare a fresh solution of sodium ethoxide.
-
Enolate Formation: To the sodium ethoxide solution at room temperature, add diethyl malonate (1.1 eq) dropwise with stirring.
-
Alkylation: Dissolve 4-nitrobenzyl bromide (1.0 eq) in a minimal amount of absolute ethanol and add it dropwise to the stirred solution of the malonate enolate. After the addition is complete, heat the mixture at reflux for 2-3 hours, monitoring the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (B1210297). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(4-nitrobenzyl)malonate.
-
Hydrolysis and Decarboxylation: To the crude ester, add a solution of potassium hydroxide (B78521) (3.0 eq) in ethanol/water and heat at reflux until the ester is fully hydrolyzed (monitor by TLC). Acidify the cooled reaction mixture with concentrated hydrochloric acid to pH 1-2. Heat the acidic mixture at reflux for 4-6 hours to effect decarboxylation.
-
Purification: Cool the reaction mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.
Protocol 2: Synthesis of 4-Nitrocinnamic Acid via Perkin Condensation
-
Reaction Setup: In a round-bottom flask, combine 4-nitrobenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous potassium acetate (1.0 eq).
-
Reaction: Heat the mixture in an oil bath at 180 °C for 5 hours with constant stirring.
-
Work-up: Allow the reaction mixture to cool slightly and then pour it into a beaker of cold water while stirring vigorously. The product will precipitate.
-
Purification: Collect the crude 4-nitrocinnamic acid by vacuum filtration and wash it thoroughly with cold water. Recrystallize the solid from ethanol to obtain the purified product.
Protocol 3: Catalytic Hydrogenation of 4-Nitrocinnamic Acid
-
Reaction Setup: In a hydrogenation flask, dissolve 4-nitrocinnamic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: Connect the flask to a hydrogen source (e.g., a balloon or a hydrogenation apparatus) and purge the system with hydrogen. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the calculated amount of hydrogen has been consumed or the reaction is complete as monitored by TLC.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting solid can be recrystallized from a suitable solvent to yield pure this compound.
Data Presentation
| Synthetic Route | Key Reactants | Typical Yield (%) | Common Byproducts | Purity (%) |
| Malonic Ester Synthesis | Diethyl malonate, 4-nitrobenzyl bromide | 60-75 | Diethyl 2,2-bis(4-nitrobenzyl)malonate | >95 (after recrystallization) |
| Perkin Condensation & Reduction | 4-Nitrobenzaldehyde, Acetic anhydride | 50-65 (overall) | Polymeric materials, decarboxylation products | >98 (after recrystallization) |
| Wittig Reaction & Reduction | 4-Nitrobenzaldehyde, Phosphorus ylide | 55-70 (overall) | (Z)-isomer of the unsaturated intermediate | >97 (after purification) |
Visualizations
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting logic for synthesis issues.
stability issues of 3-(4-Nitrophenyl)propanoic acid in solution
This technical support center provides guidance on the stability of 3-(4-Nitrophenyl)propanoic acid in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns for this compound are potential degradation under specific conditions. As a nitroaromatic compound, it may be susceptible to photodegradation when exposed to light, particularly UV radiation. Additionally, like other carboxylic acids, its stability can be influenced by pH, with potential for hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. The nitro group is electron-withdrawing, which can influence the reactivity of the molecule and the stability of the carboxylate anion.[1][2][3]
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions in a high-purity solvent such as DMSO or ethanol. For immediate use, these stock solutions can be diluted into aqueous buffers. Note the final percentage of the organic solvent in your experimental setup. For storage, it is best to keep stock solutions in amber vials to protect from light and store them at -20°C or -80°C to minimize degradation. It is advisable to prepare fresh working solutions for experiments and avoid repeated freeze-thaw cycles.
Q3: Is this compound soluble in aqueous solutions?
A3: this compound is slightly soluble in water.[4] Its solubility in aqueous buffers will be pH-dependent. To achieve higher concentrations in aqueous media, it is common practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it with the aqueous buffer.
Q4: How can I detect if my this compound solution has degraded?
A4: Visual signs of degradation, such as a color change or the formation of a precipitate, may occur. However, many degradation products can be soluble and colorless. The most reliable way to detect degradation is by using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). These techniques can separate the parent compound from any impurities or degradation products that may have formed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent biological assay results or loss of compound activity over time. | Degradation of the compound in the assay medium. | Prepare fresh dilutions from a stock solution for each experiment. If the experiment is lengthy, consider running a parallel stability test of the compound in the assay medium and analyzing it by HPLC at various time points to assess stability under the experimental conditions. |
| Low recovery of the compound in extracted samples. | Oxidative Degradation: Nitroaromatic compounds can be susceptible to oxidation. Adsorption to Surfaces: The compound may adsorb to glass or plastic surfaces, especially at low concentrations. | Minimize Oxidation: Degas solvents by purging with an inert gas (e.g., nitrogen or argon) before use. Consider adding antioxidants like ascorbic acid to your sample if compatible with your experimental setup. Use Silanized Glassware: Pre-silanized glassware can help reduce adsorption. Thorough Rinsing: Ensure all transfer steps are followed by thorough rinsing with the solvent to recover any adsorbed compound. |
| Appearance of unexpected peaks in chromatograms. | Degradation: The compound may be degrading under the analytical conditions or during sample preparation. Impure Starting Material: The solid starting material may contain impurities. | Analyze Control Samples: Analyze an unstressed sample (control) stored under ideal conditions (protected from light, low temperature) to compare with your experimental samples. Confirm Purity of Starting Material: Analyze the solid starting material to confirm its purity and identify any pre-existing impurities. |
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[5][6][7]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile (B52724) and water).
-
Stress Conditions: Divide the solution into aliquots and subject them to the following conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60-80°C for several hours.
-
Base Hydrolysis: Add 0.1 N NaOH and heat at 60-80°C for several hours.
-
Oxidation: Add 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature.
-
Thermal Degradation: Heat the solution at 60-80°C.
-
Photodegradation: Expose the solution to a light source as specified by ICH Q1B guidelines.
-
-
Control Sample: Maintain an unstressed sample protected from light at a low temperature (e.g., 4°C).
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a suitable analytical method (e.g., HPLC-UV) to assess the extent of degradation and the formation of any new peaks.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 4. This compound | 16642-79-8 [chemicalbook.com]
- 5. library.dphen1.com [library.dphen1.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. asianjpr.com [asianjpr.com]
dealing with regioisomer formation in 3-(4-Nitrophenyl)propanoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-nitrophenyl)propanoic acid. The following information is designed to address common challenges, with a particular focus on the formation and management of regioisomers.
Troubleshooting Guides
Issue: Presence of Multiple Isomers in the Final Product
Scenario: After synthesizing this compound, analysis (e.g., by NMR or HPLC) indicates the presence of not only the desired para-isomer but also ortho- and meta-nitrophenylpropanoic acid.
Primary Cause: This issue is characteristic of the direct nitration of 3-phenylpropanoic acid. The propanoic acid side chain is an ortho-, para-directing group in electrophilic aromatic substitution. However, the reaction conditions can also lead to the formation of the meta-isomer.
Troubleshooting Steps:
-
Confirm Your Synthetic Route: If you are using the direct nitration of 3-phenylpropanoic acid, the formation of multiple isomers is expected. If your goal is to synthesize only the para-isomer with high purity, consider an alternative synthetic route (see FAQ Q2).
-
Optimize Nitration Conditions to Favor the para-Isomer:
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0-5 °C) can sometimes improve the selectivity for the para-isomer over the ortho-isomer due to steric hindrance.
-
Choice of Nitrating Agent: The choice of nitrating agent can influence the isomer ratio. A standard mixture of concentrated nitric acid and sulfuric acid is commonly used. Using a milder nitrating agent, if compatible with the substrate, might offer better selectivity, though potentially at the cost of reaction rate.
-
-
Purification of the Desired para-Isomer:
-
Fractional Recrystallization: The different regioisomers will have slightly different solubilities in various solvents. A carefully planned fractional recrystallization can be used to enrich and isolate the desired para-isomer. This may require screening several solvent systems.
-
Column Chromatography: For more challenging separations, column chromatography on silica (B1680970) gel can be an effective method to separate the isomers. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexanes) will typically be required.
-
Issue: Low Yield of the Desired Product
Scenario: The overall yield of this compound is lower than expected.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Nitration Route: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Perkin Reaction Route: The Perkin condensation can be slow. Ensure adequate reaction time and temperature as per the protocol. For the subsequent hydrogenation, ensure the catalyst is active and the hydrogen pressure is appropriate.
-
-
Side Reactions:
-
Nitration Route: Over-nitration (dinitration) can occur under harsh conditions (excess nitrating agent, high temperatures). Use a stoichiometric amount of the nitrating agent and maintain low temperatures.
-
Perkin Reaction Route: In the hydrogenation step, reduction of the nitro group can occur if the conditions are too harsh (e.g., using a very active catalyst like Raney Nickel, or high hydrogen pressure and temperature). Use a milder catalyst such as Palladium on Carbon (Pd/C) and control the reaction conditions.
-
-
Product Loss During Workup and Purification:
-
Ensure proper pH adjustment during extractions to ensure the carboxylic acid is in the desired form (ionized or neutral) for separation.
-
Minimize the number of purification steps where possible.
-
Frequently Asked Questions (FAQs)
Q1: Why is direct Friedel-Crafts acylation of nitrobenzene (B124822) not a recommended route for synthesizing this compound?
A1: The nitro group (-NO₂) is a very strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution reactions like Friedel-Crafts acylation. The reaction is generally unsuccessful or gives very poor yields with strongly deactivated rings.[1][2][3]
Q2: What are the most viable synthetic routes to obtain this compound with high regioselectivity?
A2: There are two primary, reliable routes:
-
Nitration of 3-Phenylpropanoic Acid followed by Isomer Separation: This is a straightforward approach but will produce a mixture of ortho, meta, and para isomers that require separation.
-
Perkin Reaction of 4-Nitrobenzaldehyde (B150856) followed by Reduction: This two-step route offers excellent control over the regiochemistry, as the nitro group is already in the desired para position on the starting material. The Perkin reaction between 4-nitrobenzaldehyde and acetic anhydride (B1165640) yields 4-nitrocinnamic acid, which is then hydrogenated to the final product.[4][5][6]
Q3: In the nitration of 3-phenylpropanoic acid, what is the expected isomer distribution?
A3: While the exact distribution depends on the specific reaction conditions, the propanoic acid side chain is an ortho-, para-director. Therefore, the para- and ortho-isomers are the major products. Some meta-isomer is also typically formed. A representative, generalized distribution is summarized in the table below.
Q4: How can I selectively reduce the double bond of 4-nitrocinnamic acid without reducing the nitro group?
A4: Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under mild conditions (e.g., low to moderate hydrogen pressure and room temperature) is a standard and effective method for selectively reducing the alkene double bond in the presence of a nitro group.
Q5: What are the best methods for purifying the final product?
A5: The purification method depends on the impurities present:
-
From the Nitration Route: Fractional recrystallization or column chromatography is necessary to separate the desired para-isomer from the ortho- and meta-isomers.
-
From the Perkin Reaction Route: The primary impurities may be unreacted starting materials or byproducts from the hydrogenation step. Recrystallization is often sufficient to obtain a pure product.
Quantitative Data Summary
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Route 1: Nitration of 3-Phenylpropanoic Acid | Route 2: Perkin Reaction & Reduction |
| Starting Materials | 3-Phenylpropanoic acid, Nitric Acid, Sulfuric Acid | 4-Nitrobenzaldehyde, Acetic Anhydride, Sodium Acetate, H₂/Pd-C |
| Number of Steps | 1 | 2 |
| Regioselectivity | Poor (mixture of o, m, p isomers) | Excellent (only p-isomer formed) |
| Key Challenge | Isomer separation | Multi-step synthesis, selective reduction |
| Typical Yield of para-Isomer | Moderate (after separation) | Good to High |
Table 2: Representative Isomer Distribution in the Nitration of 3-Phenylpropanoic Acid
| Isomer | Structure | Typical Distribution (%) |
| ortho-nitro | 2-NO₂ | 15-25 |
| meta-nitro | 3-NO₂ | 5-10 |
| para-nitro | 4-NO₂ | 65-80 |
Note: These are approximate values and can vary based on reaction conditions.
Experimental Protocols
Protocol 1: Synthesis via Nitration of 3-Phenylpropanoic Acid
-
Preparation: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 10 g of 3-phenylpropanoic acid to 40 mL of concentrated sulfuric acid. Stir until all the solid has dissolved.
-
Nitration: Cool the solution to 0-5 °C. In a separate beaker, prepare the nitrating mixture by slowly adding 4.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool. Add the nitrating mixture dropwise to the 3-phenylpropanoic acid solution, ensuring the temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Workup: Pour the reaction mixture slowly onto 200 g of crushed ice with stirring. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water until the washings are neutral.
-
Purification: The crude product is a mixture of isomers. Purify by fractional recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Synthesis via Perkin Reaction and Hydrogenation
Step 1: Perkin Reaction - Synthesis of 4-Nitrocinnamic Acid
-
Mixing Reagents: In a round-bottom flask, combine 15.1 g of 4-nitrobenzaldehyde, 20.4 g of acetic anhydride, and 9.8 g of anhydrous sodium acetate.
-
Reaction: Heat the mixture in an oil bath at 180 °C for 5 hours.
-
Workup: Allow the mixture to cool slightly and then pour it into 200 mL of water. Boil the mixture for 15 minutes to hydrolyze the excess acetic anhydride.
-
Isolation: Cool the mixture in an ice bath. The crude 4-nitrocinnamic acid will precipitate. Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from ethanol.
Step 2: Hydrogenation - Synthesis of this compound
-
Preparation: In a hydrogenation vessel, dissolve 10 g of 4-nitrocinnamic acid in 100 mL of ethanol. Add 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst.
-
Hydrogenation: Place the vessel on a hydrogenation apparatus and purge with hydrogen gas. Pressurize the vessel to 3 atm with hydrogen and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting solid is this compound. If necessary, it can be further purified by recrystallization from a suitable solvent.
Visualizations
Caption: Comparison of synthetic routes to this compound.
Caption: Formation of regioisomers during the nitration of 3-phenylpropanoic acid.
Caption: Workflow for the Perkin reaction and reduction route.
Caption: Decision tree for managing regioisomer formation.
References
- 1. longdom.org [longdom.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Perkin reaction - Wikipedia [en.wikipedia.org]
- 6. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
Technical Support Center: Scale-Up of 3-(4-Nitrophenyl)propanoic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 3-(4-Nitrophenyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during laboratory and industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The most common laboratory and industrial synthesis of this compound is achieved through the nitration of 3-phenylpropanoic acid. This electrophilic aromatic substitution reaction typically utilizes a nitrating mixture of concentrated nitric acid and sulfuric acid.[1]
Q2: What are the main challenges when scaling up the nitration of 3-phenylpropanoic acid?
A2: Scaling up the nitration process presents several significant challenges:
-
Exothermic Reaction Management: Nitration is a highly exothermic reaction. Inadequate heat dissipation on a large scale can lead to a rapid temperature increase, resulting in side reactions, decreased yield, and potential thermal runaway.[2][3]
-
Byproduct Formation: Poor temperature control and incorrect reagent ratios can lead to the formation of unwanted byproducts, such as dinitro-isomers or oxidation products, which complicate purification.
-
Mixing and Mass Transfer: Achieving uniform mixing of reactants in large vessels is crucial. Poor agitation can create localized "hot spots" and concentration gradients, leading to inconsistent product quality and increased byproduct formation.[2]
-
Purification and Isolation: Isolating the pure product at a large scale can be challenging. Crystallization processes may be difficult to control, and residual acids and byproducts must be effectively removed.
Q3: How can the exothermic nature of the nitration reaction be safely managed at an industrial scale?
A3: Several strategies can be employed to manage the exothermicity of the nitration reaction during scale-up:
-
Controlled Reagent Addition: Slow, controlled addition of the nitrating agent to the substrate is essential to manage the rate of heat generation.
-
Efficient Cooling Systems: The use of jacketed reactors with efficient cooling systems is critical to dissipate the heat produced during the reaction.
-
Continuous Flow Chemistry: A modern approach involves using continuous flow reactors. These systems have a high surface-area-to-volume ratio, which allows for superior heat transfer and precise temperature control, significantly enhancing safety and consistency, especially for highly exothermic reactions.[2][4][5]
Q4: What are the common impurities encountered in the production of this compound and how can they be minimized?
A4: The primary impurities include positional isomers (ortho- and meta-nitrated products) and dinitrated byproducts. To minimize these:
-
Temperature Control: Maintaining a low and consistent reaction temperature favors the formation of the desired para-isomer.
-
Stoichiometry: Careful control of the molar ratio of the nitrating agent to the substrate can reduce the likelihood of dinitration.[2]
-
Reaction Time: Monitoring the reaction progress and stopping it once the starting material is consumed can prevent the formation of further byproducts.
Troubleshooting Guides
Issue 1: Low Yield and Purity
| Potential Cause | Troubleshooting Step |
| Uncontrolled Exotherm | Improve cooling efficiency. Reduce the addition rate of the nitrating agent. Ensure vigorous agitation to prevent localized hot spots.[2] |
| Formation of Isomers | Maintain a lower reaction temperature (e.g., 0-10 °C) to favor para-substitution. |
| Dinitration | Use a stoichiometric amount of the nitrating agent. Avoid prolonged reaction times after the consumption of the starting material.[2] |
| Incomplete Reaction | Ensure sufficient reaction time and adequate mixing. Confirm the concentration and quality of the nitric and sulfuric acids. |
Issue 2: Difficult Product Isolation and Purification
| Potential Cause | Troubleshooting Step |
| Poor Crystallization | Optimize the crystallization solvent system. Control the cooling rate to promote the formation of well-defined crystals. Seeding the solution with pure product crystals can aid in crystallization. |
| Oily Product Formation | Ensure complete removal of residual acids before crystallization. Wash the crude product thoroughly with cold water. |
| Contamination with Byproducts | Employ recrystallization from a suitable solvent (e.g., ethanol/water mixture) to remove isomers and other impurities. The purity can be checked by HPLC. |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
Materials:
-
3-Phenylpropanoic acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Ethanol
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add 25 mL of concentrated sulfuric acid to 21 mL of concentrated nitric acid with stirring.[2]
-
Reaction Setup: In a separate flask equipped with a mechanical stirrer and a thermometer, dissolve 15 g of 3-phenylpropanoic acid in 50 mL of concentrated sulfuric acid, maintaining the temperature below 20°C.
-
Nitration: Cool the 3-phenylpropanoic acid solution to 0-5°C in an ice-salt bath. Slowly add the prepared nitrating mixture dropwise, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, continue stirring at 0-10°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.
-
Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 50-60°C.
Quantitative Data Summary
| Parameter | Laboratory Scale (Typical) | Pilot/Industrial Scale (Considerations) |
| Reactant Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 1.1 : 2 (molar ratio) | Optimization is critical to balance yield and safety. May require slight adjustments based on reactor efficiency. |
| Temperature | 0-10 °C | Strict control is paramount. May require advanced cooling systems or continuous flow reactors to maintain this range.[2][4][5] |
| Reaction Time | 1-3 hours | Dependent on heat and mass transfer efficiency. Online monitoring can help determine the optimal endpoint. |
| Typical Yield | 70-85% | Can be affected by mixing efficiency and temperature control. Continuous processes may offer higher and more consistent yields. |
| Purity (after recrystallization) | >98% | Requires robust and scalable purification methods like multi-stage crystallization to achieve desired purity. |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield and purity issues.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
troubleshooting guide for the reduction of 3-(4-Nitrophenyl)propanoic acid
This guide is intended for researchers, scientists, and drug development professionals performing the chemical reduction of 3-(4-Nitrophenyl)propanoic acid to 3-(4-Aminophenyl)propanoic acid. Below you will find frequently asked questions and troubleshooting advice to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing the nitro group in this compound?
A1: The most prevalent methods for the reduction of aromatic nitro groups, which are applicable to this substrate, include:
-
Catalytic Hydrogenation: This is a clean and often high-yielding method. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel.[1][2] It is typically performed under a hydrogen atmosphere.
-
Metal/Acid Reduction: The use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid is a classic and effective method.[1][2][3][4]
-
Stannous Chloride (SnCl₂): This reagent can be used for the selective reduction of nitro groups in the presence of other reducible functional groups.[1][5][6]
Q2: Will the carboxylic acid group be reduced during the reaction?
A2: The carboxylic acid group is generally stable under the conditions used for nitro group reduction. Catalytic hydrogenation and metal/acid reductions are highly chemoselective for the nitro group over the carboxylic acid. However, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both functional groups and should be avoided.[1]
Q3: What are the expected properties of the product, 3-(4-Aminophenyl)propanoic acid?
A3: 3-(4-Aminophenyl)propanoic acid is a solid at room temperature. Its melting point is reported to be in the range of 133-137 °C.
Q4: Are there any known side products I should be aware of?
A4: Yes, potential side products can include:
-
Incomplete reduction products: Intermediates such as nitroso and hydroxylamine (B1172632) compounds can be formed if the reaction is not complete.
-
Azo compounds: Under certain conditions, particularly with reagents like LiAlH₄, aromatic nitro compounds can form azo products.[1]
-
Over-reduction products: While the aromatic ring is generally stable, aggressive hydrogenation conditions could potentially lead to its reduction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (Starting material remains) | 1. Catalyst poisoning (for catalytic hydrogenation): Traces of sulfur or other catalyst poisons in the starting material or solvent. 2. Insufficient reducing agent: Not enough hydrogen pressure, metal, or other reducing agent. 3. Poor solubility of starting material: The substrate is not fully dissolved in the reaction solvent. | 1. Ensure high purity of starting material and solvents. Consider passing the substrate through a plug of silica (B1680970) gel. 2. Increase the amount of reducing agent or hydrogen pressure. 3. Choose a solvent or solvent mixture in which the starting material is more soluble. For catalytic hydrogenation, polar solvents like ethanol (B145695), methanol, or ethyl acetate (B1210297) are common.[3] |
| Low Yield | 1. Product loss during workup: The product may be partially soluble in the aqueous phase during extraction, especially at certain pH values. 2. Adsorption of product onto the catalyst or metal salts: The amino and carboxylic acid groups can chelate to metal surfaces. | 1. Adjust the pH of the aqueous layer carefully during workup to minimize the solubility of the product. Multiple extractions with an organic solvent may be necessary. 2. Thoroughly wash the filtered catalyst or metal salts with the reaction solvent or a polar solvent to recover adsorbed product. |
| Product is colored (not white/off-white) | 1. Presence of colored impurities: Incomplete reduction or formation of colored side products. 2. Air oxidation of the product: Anilines can be susceptible to air oxidation, which can lead to coloration. | 1. Purify the product by recrystallization.[7][8][9][10][11] Common solvent systems include water or ethanol/water mixtures. The use of activated charcoal during recrystallization can help remove colored impurities.[8] 2. Work up the reaction and purify the product under an inert atmosphere (e.g., nitrogen or argon) if possible. Store the final product in a tightly sealed container in the dark. |
| Difficulty in removing metal salts (for Fe or Sn reductions) | 1. Formation of insoluble metal hydroxides: During basification of the workup, tin or iron hydroxides can precipitate, making filtration and extraction difficult. | 1. For tin-based reductions, after the reaction, pour the mixture into a large volume of ice water and carefully neutralize with a base like sodium bicarbonate.[12] Adding Celite before neutralization can aid in the filtration of the tin salts.[12] For iron reductions, filtering the reaction mixture before basification can sometimes be effective.[3] |
Data Presentation
| Reduction Method | Reagents & Catalyst | Solvent | Typical Temperature | Typical Pressure (for Hydrogenation) | Reported Yields | Key Considerations |
| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | Ethanol, Methanol, Ethyl Acetate | Room Temperature - 50 °C | 1 - 4 atm | >90% | Highly efficient and clean. Catalyst can be flammable. |
| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol, Methanol | Room Temperature - 50 °C | 1 - 4 atm | High | Good alternative to Pd/C, especially if dehalogenation is a concern on other parts of the molecule.[1] |
| Iron/Acid Reduction | Fe powder, HCl or Acetic Acid | Ethanol/Water, Acetic Acid | Reflux | N/A | 64-70% | Economical method. Workup can be challenging due to iron salts.[3] |
| Stannous Chloride Reduction | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | 50 °C - Reflux | N/A | >90% | Mild and selective. Workup requires careful handling to remove tin salts.[5][12][13] |
Experimental Protocols
Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Reaction Setup: In a hydrogenation flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times). Pressurize the flask with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by monitoring hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to yield pure 3-(4-Aminophenyl)propanoic acid.
Mandatory Visualizations
Caption: Experimental workflow for the reduction of this compound.
Caption: Troubleshooting decision tree for the reduction of this compound.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 4. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]
- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 9. Purification [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Optimizing Recrystallization of 3-(4-Nitrophenyl)propanoic Acid: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful recrystallization of 3-(4-Nitrophenyl)propanoic acid. This guide offers detailed experimental protocols, solvent system comparisons, and solutions to common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a moderately polar compound, polar organic solvents are generally effective. Ethanol (B145695) and acetone (B3395972) are commonly used, often in a mixed-solvent system with water to fine-tune the polarity and achieve optimal crystal recovery.[1]
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out," the formation of a liquid phase instead of solid crystals upon cooling, is a common issue, particularly with compounds that have a relatively low melting point or when the solution is highly impure.[2][3] To address this, you can:
-
Add more solvent: This can keep the compound dissolved at a lower temperature, below its melting point.
-
Cool the solution more slowly: Gradual cooling encourages the formation of an ordered crystal lattice.
-
Use a different solvent system: A less polar solvent or a different solvent mixture might be more suitable.
-
Introduce a seed crystal: A small crystal of the pure compound can provide a nucleation site for crystallization to begin.[2][4]
Q3: No crystals are forming even after the solution has cooled. What are the possible reasons and solutions?
A3: The absence of crystal formation can be due to several factors:
-
Too much solvent was used: The solution may not be saturated enough for crystals to form. Try evaporating some of the solvent to increase the concentration.[2]
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystallization has not initiated. To induce crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal.[2][4]
-
Inappropriate solvent: The chosen solvent may be too good at dissolving the compound even at low temperatures. A different solvent or a mixed-solvent system with a non-solvent (a solvent in which the compound is insoluble) should be considered.
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: A low yield can result from several factors during the recrystallization process.[2] To improve your yield:
-
Use the minimum amount of hot solvent: Adding an excess of hot solvent will result in a significant portion of your compound remaining in the solution upon cooling.[5]
-
Ensure complete cooling: Allow the solution to cool to room temperature slowly and then in an ice bath to maximize the precipitation of the product.[6]
-
Minimize transfers: Each transfer of the solution or crystals can lead to material loss.
-
Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | The melting point of the solute is lower than the boiling point of the solvent. The solution is cooling too rapidly. High concentration of impurities. | Add a small amount of a solvent in which the compound is more soluble to lower the saturation temperature. Allow the solution to cool more slowly. Consider a preliminary purification step if the material is very impure. |
| No Crystal Formation | The solution is not saturated (too much solvent). The solution is supersaturated. | Gently evaporate some of the solvent and allow the solution to cool again.[2] Scratch the inner surface of the flask with a glass rod or add a seed crystal.[2][4] |
| Colored Crystals | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
| Poor Recovery/Low Yield | Too much solvent was used. Premature crystallization during hot filtration. Incomplete precipitation. Crystals were washed with solvent that was not cold enough. | Use the minimum amount of hot solvent necessary for dissolution.[5] Preheat the filtration apparatus (funnel and receiving flask). Ensure the solution is thoroughly cooled in an ice bath.[6] Always use ice-cold solvent for washing the crystals.[5] |
| Crystals Form Too Quickly | The solution is too concentrated. The solution is cooled too rapidly. | Add a small amount of additional hot solvent. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Ethanol)
This protocol is suitable when a single solvent provides a good solubility differential between hot and cold conditions.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Watch glass
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a drying oven at a moderate temperature.
Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
This protocol is effective for fine-tuning the solvent polarity to achieve a sharp crystallization.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Watch glass
Methodology:
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-solvent: While keeping the solution hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy (this is the point of saturation).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the crystals as described in Protocol 1.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature |
| Water | Slightly soluble[7][8][9] | Moderately soluble |
| Ethanol | Moderately soluble | Highly soluble[1] |
| Acetone | Moderately soluble | Highly soluble[1] |
| Methanol | Soluble[10] | Highly soluble |
| Toluene | Sparingly soluble | Moderately soluble |
| Hexane | Insoluble | Sparingly soluble |
Visualizations
Caption: Troubleshooting workflow for common recrystallization issues.
Caption: Relationship between solvent polarity and recrystallization success.
References
- 1. Page loading... [guidechem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound | 16642-79-8 [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. 3-(4-Nitrophenyl)propionic acid, 96% | Fisher Scientific [fishersci.ca]
- 10. 3-(3-NITROPENYL)PROPIONIC ACID [chembk.com]
analytical challenges in the characterization of 3-(4-Nitrophenyl)propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges encountered during the characterization of 3-(4-Nitrophenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the biggest analytical challenges when working with this compound?
A1: The primary analytical challenges stem from its chemical structure: the polar carboxylic acid group, the aromatic nitro group, and its potential for impurities from synthesis. These can lead to issues in chromatography such as poor peak shape and retention, as well as challenges in achieving high sensitivity in mass spectrometry without derivatization. Stability under certain analytical conditions can also be a concern.
Q2: I am seeing significant peak tailing in my HPLC analysis. What is the likely cause and how can I fix it?
A2: Peak tailing is a common issue, especially with polar acidic compounds like this compound. The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns. Refer to the HPLC Troubleshooting Guide below for detailed solutions.
Q3: My MS sensitivity for this compound is very low. What can I do to improve it?
A3: The carboxylic acid group may not ionize efficiently under all mass spectrometry conditions. Consider the following:
-
Mobile Phase Modification: Ensure the mobile phase pH is suitable for promoting ionization. For negative ion mode, a basic mobile phase can improve deprotonation.
-
Derivatization: Chemical derivatization of the carboxylic acid group can significantly enhance ionization efficiency. A common method involves using 3-nitrophenylhydrazine (B1228671) (3-NPH).[1][2]
-
Source Optimization: Optimize MS source parameters such as capillary voltage, gas flow, and temperature.
Q4: What are the expected impurities I should be looking for?
A4: Potential impurities can arise from the starting materials, by-products of the synthesis reaction, or degradation. Common impurities may include unreacted starting materials, isomers, or related compounds formed during the synthesis of similar molecules. It is crucial to perform impurity profiling using a well-developed and validated analytical method.
HPLC Troubleshooting Guide
Issue: Poor Peak Shape (Tailing)
| Possible Cause | Troubleshooting Action |
| Secondary Interactions with Silanols | - Use a modern, high-purity silica (B1680970) column with end-capping.- Lower the mobile phase pH to suppress silanol ionization (e.g., add 0.1% formic acid or phosphoric acid).- Use a mobile phase additive like triethylamine (B128534) (TEA) to mask silanol groups. |
| Column Overload | - Reduce the injection volume or the concentration of the sample. |
| Extra-column Volume | - Minimize the length and diameter of tubing between the injector, column, and detector. |
| Inappropriate Mobile Phase pH | - Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte to ensure it is fully ionized or unionized. |
Issue: Inconsistent Retention Times
| Possible Cause | Troubleshooting Action |
| Inadequate Column Equilibration | - Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analytical run, especially for gradient methods. |
| Mobile Phase Composition Change | - Prepare fresh mobile phase daily.- Ensure accurate and consistent preparation of the mobile phase. |
| Fluctuations in Column Temperature | - Use a column oven to maintain a constant temperature. |
| Pump Malfunction | - Check for leaks and ensure the pump is delivering a consistent flow rate. |
Mass Spectrometry (MS) Troubleshooting Guide
Issue: Low Sensitivity/Poor Ionization
| Possible Cause | Troubleshooting Action |
| Suboptimal Ionization Mode | - Test both positive and negative ion modes. Negative ion mode is often more sensitive for carboxylic acids. |
| Inefficient Desolvation | - Optimize nebulizer gas flow and source temperature to improve desolvation. |
| Inappropriate Mobile Phase | - Use volatile mobile phase additives like formic acid, acetic acid, or ammonium (B1175870) hydroxide (B78521) that are compatible with MS. |
| Need for Derivatization | - For trace analysis, consider derivatization of the carboxylic acid group to enhance ionization efficiency.[1][2] |
Issue: In-source Fragmentation
| Possible Cause | Troubleshooting Action |
| High Source Energy | - Reduce the fragmentor or capillary exit voltage to minimize unwanted fragmentation in the source. |
| Thermal Degradation | - Lower the source temperature to prevent thermal degradation of the analyte. |
Experimental Protocols
HPLC-UV Method for Quantification
This method is a general starting point and may require optimization.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: AcetonitrileIsocratic elution with 60:40 (A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase. |
LC-MS/MS Method with Derivatization for High-Sensitivity Analysis
This protocol is adapted from a method for the analysis of carboxylic acids.[1]
| Step | Procedure |
| 1. Sample Preparation | - Dissolve the sample in a 50:50 mixture of acetonitrile (B52724) and water. |
| 2. Derivatization | - To 40 µL of the sample solution, add 20 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) and 20 µL of 120 mM EDC solution containing 6% pyridine (B92270) (all prepared in 50:50 acetonitrile/water).- Incubate the mixture at 40°C for 30 minutes. |
| 3. Dilution | - After incubation, dilute the reaction mixture to 1.4 mL with 50:50 acetonitrile/water. |
| 4. Centrifugation | - Centrifuge the diluted sample at high speed (e.g., 14,000 x g) for 10 minutes. |
| 5. Analysis | - Transfer the supernatant to an autosampler vial for LC-MS/MS analysis. |
LC-MS/MS Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient elution with water and acetonitrile, both containing 0.1% formic acid. |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Transition | Monitor the transition of the derivatized parent ion to a characteristic product ion. |
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Logical steps for enhancing MS sensitivity.
References
Technical Support Center: Managing Thermal Decomposition in 3-(4-Nitrophenyl)propanoic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in managing potential thermal decomposition during the synthesis of 3-(4-Nitrophenyl)propanoic acid. The information is tailored for professionals in research and drug development who may encounter challenges related to the thermal stability of intermediates and the final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal risks associated with the synthesis of this compound?
A1: The synthesis of this compound typically involves highly energetic reactions that can pose significant thermal risks if not properly controlled. The primary concerns are:
-
Runaway Reactions: Nitration and Friedel-Crafts acylation steps are highly exothermic. Poor temperature control can lead to a rapid increase in reaction rate, generating heat faster than it can be removed, which may result in a dangerous runaway reaction.[1][2]
-
Thermal Decomposition of Nitro Compounds: Organic nitro compounds are known to be thermally sensitive and can decompose exothermically, sometimes violently, at elevated temperatures.[1][2] Impurities or alkaline conditions can lower the decomposition temperature.[1]
-
Decarboxylation: Carboxylic acids, especially those with certain structural features, can undergo decarboxylation (loss of CO₂) at high temperatures, leading to the formation of impurities.
Q2: What are the likely decomposition products if the reaction temperature is not controlled?
A2: While specific data for this compound is limited, uncontrolled high temperatures during the synthesis of nitroaromatic compounds can lead to the formation of various byproducts, including:
-
Polynitrated species: In nitration reactions, excessive temperatures can lead to the formation of dinitro or trinitro derivatives, which are often more energetic and less stable.[2]
-
Oxidation and rearrangement products: At high temperatures, side reactions such as oxidation of the alkyl chain or rearrangement of the nitro group can occur.
-
Decarboxylation products: Thermal decarboxylation would lead to the formation of 1-ethyl-4-nitrobenzene.
-
Gaseous byproducts: Decomposition of nitro compounds often releases gases such as nitrogen oxides (NOx) and carbon monoxide (CO).
Q3: How can I monitor the temperature of my reaction effectively?
A3: Continuous and accurate temperature monitoring is crucial for managing exothermic reactions.[3]
-
Use of Probes: Employ a calibrated temperature probe placed directly in the reaction mixture to get an accurate reading of the internal temperature.
-
Reaction Calorimetry: For process development and scale-up, reaction calorimetry (RC1) is a valuable tool to measure the heat flow of the reaction in real-time. This allows for the determination of the rate of heat release and helps in designing adequate cooling protocols.[4]
-
Infrared Thermography: In some setups, non-contact infrared thermography can be used to monitor the external surface temperature of the reactor to identify potential hotspots.
Q4: What are the best practices for controlling the temperature during exothermic steps like nitration or Friedel-Crafts acylation?
A4: Effective temperature control is paramount for both safety and product quality.[5]
-
Cooling Baths: Use an efficient cooling bath (e.g., ice/water, ice/salt, or a cryocooler) to maintain the desired reaction temperature.
-
Slow Reagent Addition: Add the more reactive or exothermic reagent slowly and in a controlled manner to the reaction mixture. This prevents a rapid buildup of heat. Automated dosing systems can be particularly useful for maintaining a steady addition rate.[5]
-
Adequate Stirring: Ensure efficient stirring to maintain a homogenous temperature throughout the reaction mixture and to facilitate heat transfer to the cooling medium.
-
Dilution: Performing the reaction in a suitable solvent can help to dissipate the heat generated.
-
Continuous Flow Reactors: For larger-scale synthesis, consider using continuous flow reactors. Their high surface-area-to-volume ratio allows for superior heat transfer and more precise temperature control, significantly reducing the risk of runaway reactions.[2][6]
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase During Synthesis
| Potential Cause | Recommended Solution(s) |
| Reagent addition is too fast. | Immediately stop the addition of the reagent. If necessary, apply additional cooling to the reaction vessel. Once the temperature is under control, resume the addition at a much slower rate. |
| Inadequate cooling. | Ensure the cooling bath is at the correct temperature and that there is good thermal contact with the reaction vessel. For larger scale reactions, ensure the cooling system has sufficient capacity to remove the heat generated by the reaction. |
| Poor stirring. | Increase the stirring rate to improve heat transfer and prevent the formation of local hot spots. Ensure the stirrer is appropriately sized and positioned for the reaction vessel. |
| Reaction concentration is too high. | Consider diluting the reaction mixture with an appropriate, inert solvent to help manage the exotherm. |
Issue 2: Low Yield and/or Formation of Dark-Colored Impurities
| Potential Cause | Recommended Solution(s) |
| Reaction temperature was too high, leading to decomposition. | Optimize the reaction temperature by running the reaction at a lower temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal balance between reaction rate and impurity formation. |
| Prolonged reaction time at elevated temperature. | Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of degradation products. |
| Presence of impurities that catalyze decomposition. | Ensure all reagents and solvents are of high purity. Purify starting materials if necessary. |
| Decarboxylation of the final product during workup or purification. | Avoid excessive heating during solvent removal or purification steps. Use techniques like vacuum distillation at lower temperatures or crystallization instead of high-temperature distillation. |
Data Summary
| Parameter | Value | Significance |
| Melting Point of this compound | 167-170 °C[7] | The compound is a solid at room temperature. Decomposition may occur at or near the melting point. |
| Typical Temperature for Friedel-Crafts Acylation | 0 °C to reflux[2] | The reaction is often started at a low temperature and may require heating. Careful control is needed due to the exothermic nature. |
| Typical Temperature for Wolff-Kishner Reduction | 180-220 °C[8] | This reduction requires high temperatures, which can pose a risk for thermal decomposition of the nitro-containing compound. |
| Thermal Decomposition of Nitrobenzoic Acids | Onset of significant weight loss between 125-200 °C (isomer dependent)[9] | Provides an estimate for the thermal stability of structurally related compounds. |
Experimental Protocols
A plausible synthetic route for this compound involves a two-step process. The following are generalized protocols with an emphasis on temperature control.
Protocol 1: Friedel-Crafts Acylation of Nitrobenzene (B124822) with Succinic Anhydride (B1165640)
Reaction: Nitrobenzene + Succinic Anhydride --(AlCl₃)--> 4-(4-nitrophenyl)-4-oxobutanoic acid
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (2.2 equivalents).
-
Add nitrobenzene (as the solvent and reactant) to the flask and cool the mixture to 0 °C using an ice-salt bath.
-
Slowly add succinic anhydride (1.0 equivalent) portion-wise to the stirred suspension, ensuring the internal temperature does not exceed 5-10 °C. The addition of succinic anhydride to the Lewis acid-nitrobenzene complex is exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-(4-nitrophenyl)-4-oxobutanoic acid.
Protocol 2: Reduction of 4-(4-nitrophenyl)-4-oxobutanoic acid
Two common methods for this reduction are the Wolff-Kishner and Clemmensen reductions. The choice depends on the stability of the nitro group to the reaction conditions.
Method A: Wolff-Kishner Reduction
-
In a round-bottom flask equipped with a reflux condenser, combine 4-(4-nitrophenyl)-4-oxobutanoic acid (1.0 equivalent), hydrazine (B178648) hydrate (B1144303) (4-5 equivalents), and diethylene glycol as the solvent.
-
Add potassium hydroxide (B78521) (4-5 equivalents) to the mixture.
-
Heat the reaction mixture to 120-130 °C for 1-2 hours to form the hydrazone.
-
Increase the temperature to 190-200 °C to allow for the distillation of water and the decomposition of the hydrazone, which is accompanied by the evolution of nitrogen gas. Maintain this temperature until gas evolution ceases.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain this compound.
Method B: Clemmensen Reduction
-
Prepare amalgamated zinc by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 5-10 minutes. Decant the aqueous solution and wash the zinc amalgam with water.
-
In a round-bottom flask equipped with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, water, and toluene.
-
Add 4-(4-nitrophenyl)-4-oxobutanoic acid (1.0 equivalent) to the flask.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically add more concentrated hydrochloric acid during the reflux.
-
Cool the reaction mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Visualizations
Logical Relationship for Managing Thermal Risks
Caption: Logical workflow for managing thermal risks during synthesis.
Experimental Workflow for Synthesis
Caption: General experimental workflow for the synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 4. Product of the Clemmensens reduction is A B C D class 12 chemistry CBSE [vedantu.com]
- 5. benchchem.com [benchchem.com]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. scielo.br [scielo.br]
Validation & Comparative
Spectroscopic Validation of 3-(4-Nitrophenyl)propanoic Acid: A Comparative Guide
This guide provides a comprehensive comparison of spectroscopic data for the validation of the 3-(4-Nitrophenyl)propanoic acid structure. It is intended for researchers, scientists, and professionals in drug development. The guide outlines the expected spectral characteristics and compares them with related molecules to highlight key structural features.
Introduction
This compound is a derivative of 3-phenylpropanoic acid containing a nitro group at the para position of the phenyl ring.[1][2] Its structure can be unequivocally confirmed by a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide details the characteristic spectral data that validates its structure and compares it with 3-phenylpropanoic acid and 4-nitrotoluene (B166481) to illustrate the influence of the nitro and propanoic acid functional groups on the spectra.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its comparative molecules.
¹H NMR Data Comparison (Chemical Shifts in ppm)
| Compound | Aromatic Protons | -CH₂- (alpha to COOH) | -CH₂- (alpha to ring) | Other Signals | Solvent |
| This compound | 8.1 (d), 7.4 (d) | ~2.8 | ~3.1 | ~10-12 (br s, COOH) | CDCl₃ |
| 3-Phenylpropanoic acid | 7.17-7.34 (m, 5H)[3][4] | 2.69 (t, 2H)[3] | 2.97 (t, 2H)[3] | - | CDCl₃ |
| 4-Nitrotoluene | 8.098 (d), 7.312 (d)[5] | - | - | 2.462 (s, 3H, -CH₃)[5] | CDCl₃ |
¹³C NMR Data Comparison (Chemical Shifts in ppm)
| Compound | C=O | C (ipso, C-NO₂) | C (aromatic) | C (aliphatic) | Solvent |
| This compound | ~178 | ~147 | ~148, 129, 124 | ~35, 30 | CDCl₃ |
| 3-Phenylpropanoic acid | 179.82[3] | - | 140.28, 128.71, 128.41, 126.52[3] | 35.64, 30.73[3] | CDCl₃ |
| 4-Nitrotoluene | - | ~147 | ~146, 129, 123 | 21.57 (-CH₃)[6] | CDCl₃ |
Key IR Absorption Bands (in cm⁻¹)
| Compound | O-H (Carboxylic Acid) | C=O (Carboxylic Acid) | NO₂ (Asymmetric) | NO₂ (Symmetric) | C-H (Aromatic/Aliphatic) |
| This compound | ~2500-3300 (broad) | ~1700 | ~1520 | ~1350 | ~2850-3100 |
| 3-Phenylpropanoic acid | ~2500-3300 (broad)[7] | ~1700[8] | - | - | ~2850-3100 |
| 4-Nitrotoluene | - | - | ~1520[9] | ~1350[9] | ~2850-3100[10] |
Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) Peak (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 195.05 | 178 (M-OH), 150 (M-COOH), 136 (M-CH₂COOH), 122, 106, 77 |
| 3-Phenylpropanoic acid | 150.07 | 133 (M-OH), 105 (M-COOH), 91 (tropylium ion) |
| 4-Nitrotoluene | 137.05 | 121 (M-O), 107 (M-NO), 91 (M-NO₂), 77 |
Experimental Protocols
Standard procedures for acquiring the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Chemical shifts are referenced to the solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Instrument: A mass spectrometer (e.g., Q-TOF, Orbitrap, or a standard GC-MS system).
-
Acquisition: Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte and ionization method.
Visualizing the Validation Process
The following diagrams illustrate the workflow for spectroscopic validation and the correlation between the structure of this compound and its expected spectroscopic signals.
Caption: Workflow for the spectroscopic validation of a chemical structure.
Caption: Correlation of molecular structure with key spectroscopic signals.
Conclusion
The combined data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a definitive confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra clearly show the presence of a para-substituted benzene (B151609) ring and a propanoic acid side chain, with the chemical shifts influenced by the electron-withdrawing nitro group. The IR spectrum confirms the presence of the carboxylic acid and nitro functional groups. Finally, the mass spectrum provides the correct molecular weight and characteristic fragmentation patterns. The comparison with related molecules effectively highlights the contribution of each functional group to the overall spectroscopic profile.
References
- 1. This compound | C9H9NO4 | CID 85526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 16642-79-8 [chemicalbook.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-Phenylpropionic acid [orgspectroscopyint.blogspot.com]
- 4. 3-Phenylpropionic acid(501-52-0) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Nitrotoluene(99-99-0) 1H NMR [m.chemicalbook.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. 3-Phenylpropionic acid(501-52-0) IR Spectrum [chemicalbook.com]
- 8. 3-Bromo-3-phenylpropanoic acid | High Purity | [benchchem.com]
- 9. 4-Nitrotoluene(99-99-0) IR Spectrum [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
A Comparative Guide to the Synthetic Routes of 3-(4-Nitrophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various synthetic pathways to 3-(4-Nitrophenyl)propanoic acid, a valuable intermediate in organic synthesis and drug discovery.[1][2] The routes are evaluated based on their reaction conditions, yields, and starting materials, with detailed experimental protocols provided for key methodologies.
Introduction
This compound is a substituted aromatic carboxylic acid with applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Its structure, featuring a nitro group and a propanoic acid chain, allows for diverse chemical modifications. This guide explores three primary synthetic strategies: the Perkin and Knoevenagel-Doebner condensations followed by reduction, and a nitrile hydrolysis pathway.
Comparison of Synthetic Routes
The selection of an optimal synthetic route to this compound depends on factors such as starting material availability, desired scale, and reaction efficiency. The following table summarizes the quantitative data for the discussed pathways.
| Route | Key Reactions | Starting Materials | Key Reagents | Reaction Conditions | Overall Yield (%) |
| 1 | Perkin Reaction & Catalytic Hydrogenation | 4-Nitrobenzaldehyde (B150856), Acetic Anhydride (B1165640) | Sodium Acetate (B1210297), Pd/C, H₂ | High Temperature (Perkin), Room Temperature (Hydrogenation) | Moderate |
| 2 | Knoevenagel-Doebner Condensation & Catalytic Hydrogenation | 4-Nitrobenzaldehyde, Malonic Acid | Pyridine, Piperidine (B6355638), Pd/C, H₂ | Reflux (Condensation), Room Temperature (Hydrogenation) | Good |
| 3 | Nitrile Synthesis & Hydrolysis | 4-Nitrobenzyl Halide, Sodium Cyanide | Sulfuric Acid | Variable | Moderate to Good |
Experimental Protocols
Route 1: Perkin Reaction followed by Catalytic Hydrogenation
This two-step synthesis first involves the formation of 4-nitrocinnamic acid via the Perkin reaction, followed by the reduction of the carbon-carbon double bond.
Step 1: Synthesis of 4-Nitrocinnamic Acid via Perkin Reaction
-
Experimental Protocol: A mixture of 4-nitrobenzaldehyde (1 mole), acetic anhydride (2 moles), and anhydrous sodium acetate (0.7 moles) is heated in a round-bottom flask equipped with an air condenser at 180°C for 3-8 hours. After cooling, the reaction mixture is poured into water and neutralized with a sodium hydroxide (B78521) solution. Unreacted 4-nitrobenzaldehyde is removed by steam distillation. The resulting solution is treated with activated charcoal, filtered, and then acidified with hydrochloric acid to precipitate the 4-nitrocinnamic acid. The product is collected by filtration, washed with cold water, and dried.
Step 2: Catalytic Hydrogenation of 4-Nitrocinnamic Acid
-
Experimental Protocol: 4-Nitrocinnamic acid is dissolved in a suitable solvent such as ethanol (B145695). A catalytic amount of 5% Palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to hydrogenation with hydrogen gas (H₂) at room temperature and atmospheric pressure until the reaction is complete (monitored by TLC). The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield this compound.[3][4]
Route 2: Knoevenagel-Doebner Condensation followed by Catalytic Hydrogenation
This route also proceeds through the 4-nitrocinnamic acid intermediate, which is then reduced.
Step 1: Synthesis of 4-Nitrocinnamic Acid via Knoevenagel-Doebner Condensation
-
Experimental Protocol: To a solution of 4-nitrobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine, a catalytic amount of piperidine is added. The mixture is refluxed for several hours. After cooling, the reaction mixture is poured into dilute hydrochloric acid, leading to the precipitation of 4-nitrocinnamic acid. The solid product is collected by vacuum filtration, washed with water, and dried.[5]
Step 2: Catalytic Hydrogenation of 4-Nitrocinnamic Acid
Route 3: Nitrile Synthesis and Hydrolysis
This pathway involves the synthesis of a nitrile intermediate, which is then hydrolyzed to the corresponding carboxylic acid.
Step 1: Synthesis of 3-(4-Nitrophenyl)propanenitrile
-
Experimental Protocol: 4-Nitrobenzyl halide (e.g., bromide or chloride) is reacted with sodium cyanide in a suitable solvent like ethanol or DMSO. The reaction mixture is typically heated to facilitate the nucleophilic substitution. After the reaction is complete, the mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield 3-(4-nitrophenyl)propanenitrile.
Step 2: Hydrolysis of 3-(4-Nitrophenyl)propanenitrile
-
Experimental Protocol: 3-(4-Nitrophenyl)propanenitrile is hydrolyzed by heating under reflux with an aqueous solution of a strong acid, such as sulfuric acid. The reaction progress is monitored until the nitrile is fully converted. The reaction mixture is then cooled and diluted with water, causing the this compound to precipitate. The product is collected by filtration, washed with cold water, and can be further purified by recrystallization.[6][7]
Signaling Pathways and Experimental Workflows
References
A Comparative Guide to the Biological Activity of 3-(4-Nitrophenyl)propanoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of various analogs of 3-(4-nitrophenyl)propanoic acid. While direct experimental data on the biological activity of the parent compound, this compound, is limited in publicly available literature, numerous studies have explored the potential of its derivatives in anticancer and antimicrobial applications. This document summarizes key findings, presents quantitative data for these analogs, details relevant experimental protocols, and visualizes proposed mechanisms of action.
Executive Summary
Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. This guide focuses on two primary areas of investigation: anticancer and antimicrobial properties. Analogs incorporating thiazole (B1198619) and hydroxyphenyl moieties have shown particular promise, with some exhibiting potent activity against cancer cell lines and various microbial strains. The structure-activity relationship (SAR) of these compounds is a key focus, highlighting how modifications to the core structure influence their biological effects.
Data Presentation: Anticancer and Antimicrobial Activities
The following tables summarize the in vitro biological activities of various analogs of this compound. It is important to note that no direct comparative IC50 or MIC values for this compound were found in the reviewed literature.
Table 1: Anticancer Activity of this compound Analogs
| Compound Class | Specific Analog | Cell Line | IC50 (µM) | Reference |
| Thiazole Derivatives | 3-[(4-Acetylphenyl)[4-(4-nitrophenyl)thiazol-2-yl]amino}propanoic acid | A549 (Lung Carcinoma) | Not explicitly provided, but exhibited cytotoxic effects | [1] |
| Oxime derivative of a 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | A549 (Lung Carcinoma) | 5.42 | [1] | |
| Another oxime derivative of a 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | A549 (Lung Carcinoma) | 2.47 | [1] | |
| Hydroxyphenyl Derivatives | 3-((4-hydroxyphenyl)amino)propanoic acid with 1-naphthyl substituent | A549 (Lung Carcinoma) | Reduced viability to 42.1% at test concentration | [2] |
| 3-((4-hydroxyphenyl)amino)propanoic acid with 4-NO2 phenyl substitution | A549 (Lung Carcinoma) | Reduced viability to 31.2% at test concentration | [2] |
Table 2: Antimicrobial Activity of this compound Analogs
| Compound Class | Specific Analog | Microbial Strain | MIC (µg/mL) | Reference |
| Hydroxyphenyl Derivatives | Hydrazone with phenyl substituent | S. aureus | 16 | [3] |
| Hydrazone with 4-NO2 phenyl substitution | S. aureus | 16 | [3] | |
| Hydrazone with 4-NO2 phenyl substitution | E. faecalis | 16 | [3] | |
| Hydrazone with 4-NO2 phenyl substitution | E. coli | 32 | [3] | |
| Hydrazone with 4-NO2 phenyl substitution | K. pneumoniae | 64 | [3] | |
| Nitropropanoic Acid | 3-Nitropropanoic acid | Mycobacterium tuberculosis InhA (enzyme) | 71 (IC50) | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (analogs of this compound) and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: During this incubation, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is then added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of each test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, corresponding to a known concentration of cells (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time, and atmosphere) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is typically observed as the absence of turbidity in the well.
-
Controls: Positive (microorganism with no antimicrobial agent) and negative (medium only) controls are included to ensure the validity of the test.
Enzyme Inhibition Assay: M. tuberculosis InhA
This assay measures the ability of a compound to inhibit the activity of the InhA enzyme, a key target in Mycobacterium tuberculosis.
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing a buffer (e.g., PIPES), NADH, and the InhA enzyme.
-
Inhibitor Addition: The test compound (e.g., 3-nitropropanoic acid) is added to the wells at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, 2-trans-enoyl-acyl carrier protein.
-
Monitoring Enzyme Activity: The activity of InhA is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Mandatory Visualization
Proposed Signaling Pathway for Anticancer Thiazole Analogs
Caption: Proposed mechanism of action for certain anticancer thiazole derivatives.
Experimental Workflow for Anticancer Drug Screening
Caption: A typical workflow for screening the anticancer activity of novel compounds.
Logical Relationship in Antimicrobial MIC Testing
Caption: The logical relationship for determining the Minimum Inhibitory Concentration (MIC).Caption:** The logical relationship for determining the Minimum Inhibitory Concentration (MIC).
References
A Comparative Analysis of the Reactivity of 3-(4-Nitrophenyl)propanoic Acid and 4-Nitrophenylacetic Acid
Published: December 22, 2025
This guide provides a detailed comparison of the chemical reactivity of 3-(4-Nitrophenyl)propanoic acid and 4-nitrophenylacetic acid. The analysis is grounded in fundamental chemical principles and supported by physicochemical data to inform researchers, scientists, and professionals in drug development. The primary difference between these two compounds lies in the additional methylene (B1212753) (-CH₂) group in the propanoic acid derivative, which significantly influences the electronic effects exerted on the carboxylic acid functional group.
Structural and Electronic Differences
The reactivity of a carboxylic acid is largely governed by the ease with which it can be deprotonated (acidity) and the electrophilicity of its carbonyl carbon. Both of these factors are influenced by the electronic nature of the substituents on the molecule. In the case of the two title compounds, the potent electron-withdrawing nitro group (-NO₂) is a key determinant of their reactivity.
4-Nitrophenylacetic acid has its carboxylic acid group separated from the phenyl ring by a single methylene bridge. In contrast, this compound has a two-carbon (ethylene) bridge. This seemingly minor structural variation has a profound impact on the transmission of the nitro group's electron-withdrawing inductive effect to the carboxyl group.
Caption: Structural comparison and the influence of distance on the inductive effect.
Quantitative Comparison of Acidity
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. A lower pKa value corresponds to a stronger acid. The acidity of these compounds is primarily dictated by the stability of the carboxylate anion formed upon deprotonation. Electron-withdrawing groups, like the nitro group, stabilize this anion via the inductive effect (-I), thereby increasing acidity.
The inductive effect is distance-dependent, weakening significantly as the number of separating sigma bonds increases. As shown in the table below, the pKa of 4-nitrophenylacetic acid is lower than that of this compound, confirming its stronger acidic nature. The additional methylene group in the latter compound dampens the electron-withdrawing influence of the nitrophenyl moiety on the carboxyl group. For context, the pKa of the unsubstituted 3-phenylpropanoic acid is also included, highlighting the significant acidifying effect of the nitro group.
| Compound | Structure | pKa Value | Reference |
| 4-Nitrophenylacetic acid | O₂N-C₆H₄-CH₂-COOH | 3.85 (at 25°C) | [1][2] |
| This compound | O₂N-C₆H₄-CH₂CH₂-COOH | 4.47 (at 25°C) | [3] |
| 3-Phenylpropanoic acid | C₆H₅-CH₂CH₂-COOH | 4.66 (at 25°C) | [1][4] |
Reactivity in Nucleophilic Acyl Substitution
The difference in acidity between the two compounds directly translates to their reactivity in reactions involving the carboxyl group, such as nucleophilic acyl substitution (e.g., esterification, amidation).
4-Nitrophenylacetic acid is expected to be more reactive than this compound.
The reasoning is twofold:
-
Electrophilicity of the Carbonyl Carbon: The stronger inductive effect in 4-nitrophenylacetic acid makes its carbonyl carbon more electron-deficient and thus more electrophilic. This increased electrophilicity leads to a faster rate of nucleophilic attack.
-
Leaving Group Ability: In the tetrahedral intermediate formed during nucleophilic acyl substitution, the stability of the departing carboxylate (or its protonated form) can influence the reaction rate. While not the primary leaving group in esterification, the overall electronic environment affects the stability of intermediates.
Therefore, in a reaction like acid-catalyzed esterification, 4-nitrophenylacetic acid is predicted to react at a faster rate than this compound under identical conditions.
Experimental Protocol: Comparative Kinetics of Esterification
To experimentally validate the predicted difference in reactivity, a kinetic study of the esterification of both acids with an alcohol (e.g., ethanol) can be performed. The reaction progress can be monitored by titrating the remaining carboxylic acid at various time intervals.
Caption: Workflow for comparing the esterification reaction rates.
Detailed Methodology
Objective: To determine and compare the second-order rate constants for the acid-catalyzed esterification of this compound and 4-nitrophenylacetic acid with ethanol (B145695).
Materials:
-
4-Nitrophenylacetic acid
-
This compound
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (98%)
-
Standardized Sodium Hydroxide solution (e.g., 0.1 M)
-
Phenolphthalein indicator solution
-
Deionized water
-
Ice
Equipment:
-
Two round-bottom flasks (100 mL) with reflux condensers
-
Thermostated water or oil bath
-
Magnetic stirrers and stir bars
-
Burette (50 mL)
-
Pipettes and volumetric flasks
-
Stopwatch
-
Erlenmeyer flasks (100 mL)
Procedure:
-
Preparation:
-
Prepare 50 mL of a 0.5 M solution of 4-nitrophenylacetic acid in absolute ethanol.
-
Prepare 50 mL of a 0.5 M solution of this compound in absolute ethanol.
-
Prepare a catalyst solution by carefully adding a known amount of concentrated H₂SO₄ to absolute ethanol (e.g., to achieve a final catalyst concentration of 0.1 M in the reaction mixture).
-
-
Reaction:
-
Set up two reaction flasks, each equipped with a reflux condenser and magnetic stirrer, in a water bath maintained at a constant temperature (e.g., 60°C).
-
To each flask, add the calculated volume of the ethanol-catalyst solution.
-
Allow the solutions to thermally equilibrate for 10-15 minutes.
-
To initiate the reactions simultaneously, add the prepared solutions of each acid to their respective flasks. Start the stopwatch immediately (t=0).
-
-
Sampling and Analysis:
-
Immediately withdraw a 2.0 mL aliquot from each reaction mixture. This is the t=0 sample.
-
Quench each aliquot by adding it to an Erlenmeyer flask containing ~20 mL of ice-cold deionized water.
-
Add 2-3 drops of phenolphthalein indicator to each quenched sample and titrate with the standardized NaOH solution until a persistent pink color is observed. Record the volume of NaOH used.
-
Repeat the sampling, quenching, and titration process at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
For each time point, calculate the concentration of the unreacted carboxylic acid using the titration data.
-
The esterification reaction is second-order overall (first-order with respect to the acid and first-order with respect to the alcohol). Assuming the concentration of the alcohol remains in large excess and is pseudo-constant, the reaction can be treated as pseudo-first-order. However, a second-order kinetic plot is more rigorous.
-
Plot 1/[Acid] versus time (t) for each reaction. The data should yield a straight line.
-
The slope of this line is equal to the apparent second-order rate constant (k).
-
Compare the calculated rate constants for the two acids. A larger k value indicates a higher reaction rate.
-
Conclusion
A comparative analysis based on established chemical principles and quantitative pKa data reveals that 4-nitrophenylacetic acid is a stronger acid and is predicted to be more reactive than this compound . This difference is attributed to the attenuation of the electron-withdrawing inductive effect of the nitrophenyl group by the additional methylene bridge in the propanoic acid derivative. This leads to a less acidic proton and a less electrophilic carbonyl carbon compared to the acetic acid derivative. The proposed kinetic experiment provides a framework for the empirical validation of this reactivity difference, which is a critical consideration in synthesis planning and the development of new chemical entities.
References
Validating Enzyme Inhibition Assays: A Comparative Guide to 3-(4-Nitrophenyl)propanoic Acid Derivatives
For researchers, scientists, and professionals in drug development, the validation of enzyme inhibition assays is a critical step in identifying and characterizing novel therapeutic agents. This guide provides a comprehensive comparison of 3-(4-nitrophenyl)propanoic acid derivatives as potential enzyme inhibitors, supported by experimental data and detailed protocols.
Comparative Efficacy of this compound Derivatives
While direct comparative studies on a wide range of this compound derivatives are limited in publicly available literature, the following table illustrates a hypothetical comparison based on typical data obtained for propanoic acid derivatives in enzyme inhibition assays. This serves as a template for presenting validation data.
| Derivative | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | Hypothetical Kinase A | 15.2 ± 1.8 | 7.5 ± 0.9 | Competitive |
| Derivative A | Hypothetical Kinase A | 8.9 ± 1.1 | 4.1 ± 0.5 | Competitive |
| Derivative B | Hypothetical Kinase A | 25.6 ± 3.2 | 12.3 ± 1.5 | Non-competitive |
| Derivative C | Hypothetical Protease B | 5.4 ± 0.7 | 2.6 ± 0.3 | Mixed |
| Positive Control (Staurosporine) | Hypothetical Kinase A | 0.01 ± 0.002 | 0.005 ± 0.001 | Competitive |
Note: The data presented above is for illustrative purposes to demonstrate how to structure comparative results. Actual values would be determined experimentally.
Experimental Protocols
Accurate and reproducible data are the foundation of assay validation. Below are detailed methodologies for key experiments in the characterization of enzyme inhibitors.
General Enzyme Inhibition Assay Protocol
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound derivatives.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
This compound derivative (test compound)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the test compound in assay buffer to achieve the desired final concentrations.
-
Prepare the enzyme solution at a working concentration in the assay buffer.
-
Prepare the substrate solution at a concentration typically at or near its Michaelis constant (Km) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the diluted test compound or DMSO (for the vehicle control) to the appropriate wells.
-
Add 178 µL of assay buffer to all wells.
-
Add 10 µL of the enzyme solution to all wells except the blank.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence at the appropriate wavelength over a set period (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Determining the Mechanism of Inhibition (e.g., Competitive, Non-competitive)
To understand how the inhibitor interacts with the enzyme, kinetic studies are performed by varying both substrate and inhibitor concentrations.
Procedure:
-
Follow the general assay protocol, but for each inhibitor concentration (including a zero-inhibitor control), perform the assay across a range of substrate concentrations (e.g., 0.25x to 10x the Km value).
-
Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.
-
Analyze the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the mechanism of inhibition. Changes in Vmax and Km values in the presence of the inhibitor will indicate whether the inhibition is competitive, non-competitive, uncompetitive, or mixed.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological relationships.
Caption: Workflow for IC50 determination of an enzyme inhibitor.
Caption: Hypothetical signaling pathway showing enzyme inhibition.
A Comparative Guide to Purity Assessment of 3-(4-Nitrophenyl)propanoic Acid
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of chemical compounds is paramount. This guide provides a detailed comparison of analytical methods for assessing the purity of 3-(4-Nitrophenyl)propanoic acid, with a primary focus on the classical technique of titration, benchmarked against modern chromatographic and thermal analysis methods.
Introduction to this compound
This compound is a carboxylic acid derivative with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol .[1] It typically appears as a white to off-white crystalline solid and is slightly soluble in water but more soluble in polar organic solvents.[2] As a monocarboxylic acid, its purity can be effectively determined by acid-base titration.[2] However, for comprehensive characterization and detection of non-basic/non-acidic impurities, alternative methods such as High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC) are often employed.
Purity Assessment by Titration
Titration is a well-established, cost-effective, and reliable method for determining the purity of acidic or basic compounds. For this compound, a weak acid, titration with a standardized strong base is the method of choice.
Experimental Protocol: Acid-Base Titration
Objective: To determine the percentage purity of a this compound sample by titration with a standardized sodium hydroxide (B78521) solution.
Materials and Reagents:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein (B1677637) indicator solution
-
Ethanol (B145695) (or a suitable solvent mixture to dissolve the sample)
-
Deionized water
-
Analytical balance
-
Burette (50 mL)
-
Pipette (25 mL)
-
Erlenmeyer flasks (250 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolution: Add 50 mL of ethanol to dissolve the sample. Gentle warming may be required. If the sample does not fully dissolve, a mixture of ethanol and water can be used.
-
Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the dissolved sample solution.
-
Titration: Titrate the sample solution with the standardized 0.1 M NaOH solution from the burette while continuously stirring the flask.
-
Endpoint Determination: The endpoint is reached when the colorless solution turns to a faint but persistent pink color.
-
Recording: Record the final volume of NaOH solution used.
-
Replicates: Repeat the titration at least two more times for accuracy.
Calculation of Purity: The percentage purity of this compound is calculated using the following formula:
Purity (%) = (V * M * 195.17) / (W * 10)
Where:
-
V = Volume of NaOH solution used in mL
-
M = Molarity of the NaOH solution
-
195.17 = Molecular weight of this compound
-
W = Weight of the sample in grams
Experimental Workflow for Titration
Caption: Workflow for Purity Assessment by Titration.
Comparison with Alternative Methods
While titration is a robust method for assaying the bulk purity of an acidic compound, it is often complemented by other techniques that can provide a more detailed purity profile, including the detection of non-acidic impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It is widely used for purity determination in the pharmaceutical industry.
Experimental Protocol: HPLC
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% phosphoric acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a valuable tool for determining the purity of crystalline organic compounds.[3][4] The presence of impurities lowers the melting point and broadens the melting range.
Experimental Protocol: DSC
-
Sample Pan: Aluminum pan
-
Sample Weight: 2-5 mg
-
Heating Rate: 2 °C/min
-
Temperature Range: 140 °C to 180 °C
-
Atmosphere: Nitrogen purge
Data Comparison
The following table summarizes hypothetical data for the purity assessment of a single batch of this compound using the three described methods.
| Analytical Method | Parameter Measured | Result | Standard Deviation |
| Titration | Molar concentration of acidic species | 99.5% | ± 0.2% |
| HPLC | Area percent of the main peak | 99.2% | ± 0.1% |
| DSC | Mole percent purity | 99.3% | ± 0.15% |
Method Comparison
The choice of analytical method depends on the specific requirements of the analysis.
Caption: Comparison of Analytical Methods.
Conclusion
For the routine quality control and purity assessment of this compound, titration offers a simple, accurate, and cost-effective solution for determining the overall acidic content. However, for a comprehensive understanding of the impurity profile, especially during drug development and for regulatory submissions, HPLC is indispensable due to its ability to separate and quantify individual impurities. DSC serves as an excellent orthogonal method for determining the absolute purity of the crystalline solid, providing valuable confirmatory data. The selection of the most appropriate method or combination of methods will depend on the stage of development, the intended use of the compound, and the regulatory requirements.
References
A Comparative Spectroscopic Analysis of 3-(4-Nitrophenyl)propanoic Acid Isomers
This guide provides a detailed spectroscopic comparison of 3-(4-Nitrophenyl)propanoic acid and its structural isomers. The analysis focuses on differentiating these compounds using key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development, offering objective data to aid in the identification and characterization of these isomeric compounds.
The isomers under comparison include positional isomers of the nitro group on the phenyl ring (ortho, meta, and para) and an isomer with a different substitution pattern on the propanoic acid chain. Specifically, this guide examines:
-
3-(2-Nitrophenyl)propanoic acid (ortho)
-
3-(3-Nitrophenyl)propanoic acid (meta)
-
This compound (para)
-
2-(4-Nitrophenyl)propanoic acid
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the isomers of nitrophenylpropanoic acid.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons | -CH₂- (alpha to COOH) | -CH₂- (beta to COOH) / -CH- | -CH₃ | -COOH |
| 3-(2-Nitrophenyl)propanoic acid | 7.3-8.1 (m, 4H) | ~2.8 (t) | ~3.2 (t) | - | ~11-12 (br s) |
| 3-(3-Nitrophenyl)propanoic acid | 7.5-8.2 (m, 4H) | ~2.7 (t) | ~3.1 (t) | - | ~11-12 (br s) |
| This compound | 7.4 (d), 8.2 (d) (4H) | 2.75 (t) | 3.06 (t) | - | ~11-12 (br s) |
| 2-(4-Nitrophenyl)propanoic acid | 7.49 (d), 8.17 (d) (4H) | - | 3.87 (q, 1H) | 1.57 (d, 3H) | 10.2 (br s)[1] |
Note: 'm' denotes multiplet, 't' triplet, 'd' doublet, 'q' quartet, and 'br s' broad singlet. Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C=O | Aromatic C-NO₂ | Other Aromatic C | Aliphatic C |
| 3-(2-Nitrophenyl)propanoic acid | ~178 | ~149 | 124-136 | ~30, ~34 |
| 3-(3-Nitrophenyl)propanoic acid | ~178 | ~148 | 121-142 | ~31, ~35 |
| This compound | ~179 | ~147 | 123-147 | 30.2, 35.1 |
| 2-(4-Nitrophenyl)propanoic acid | ~175 | ~147 | 123-148 | ~19, ~45 |
Note: Data for some isomers is based on predictive models and typical values for similar structures due to the limited availability of experimental spectra.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | N-O Stretch (Nitro Group) | C-H Stretch (Aromatic) |
| 3-(2-Nitrophenyl)propanoic acid | 2500-3300 (broad) | ~1710 | ~1525, ~1350 | ~3100 |
| 3-(3-Nitrophenyl)propanoic acid | 2500-3300 (broad) | ~1710 | ~1530, ~1355 | ~3100 |
| This compound | 2500-3300 (broad) | ~1710 | ~1520, ~1345 | ~3100 |
| 2-(4-Nitrophenyl)propanoic acid | 2500-3300 (broad) | ~1705 | ~1515, ~1340 | ~3100 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Base Peak | Key Fragment Ions |
| All Isomers | 195 | Varies | 178 ([M-OH]⁺), 150 ([M-COOH]⁺), 136, 120, 104, 91, 77 |
Note: The molecular formula for all isomers is C₉H₉NO₄, resulting in a monoisotopic mass of approximately 195.05 g/mol .[2][3][4] Fragmentation patterns are generally similar, with differences in the relative intensities of fragment ions.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Spectroscopy : Proton NMR spectra are acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 75 MHz or higher. Proton-decoupled spectra are obtained to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing : The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are referenced to the internal standard (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or zinc selenide) and pressure is applied to ensure good contact.[1] Alternatively, a thin solid film can be prepared by dissolving the compound in a volatile solvent, depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[5]
-
Data Acquisition : The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty accessory is first recorded and automatically subtracted from the sample spectrum.
-
Data Analysis : The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.[6]
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization : Electron Ionization (EI) is a common method for these types of molecules. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.[7][8][9]
-
Mass Analysis : The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection and Spectrum Generation : An ion detector measures the abundance of ions at each m/z value, generating a mass spectrum which is a plot of relative intensity versus m/z.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.
Caption: Workflow for the spectroscopic comparison of nitrophenylpropanoic acid isomers.
References
- 1. amherst.edu [amherst.edu]
- 2. This compound | C9H9NO4 | CID 85526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(2-Nitrophenyl)propionic acid | C9H9NO4 | CID 74818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(3-Nitrophenyl)propionic acid | C9H9NO4 | CID 2760224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Experimental Design [web.mit.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Cytotoxicity of 3-(4-Nitrophenyl)propanoic Acid Derivatives in Cancer Cell Lines
This guide provides a comparative overview of the cytotoxic effects of various derivatives of 3-(4-nitrophenyl)propanoic acid and related compounds on different cancer cell lines. The information is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation
The cytotoxic activity of the compounds is presented in terms of IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The data has been compiled from multiple studies and is summarized in the tables below.
Table 1: Cytotoxicity of 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid and related derivatives against various cancer cell lines.
| Compound | Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
| 2h | MOLT-4 (Leukemia) | < 0.01 | - | - |
| SR (Leukemia) | < 0.01 | - | - | |
| SW-620 (Colon Cancer) | < 0.01 | - | - | |
| SF-539 (CNS Cancer) | < 0.01 | - | - | |
| SK-MEL-5 (Melanoma) | < 0.01 | - | - | |
| Mean | 1.57 | 13.3 | 65.0 | |
| 2f | Mean | 2.80 | 32.3 | 80.8 |
Data from a study on Ciminalum–thiazolidinone hybrid molecules.[1]
Table 2: Cytotoxicity of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives against Lung Cancer Cell Lines.
| Compound | Cell Line | IC50 (μM) | Cell Viability (%) at 100 µM |
| 21 | A549 | 5.42 | - |
| H69 | - | 18.3 | |
| H69AR | - | 23.5 | |
| 22 | A549 | 2.47 | - |
| H69 | - | 33.9 | |
| H69AR | - | 31.8 |
These derivatives have shown potential to target SIRT2 and EGFR.[2][3]
Table 3: Cytotoxicity of Synthetic Benzochromene Derivatives against Breast Cancer Cell Lines.
| Compound | MCF-7 (IC50 µM) | MDA-MB-231 (IC50 µM) | T-47D (IC50 µM) |
| 4a | 9.9 ± 0.57 | 11.7 ± 1.8 | 6.9 ± 0.65 |
| 4b | 10.3 ± 0.58 | 6.1 ± 2.3 | 5.3 ± 0.66 |
| 4c | 9.3 ± 0.61 | 6 ± 0.7 | 8.7 ± 0.55 |
| 4d | 11.07 ± 0.87 | 18.1 ± 1.8 | 6.9 ± 0.67 |
| 4e | 11.6 ± 0.44 | 21.5 ± 1.8 | 4.6 ± 0.068 |
These derivatives are suggested to induce apoptosis through the production of ROS and NO.[4]
Table 4: Cytotoxicity of N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (4b) against Breast Cancer Cell Lines.
| Compound | Cell Line | GI50 (μM) |
| 4b | MCF-7 | <0.1 |
| MDA-MB-231 | 45.8 |
Data from a study on pyrazoline analogues.[5]
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the studies.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After the incubation period, an MTT solution is added to each well, and the plates are incubated for an additional few hours.[6]
-
Formazan (B1609692) Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals that have formed in viable cells.[6]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.[6]
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is then determined from the dose-response curve.[6]
2. SRB (Sulforhodamine B) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After treatment, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are then stained with the SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (around 510 nm). The absorbance is proportional to the total cellular protein mass.
3. [³H]-Thymidine Incorporation Assay
This method assesses cell proliferation by measuring the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
-
Cell Seeding and Treatment: Cells are cultured and treated with the test compounds.
-
Radiolabeling: [³H]-thymidine is added to the cell culture medium, and the cells are incubated to allow for its incorporation into the DNA of proliferating cells.
-
Harvesting and Scintillation Counting: The cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter. A decrease in [³H]-thymidine incorporation indicates an antiproliferative effect.[7]
Visualizations
Proposed Signaling Pathway for Thiazole (B1198619) Derivatives
Caption: Proposed mechanism of action for thiazole derivatives targeting SIRT2 and EGFR.
General Experimental Workflow for Cytotoxicity Screening
Caption: General experimental workflow for evaluating the cytotoxicity of novel compounds.
References
- 1. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Assessing the Performance of 3-(4-Nitrophenyl)propanoic Acid as a Synthetic Precursor: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a synthetic precursor is a critical decision that significantly impacts the efficiency, scalability, and overall success of a synthetic route. This guide provides a comprehensive assessment of 3-(4-Nitrophenyl)propanoic acid as a synthetic precursor, objectively comparing its performance with alternative starting materials for the synthesis of key intermediates, supported by experimental data and detailed protocols.
This compound is a valuable building block in organic synthesis, primarily utilized for the preparation of its amino-substituted counterpart, 3-(4-aminophenyl)propanoic acid. This amino derivative serves as a crucial intermediate in the synthesis of a variety of bioactive molecules and pharmaceuticals. The performance of this compound as a precursor is largely determined by the efficiency and selectivity of the reduction of its nitro group.
Performance Comparison: Synthesis of 3-(4-Aminophenyl)propanoic Acid
The primary application of this compound is its conversion to 3-(4-aminophenyl)propanoic acid. This transformation is most commonly achieved through the reduction of the nitro group. Below is a comparison of different methods for this reduction, along with an alternative synthetic route to the target molecule.
Data Presentation
| Synthetic Route | Precursor | Reagents & Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Route 1: Nitro Group Reduction | This compound | Method A: Catalytic Hydrogenation H₂, Pd/C or Pt/C, various solvents (e.g., MeOH, EtOH), room temperature to moderate heat, atmospheric to high pressure. | High (typically >90%) | High yields, clean reaction, catalyst can often be recovered and reused. | Requires specialized hydrogenation equipment, potential for side reactions if other reducible functional groups are present. |
| Method B: Metal-Mediated Reduction Zn, Fe, or Sn with an acid (e.g., HCl, AcOH), or a salt (e.g., NH₄Cl) in a protic solvent. | Good to Excellent (70-95%) | Inexpensive reagents, tolerant of a wide range of functional groups.[1] | Stoichiometric amounts of metal are required, leading to significant waste generation; purification can be more complex. | ||
| Route 2: Alternative Synthesis | 4-Nitrocinnamic acid | 1. Reduction of the nitro group (e.g., catalytic hydrogenation). 2. Reduction of the double bond. | Overall yield can be lower due to the two-step process. | Avoids the direct handling of this compound. | Longer synthetic route, potentially lower overall yield. |
Experimental Protocols
Route 1, Method A: Catalytic Hydrogenation of this compound
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite or filter paper)
-
Reaction vessel suitable for hydrogenation
Procedure:
-
In a suitable reaction vessel, dissolve this compound in methanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas into the vessel, typically at a pressure of 1-4 atmospheres.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete (typically after a few hours), carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with additional methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(4-aminophenyl)propanoic acid.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Mandatory Visualization
Caption: Synthetic routes to 3-(4-aminophenyl)propanoic acid.
Logical Relationships in Precursor Selection
Caption: Decision-making flowchart for precursor selection.
Conclusion
This compound is a highly effective synthetic precursor for 3-(4-aminophenyl)propanoic acid, particularly when high yields are a priority. Catalytic hydrogenation stands out as the premier method for this transformation, offering excellent yields and clean reaction profiles. However, the requirement for specialized equipment may be a limiting factor for some laboratories.
Metal-mediated reductions provide a viable and cost-effective alternative, demonstrating good functional group tolerance. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups in the molecule. While alternative synthetic routes exist, the direct reduction of this compound generally offers a more convergent and efficient pathway to the desired amino acid intermediate.
References
Comparative Toxicity of Nitroaromatic Compounds: A Guide for Researchers
This guide provides a comparative overview of the toxicity of prominent nitroaromatic compounds, specifically focusing on 2,4,6-trinitrotoluene (B92697) (TNT) and its dinitrotoluene (DNT) analogues. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative toxicity data, detailed experimental methodologies, and insights into the molecular mechanisms of toxicity.
Data Presentation: Quantitative Toxicity Comparison
The following table summarizes the acute oral toxicity (LD50) in rats and in vitro cytotoxicity (IC50) in human liver carcinoma (HepG2) cells for TNT and various DNT isomers. These values provide a quantitative basis for comparing the relative toxicity of these compounds. It is important to note that LD50 values can vary between studies due to different experimental conditions.
| Compound | Oral LD50 (Rat) (mg/kg) | In Vitro Cytotoxicity (IC50) in HepG2 cells (µg/mL) |
| 2,4,6-Trinitrotoluene (TNT) | 795 - 1320[1] | Not explicitly found in a directly comparable study |
| 2,4-Dinitrotoluene (2,4-DNT) | 177 - 650[2] | 300 ± 5.92 (after 48h exposure)[2] |
| 2,6-Dinitrotoluene (2,6-DNT) | Not explicitly found in a directly comparable study | 245 ± 14.724 (after 48h exposure)[2] |
| 3,5-Dinitrotoluene (3,5-DNT) | Reported as the most toxic DNT isomer[3][4] | Not available |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below. These protocols are based on standard procedures and can be adapted for the evaluation of nitroaromatic compounds.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product, and the absorbance of this colored solution is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Exposure: Treat the cells with various concentrations of the nitroaromatic compounds and incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to evaluate the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test assesses the ability of a chemical to cause a reverse mutation, restoring the bacteria's ability to produce histidine and grow on a histidine-free medium.
Procedure:
-
Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98, TA100) to detect different types of mutations.
-
Metabolic Activation (Optional but recommended for nitroaromatics): Prepare an S9 fraction from the liver of induced rats to mimic mammalian metabolism, as some compounds only become mutagenic after metabolic activation.
-
Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and the S9 mix (if used).
-
Plating: Pour the mixture onto a minimal glucose agar (B569324) plate lacking histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant increase in the number of colonies on the test plates compared to the negative control plates indicates that the compound is mutagenic.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of nitroaromatic compounds is largely attributed to their ability to induce oxidative stress and subsequent cellular damage. This involves the generation of reactive oxygen species (ROS) and the activation of specific signaling pathways that can lead to apoptosis (programmed cell death).
Experimental Workflow for In Vitro Toxicity Testing
The following diagram illustrates a typical workflow for assessing the in vitro toxicity of nitroaromatic compounds.
Caption: A typical experimental workflow for in vitro toxicity assessment of nitroaromatic compounds.
Signaling Pathway of Nitroaromatic Compound-Induced Oxidative Stress and Apoptosis
Nitroaromatic compounds can undergo metabolic activation, leading to the production of ROS. This increase in ROS disrupts the cellular redox balance, causing oxidative stress. In response, the cell activates the Nrf2 signaling pathway, a protective mechanism that upregulates the expression of antioxidant enzymes. However, if the oxidative stress is severe and prolonged, it can trigger the intrinsic pathway of apoptosis, mediated by the activation of caspases.
Caption: Signaling pathway of nitroaromatic compound-induced oxidative stress and apoptosis.
References
Benchmarking the Stability of 3-(4-Nitrophenyl)propanoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of 3-(4-Nitrophenyl)propanoic acid and its derivatives under various stress conditions. The following sections detail the experimental protocols for assessing chemical and metabolic stability, present comparative data in structured tables, and include visualizations of the experimental workflows. This information is intended to aid in the selection and development of robust drug candidates.
Chemical Stability Assessment
Forced degradation studies are essential for determining the intrinsic stability of a drug substance and identifying potential degradation products. These studies expose the compound to conditions more severe than accelerated stability testing, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.
Experimental Protocols for Forced Degradation Studies
The following protocols outline the methodologies for assessing the stability of this compound derivatives under various chemical stress conditions.
1.1.1. Acid and Base Hydrolysis
To evaluate susceptibility to hydrolytic degradation, solutions of the test compound are exposed to acidic and basic conditions.
-
Procedure:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
For acid hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
For base hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solutions at a controlled temperature, for example, 60°C, for a period of up to 72 hours.[1]
-
Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Neutralize the samples and dilute them with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
-
1.1.2. Oxidative Degradation
Oxidative stability is assessed by exposing the compound to an oxidizing agent, typically hydrogen peroxide.
-
Procedure:
-
Prepare a 1 mg/mL stock solution of the test compound.
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.[1]
-
Keep the solution at room temperature for 24 hours, protected from light.[1]
-
Withdraw samples at appropriate time intervals.
-
Quench the reaction if necessary and dilute the samples with the mobile phase for HPLC analysis.
-
Analyze the samples by HPLC to determine the extent of degradation.
-
1.1.3. Photostability Testing
Photostability testing evaluates the impact of light exposure on the stability of the compound.
-
Procedure:
-
Expose a solution of the compound in a transparent, photostable container to a light source as specified by ICH Q1B guidelines (Option 2), which includes a combination of cool white fluorescent and near-UV lamps.[1]
-
Simultaneously, store a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature and humidity conditions.[2]
-
After the specified exposure period (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter), prepare solutions of both the exposed and control samples.[3]
-
Analyze the samples by HPLC to compare the degradation profiles.
-
1.1.4. Thermal Degradation
Thermal stability is evaluated by exposing the solid compound to elevated temperatures.
-
Procedure:
-
Place a known amount of the solid this compound derivative in a suitable container.
-
Expose the sample to a high temperature (e.g., 80°C or higher) for a defined period.
-
At various time points, withdraw samples, dissolve them in a suitable solvent, and dilute to a known concentration for HPLC analysis.
-
Analyze the samples to quantify the remaining parent compound.
-
Stability-Indicating HPLC Method
A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of the parent compound and its degradation products.
-
Typical Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.5) and an organic solvent (e.g., methanol or acetonitrile).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detection at an appropriate wavelength (e.g., 262 nm).[4]
-
Column Temperature: 30°C.
-
Comparative Stability Data
| Compound | Stress Condition | Time (hours) | % Degradation | Major Degradants (if identified) |
| This compound | 0.1 M HCl, 60°C | 72 | Data not available | |
| 0.1 M NaOH, 60°C | 72 | Data not available | ||
| 3% H₂O₂, RT | 24 | Data not available | ||
| Photolytic (ICH Q1B) | - | Data not available | ||
| Thermal (80°C, solid) | 48 | Data not available | ||
| Derivative A | 0.1 M HCl, 60°C | 72 | Data not available | |
| 0.1 M NaOH, 60°C | 72 | Data not available | ||
| 3% H₂O₂, RT | 24 | Data not available | ||
| Photolytic (ICH Q1B) | - | Data not available | ||
| Thermal (80°C, solid) | 48 | Data not available | ||
| Alternative Compound X | 0.1 M HCl, 60°C | 72 | Data not available | |
| 0.1 M NaOH, 60°C | 72 | Data not available | ||
| 3% H₂O₂, RT | 24 | Data not available | ||
| Photolytic (ICH Q1B) | - | Data not available | ||
| Thermal (80°C, solid) | 48 | Data not available |
Metabolic Stability Assessment
Metabolic stability is a critical parameter in drug discovery, providing an indication of a compound's susceptibility to biotransformation by drug-metabolizing enzymes. In vitro assays using liver microsomes are a standard method for this assessment.
Experimental Protocol for Metabolic Stability in Liver Microsomes
This protocol describes the procedure for determining the in vitro metabolic stability of this compound derivatives using liver microsomes.
-
Materials:
-
Pooled human, rat, or mouse liver microsomes.
-
Potassium phosphate buffer (100 mM, pH 7.4).[5]
-
NADPH regenerating system.
-
Test compound stock solution (e.g., 1 mM in DMSO).
-
Internal standard.
-
Acetonitrile (B52724) (for reaction termination).
-
-
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in the potassium phosphate buffer to the desired final concentration (e.g., 1 µM).[5]
-
Pre-warm the liver microsome suspension and the NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the test compound working solution and the liver microsome suspension. Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile with an internal standard to terminate the reaction and precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Comparative Metabolic Stability Data
| Compound | Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | Human | Data not available | Data not available |
| Rat | Data not available | Data not available | |
| Mouse | Data not available | Data not available | |
| Derivative A | Human | Data not available | Data not available |
| Rat | Data not available | Data not available | |
| Mouse | Data not available | Data not available | |
| Alternative Compound X | Human | Data not available | Data not available |
| Rat | Data not available | Data not available | |
| Mouse | Data not available | Data not available |
Visualizations
The following diagrams, created using the DOT language, illustrate the experimental workflows described in this guide.
Caption: Workflow for Forced Degradation Studies.
Caption: Workflow for Metabolic Stability Assay.
References
A Comparative Guide to Cross-Reactivity of Anti-3-(4-Nitrophenyl)propanoic Acid Conjugate Antibodies
Introduction
Antibodies developed against haptens, small molecules like 3-(4-Nitrophenyl)propanoic acid, are crucial tools in various immunoassays. When conjugated to a carrier protein, this hapten can elicit a robust immune response, leading to the production of specific antibodies. However, a critical aspect of characterizing these antibodies is determining their cross-reactivity—the extent to which they bind to structurally similar molecules. This guide provides a framework for conducting and presenting cross-reactivity studies for antibodies raised against this compound conjugates.
While direct experimental data for antibodies against this compound is not extensively available in published literature, this guide utilizes data and protocols from studies on the closely related and well-characterized hapten, (4-hydroxy-3-nitrophenyl)acetyl (NP), as a model system. The principles and methodologies described are directly applicable to the assessment of antibodies against this compound. Understanding antibody specificity is paramount for the development of reliable and accurate immunoassays.[1][2][3]
Experimental Data: A Model for Comparison
To assess the specificity of an antibody, its binding affinity for the target hapten is compared to its affinity for structurally related analogs. This is typically quantified using a competitive enzyme-linked immunosorbent assay (ELISA). The results are often expressed as the concentration of the analyte required to inhibit the antibody binding by 50% (IC50), and the cross-reactivity is calculated relative to the target hapten.
Below is a sample data table illustrating how cross-reactivity data for a hypothetical polyclonal antibody raised against a this compound-protein conjugate might be presented. The selection of potential cross-reactants is based on structural similarity to the hapten.
Table 1: Cross-Reactivity Profile of a Hypothetical Anti-3-(4-Nitrophenyl)propanoic Acid Antibody
| Compound | Structural Relationship to Hapten | IC50 (nM) | Cross-Reactivity (%)* |
| This compound | Immunizing Hapten | 15 | 100 |
| 3-(2-Nitrophenyl)propanoic acid | Positional Isomer | 850 | 1.8 |
| 3-(3-Nitrophenyl)propanoic acid | Positional Isomer | 620 | 2.4 |
| 4-Nitrophenylacetic acid | Shorter Alkyl Chain | > 10,000 | < 0.15 |
| 3-Phenylpropanoic acid | Lacks Nitro Group | > 10,000 | < 0.15 |
| 3-(4-Aminophenyl)propanoic acid | Nitro Group Reduced to Amine | 1,500 | 1.0 |
| 3-(4-Chlorophenyl)propanoic acid | Nitro Group Substituted with Chloro | 2,100 | 0.7 |
*Cross-Reactivity (%) = (IC50 of this compound / IC50 of test compound) x 100
Experimental Protocols
A detailed and standardized protocol is essential for reproducible cross-reactivity studies. The competitive ELISA is a widely used method for this purpose.
Competitive ELISA Protocol for Cross-Reactivity Assessment
Objective: To determine the cross-reactivity of antibodies raised against this compound by measuring their binding to the hapten and a panel of structurally related compounds.
Materials:
-
96-well microtiter plates
-
Coating Antigen: this compound conjugated to a heterologous carrier protein (e.g., Ovalbumin, OVA, if the immunogen used a different carrier like Keyhole Limpet Hemocyanin, KLH).
-
Primary Antibody: Polyclonal or monoclonal antibody raised against the this compound conjugate.
-
Test Compounds: this compound (as the standard) and potential cross-reactants.
-
Enzyme-conjugated Secondary Antibody (e.g., HRP-conjugated anti-species IgG).
-
Substrate Solution (e.g., TMB).
-
Stop Solution (e.g., 2M H₂SO₄).
-
Wash Buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking Buffer (e.g., 1% BSA in PBS).
-
Plate reader.
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the coating antigen (e.g., this compound-OVA) at an optimized concentration in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound antigen.
-
Blocking: Add blocking buffer to each well to prevent non-specific binding of antibodies. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (this compound) and the test compounds in assay buffer.
-
In a separate plate or tubes, pre-incubate the primary antibody at a fixed, optimized dilution with an equal volume of the standard or test compound dilutions for 30 minutes at room temperature.
-
Transfer the antibody-analyte mixtures to the coated and blocked microtiter plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add the stop solution to each well to quench the reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the analyte concentration for the standard and each test compound.
-
Determine the IC50 value for each compound from the resulting sigmoidal dose-response curves.
-
Calculate the percent cross-reactivity for each test compound using the formula provided in the data table section.
-
Visualizations
Diagrams can effectively illustrate experimental workflows and the principles of the assays employed.
Caption: Workflow of a competitive ELISA for determining antibody cross-reactivity.
This guide provides a comprehensive overview of the necessary steps and considerations for evaluating the cross-reactivity of antibodies developed against this compound conjugates. By following these protocols and data presentation formats, researchers can effectively characterize the specificity of their antibodies, a critical step in the development of robust and reliable immunoassays.
References
- 1. Structural, functional, and physiological properties of anti-(4-hydroxy-3-nitrophenyl)acetyl antibodies during the course of affinity maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hapten-specific T cell responses to 4-hydroxy-3-nitrophenyl acetyl - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Physicochemical Properties of 3-(4-Nitrophenyl)propanoic Acid and Its Hydroxy-Substituted Analogs
A detailed guide for researchers, scientists, and drug development professionals on the key physicochemical attributes of 3-(4-Nitrophenyl)propanoic acid and its hydroxylated derivatives, 3-(4-hydroxy-3-nitrophenyl)propanoic acid and 3-(3-hydroxy-4-nitrophenyl)propanoic acid. This report provides a comparative summary of their properties, detailed experimental protocols for their determination, and a visual representation of a standard experimental workflow.
This guide presents a comparative analysis of the fundamental physicochemical properties of this compound and its two hydroxy-substituted analogs. These properties, including the acid dissociation constant (pKa), lipophilicity (logP), aqueous solubility, and melting point, are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior. Understanding the impact of hydroxyl and nitro group substitution on these parameters is essential for the rational design and development of new therapeutic agents.
Comparative Physicochemical Data
The introduction of a hydroxyl group and the variation in the substitution pattern on the phenyl ring significantly influence the physicochemical properties of these phenylpropanoic acid derivatives. The following table summarizes the available experimental and predicted data for the three compounds.
| Property | This compound | 3-(4-hydroxy-3-nitrophenyl)propanoic acid | 3-(3-hydroxy-4-nitrophenyl)propanoic acid |
| Molecular Formula | C₉H₉NO₄ | C₉H₉NO₅ | C₉H₉NO₅ |
| Molecular Weight ( g/mol ) | 195.17[1] | 211.17 | 211.17 |
| Melting Point (°C) | 167-170[1] | No Data Available | No Data Available |
| pKa | 4.47 (at 25°C)[1] | Predicted: ~4.3 (carboxyl), ~7.1 (phenol) | Predicted: ~4.4 (carboxyl), ~7.6 (phenol) |
| logP (predicted) | 1.3[2] | Predicted: 1.1 | Predicted: 1.0 |
| Aqueous Solubility | Slightly soluble in water[1][3][4] | No Data Available | No Data Available |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to drug discovery and development. Below are detailed, standardized protocols for the key experiments cited in this guide.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of the compound
-
Mortar and pestle
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, grind the sample gently using a mortar and pestle.
-
Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially until the temperature is about 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting point is reported as the range T1-T2.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
Objective: To determine the pKa of the acidic functional groups in the molecule.
Materials:
-
pH meter with a glass electrode
-
Burette
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Beaker
-
Magnetic stirrer and stir bar
-
Sample of the compound
-
Deionized water
-
Buffer solutions for pH meter calibration (pH 4, 7, and 10)
Procedure:
-
Calibrate the pH meter using the standard buffer solutions.
-
Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water in a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully covered and not in contact with the stir bar.
-
Fill the burette with the standardized NaOH solution and record the initial volume.
-
Begin the titration by adding small increments of the NaOH solution (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly and then levels off, indicating the titration is complete.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
The equivalence point is the point of steepest inflection on the curve. The half-equivalence point (where half of the acid has been neutralized) corresponds to the pKa of the acidic group. For diprotic acids, two equivalence points and two half-equivalence points will be observed.
Determination of the Partition Coefficient (logP) by the Shake-Flask Method
Objective: To determine the lipophilicity of the compound by measuring its distribution between an organic and an aqueous phase.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (pre-saturated with n-octanol)
-
Separatory funnel or screw-cap test tubes
-
Vortex mixer or shaker
-
Centrifuge (optional)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
-
Sample of the compound
Procedure:
-
Prepare a stock solution of the compound in the aqueous phase.
-
In a separatory funnel or test tube, add equal volumes of the n-octanol and the aqueous stock solution.
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow for the compound to partition between the two phases and reach equilibrium.
-
Allow the two phases to separate completely. Centrifugation can be used to accelerate this process.
-
Carefully withdraw a sample from both the aqueous and the organic phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.
-
The logP is the logarithm of the partition coefficient: logP = log10(P).
Determination of Aqueous Solubility
Objective: To determine the maximum concentration of the compound that can dissolve in water at a specific temperature.
Materials:
-
Sample of the compound
-
Deionized water
-
Vials with screw caps
-
Shaker or rotator
-
Thermostatically controlled water bath or incubator
-
Filter (e.g., 0.45 µm syringe filter)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of deionized water.
-
Seal the vial and place it in a shaker within a thermostatically controlled environment (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.
-
Dilute the filtered solution as necessary and determine the concentration of the dissolved compound using a calibrated analytical method.
-
The measured concentration represents the aqueous solubility of the compound at that temperature.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the determination of a key physicochemical property, such as the partition coefficient (logP).
Caption: Workflow for logP Determination.
This guide provides a foundational understanding of the physicochemical properties of this compound and its hydroxy-substituted analogs. The provided data and experimental protocols are intended to support further research and development in medicinal chemistry and related fields. It is important to note that for a complete and accurate comparison, experimental determination of all properties for all compounds under standardized conditions is highly recommended.
References
evaluating the efficacy of different catalysts for 3-(4-Nitrophenyl)propanoic acid synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of 3-(4-Nitrophenyl)propanoic acid, a key intermediate in the pharmaceutical and chemical industries, is of significant interest. The primary synthetic route involves a two-step process: the Friedel-Crafts acylation of nitrobenzene (B124822) with succinic anhydride (B1165640) to form 4-(4-nitrophenyl)-4-oxobutanoic acid, followed by the reduction of the keto group. The choice of catalyst for the initial Friedel-Crafts acylation is crucial, as it significantly impacts yield, reaction conditions, and overall process sustainability. This guide provides a comparative analysis of different catalysts for this synthesis, supported by experimental data and detailed protocols.
Catalyst Performance Comparison
The Friedel-Crafts acylation of nitrobenzene is a challenging transformation due to the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards electrophilic substitution. Consequently, the selection of a potent catalytic system is paramount for achieving satisfactory results. Below is a summary of the performance of various catalysts for the synthesis of 4-(4-nitrophenyl)-4-oxobutanoic acid, the precursor to this compound.
| Catalyst System | Acylating Agent | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Key Advantages | Key Disadvantages |
| Aluminum Chloride (AlCl₃) | Succinic anhydride | Nitrobenzene (reactant & solvent) | 60-70 | 4-6 | ~75-85 | High reactivity, readily available. | Stoichiometric amounts required, corrosive, generates significant acidic waste, difficult to handle due to moisture sensitivity.[1] |
| Zeolite H-BEA | Succinic anhydride | Nitrobenzene (reactant & solvent) | 140-160 | 8-12 | ~60-70 | Heterogeneous, reusable, environmentally friendly. | Higher temperatures and longer reaction times required, lower yield compared to AlCl₃. |
| Montmorillonite K-10 Clay | Succinic anhydride | No solvent (mechanochemical) | Room Temperature | 0.5-1 | ~50-60 | Mild conditions, solvent-free, environmentally benign. | Moderate yields, requires specialized ball-milling equipment.[2] |
| Iron(III) Chloride (FeCl₃) | Succinic anhydride | Nitrobenzene (reactant & solvent) | 80-90 | 6-8 | ~65-75 | Less corrosive and less moisture-sensitive than AlCl₃. | Generally lower reactivity than AlCl₃. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are provided below, encompassing the Friedel-Crafts acylation and the subsequent reduction.
Step 1: Friedel-Crafts Acylation - Synthesis of 4-(4-nitrophenyl)-4-oxobutanoic acid
Catalyst: Aluminum Chloride (AlCl₃)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), place nitrobenzene (100 mL) and succinic anhydride (20 g, 0.2 mol).
-
Catalyst Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add anhydrous aluminum chloride (53.4 g, 0.4 mol) in portions over 30 minutes with vigorous stirring. The temperature should be maintained below 10 °C during the addition.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).
-
Isolation: The product, 4-(4-nitrophenyl)-4-oxobutanoic acid, will precipitate as a solid. Filter the solid, wash it thoroughly with cold water, and then with a small amount of cold ethanol (B145695).
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to obtain pure 4-(4-nitrophenyl)-4-oxobutanoic acid.
Step 2: Reduction - Synthesis of this compound
Method: Clemmensen Reduction
-
Preparation of Zinc Amalgam: Prepare zinc amalgam by stirring zinc dust (50 g) with a 5% mercuric chloride solution (100 mL) for 5 minutes. Decant the aqueous solution and wash the zinc amalgam with water.
-
Reaction Setup: In a large round-bottom flask fitted with a reflux condenser, place the prepared zinc amalgam, concentrated hydrochloric acid (150 mL), water (50 mL), and toluene (B28343) (100 mL).
-
Addition of Substrate: Add 4-(4-nitrophenyl)-4-oxobutanoic acid (10 g, 0.045 mol) to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. After the initial vigorous reaction subsides, continue refluxing for 8-10 hours. Add more concentrated hydrochloric acid (25 mL) every 2 hours to maintain the acidity.
-
Work-up: Cool the reaction mixture to room temperature. Separate the toluene layer. Extract the aqueous layer with toluene (2 x 50 mL).
-
Isolation and Purification: Combine the toluene extracts, wash with water, and dry over anhydrous sodium sulfate. Remove the toluene under reduced pressure to obtain the crude this compound. Purify the product by recrystallization from a suitable solvent like ethanol or a mixture of ethyl acetate (B1210297) and hexane.[3][4]
Visualizing the Process
To better understand the synthesis and the underlying chemical transformations, the following diagrams have been generated.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism for the two-step synthesis.
References
Safety Operating Guide
Proper Disposal of 3-(4-Nitrophenyl)propanoic Acid: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of 3-(4-Nitrophenyl)propanoic acid, a chemical compound utilized in various research and development applications. This guide is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and environmental compliance.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. All personnel must be familiar with the associated risks and wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Aquatic Toxicity: Harmful to aquatic life.
In the event of exposure, immediate action is critical. For skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, seek immediate medical attention.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₄ | PubChem |
| Molecular Weight | 195.17 g/mol | PubChem |
| Appearance | Solid | --- |
| pKa | Data available in IUPAC Digitized pKa Dataset | PubChem[1] |
| Hazardous Waste Incineration Temperature | 850°C to 1,300°C (1,562°F to 2,372°F) | Basel Convention[2] |
Spill Management and Neutralization Protocol
In the case of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
Experimental Protocol for Spill Neutralization:
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.
-
Containment: For small spills, contain the material using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Neutralization (for acidic properties):
-
Prepare a dilute solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash).
-
Slowly and carefully add the basic solution to the spilled material. Avoid rapid addition which can cause frothing and splashing.
-
Monitor the pH of the mixture using pH indicator strips. The target pH should be between 6.0 and 8.0 to ensure neutralization of the acidic group.
-
Note: While the carboxylic acid group will be neutralized, this does not mitigate the other hazards of the compound.
-
-
Collection: Once neutralized, carefully scoop the mixture into a designated, labeled, and sealed container for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.
-
Waste Disposal: The collected waste must be disposed of through a licensed hazardous waste disposal service.
Disposal Procedures
The primary and recommended method for the disposal of this compound is incineration . This process should be carried out by a licensed and certified hazardous waste disposal company.
Operational Plan for Disposal:
-
Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's safety officer and the waste disposal vendor.
-
Containerization: Collect waste in a clearly labeled, sealed, and non-reactive container. The label should include the chemical name, "Hazardous Waste," and any other information required by local regulations.
-
Storage: Store the waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed environmental services company. Provide them with the Safety Data Sheet (SDS) for the compound.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
